Benzyl Methyl Carbonate
Description
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Structure
3D Structure
Properties
IUPAC Name |
benzyl methyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-11-9(10)12-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGEPKHDCMGFQQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30928021 | |
| Record name | Benzyl methyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30928021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13326-10-8 | |
| Record name | Carbonic acid, methyl phenylmethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013326108 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzyl methyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30928021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Benzyl Methyl Carbonate via Transesterification of Dimethyl Carbonate with Benzyl Alcohol
Abstract
This technical guide provides a comprehensive overview of the synthesis of benzyl methyl carbonate (BMC), a versatile chemical intermediate, through the transesterification of dimethyl carbonate (DMC) with benzyl alcohol.[1][2] This document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis. It delves into the underlying reaction mechanisms, explores various catalytic systems, presents detailed experimental protocols, and discusses the influence of key reaction parameters on yield and selectivity. The content is grounded in established scientific principles and supported by peer-reviewed literature to ensure technical accuracy and practical applicability.
Introduction: The Significance of this compound
This compound (CAS No. 13326-10-8) is a valuable organic compound characterized by the molecular formula C9H10O3.[3][][5] It serves as a crucial intermediate in a multitude of organic transformations. Its utility lies in its capacity to act as a precursor for benzylation, methylation, and methoxycarbonylation reactions.[1] These reactions are often conducted under milder and more environmentally benign conditions compared to traditional synthetic routes.[1]
The significance of BMC is particularly highlighted in its role as an intermediate in the synthesis of other important carbonates, such as dibenzyl carbonate.[1] The controlled transesterification of dimethyl carbonate with benzyl alcohol can be tailored to yield BMC as the primary product, which can subsequently be converted to the symmetrical dibenzyl carbonate.[1] This stepwise methodology affords greater control over the reaction and simplifies the purification process.[1]
Furthermore, BMC's involvement in reactions with the green reagent, dimethyl carbonate (DMC), underscores its importance in sustainable chemistry.[1] In reactions of DMC with nucleophiles, such as amines, BMC can be either an intermediate or a side product, illustrating the competing pathways of methylation and methoxycarbonylation.[1]
Reaction Mechanism and Catalysis
The synthesis of this compound from dimethyl carbonate and benzyl alcohol proceeds via a transesterification reaction. This process is typically catalyzed by a base. The reaction can be influenced by various factors, including the choice of catalyst, reaction temperature, and the molar ratio of the reactants.
The Transesterification Reaction
Under basic catalysis, the reaction of alcohols with DMC predominantly follows a BAc2 (base-catalyzed acyl substitution) mechanism to produce methyl alkyl carbonates.[6] The general scheme for this reaction is as follows:
In the context of this guide, R is the benzyl group.
Catalytic Systems
A variety of catalysts can be employed to facilitate this transesterification. The choice of catalyst significantly impacts the reaction's efficiency and selectivity.
-
Homogeneous Base Catalysts: Simple bases like potassium carbonate (K2CO3) are effective for this transformation.[6][7] These catalysts are readily available and cost-effective. However, their homogeneous nature can complicate product purification, often requiring aqueous work-ups.[6]
-
Heterogeneous Catalysts: To circumvent the issues associated with homogeneous catalysts, solid catalysts have been explored. Sodium-exchanged faujasites (NaX or NaY), a type of zeolite, have demonstrated high activity and selectivity in the synthesis of methyl ethers from benzyl-type alcohols and DMC.[6][7][8][9] These catalysts offer the advantage of easy separation and potential for recycling.[10] The acid-base properties of the faujasite surface are believed to play a crucial role in the catalytic cycle.[8][9]
-
Organocatalysts: Recent research has also focused on the use of organocatalysts, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), for the transesterification of DMC.[11] These catalysts can offer high activity under mild conditions.
The choice between these catalytic systems will depend on the specific requirements of the synthesis, including scale, desired purity, and economic considerations.
Experimental Protocol: A Validated Approach
The following protocol is a representative example of the synthesis of this compound using potassium carbonate as the catalyst. This method has been reported to yield the product in high purity and good yield.[7]
Materials and Equipment
-
Reactants: Benzyl alcohol (reagent grade), Dimethyl carbonate (reagent grade)
-
Catalyst: Potassium carbonate (anhydrous)
-
Equipment: Round-bottom flask, reflux condenser, heating mantle with magnetic stirrer, filtration apparatus, rotary evaporator.
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine benzyl alcohol (1.0 g, 9.3 mmol), dimethyl carbonate (30 mL), and potassium carbonate (2.6 g, 18.5 mmol).[7]
-
Reaction Conditions: Heat the reaction mixture to 90 °C with vigorous stirring.[7] Maintain these conditions for 15 hours.[7]
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Purification: Filter the solid base (potassium carbonate) from the reaction mixture. Remove the excess dimethyl carbonate from the filtrate under reduced pressure using a rotary evaporator.[7]
-
Product Isolation: The remaining residue is this compound. The reported purity for this procedure is 98% with a yield of 83% (1.28 g).[7]
Reaction Workflow Diagram
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
Influence of Reaction Parameters
The successful synthesis of this compound is contingent on the careful control of several reaction parameters.
Temperature
Temperature plays a critical role in this reaction. While the transesterification to form BMC can occur at temperatures around 90 °C, higher temperatures can lead to subsequent reactions.[7] For instance, at temperatures of 165-200 °C, particularly in the presence of faujasite catalysts, the initially formed BMC can undergo decarboxylation to yield benzyl methyl ether.[6][7] Therefore, for the selective synthesis of BMC, maintaining a moderate temperature is crucial.
Catalyst Loading
The amount of catalyst used can influence the reaction rate. A higher catalyst loading will generally lead to a faster reaction. However, an excessive amount of catalyst can complicate the work-up and may not provide a significant improvement in yield. The optimal catalyst loading should be determined empirically for a given set of reaction conditions.
Molar Ratio of Reactants
Dimethyl carbonate is often used in large excess to serve as both a reactant and a solvent.[6] This high concentration of one reactant drives the equilibrium towards the formation of the product, this compound, in accordance with Le Chatelier's principle.
Data Summary
| Parameter | Value | Reference |
| Product | This compound | [5] |
| CAS Number | 13326-10-8 | [3][5] |
| Molecular Formula | C9H10O3 | [3][][5] |
| Molecular Weight | 166.17 g/mol | [3][5] |
| Reactants | Benzyl Alcohol, Dimethyl Carbonate | [7] |
| Catalyst | Potassium Carbonate | [7] |
| Reaction Temperature | 90 °C | [7] |
| Reaction Time | 15 hours | [7] |
| Yield | 83% | [7] |
| Purity | 98% | [7] |
Conclusion
The synthesis of this compound from dimethyl carbonate and benzyl alcohol is a robust and efficient transesterification reaction. The choice of catalyst and the careful control of reaction parameters, particularly temperature, are paramount to achieving high yields and selectivity. The use of simple base catalysts like potassium carbonate offers a straightforward and effective method for laboratory-scale synthesis. For industrial applications, the development of heterogeneous catalytic systems may offer advantages in terms of catalyst recovery and process sustainability. This guide provides a solid foundation for researchers and professionals to successfully implement and adapt this important transformation in their work.
References
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Selva, M., et al. (2008). The methylation of benzyl-type alcohols with dimethyl carbonate in the presence of Y- and X-faujasites: selective synthesis of methyl ethers. Green Chemistry, 10(1), 73-79. [Link]
-
Selva, M., et al. (2008). The methylation of benzyl-type alcohols with dimethyl carbonate in the presence of Y- and X-faujasites: selective synthesis of m. IRIS, [Link]
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Selva, M., et al. (2008). The methylation of benzyl-type alcohols with dimethyl carbonate in the presence of Y- and X-faujasites: selective synthesis of methyl ethers. Green Chemistry. [Link]
-
ResearchGate. (n.d.). The methylation of benzyl-type alcohols with dimethyl carbonate in the presence of Y- and X-faujasites: Selective synthesis of methyl ethers | Request PDF. ResearchGate. [Link]
- Google Patents. (n.d.). CN110872237A - Application of novel methyl carbonate methylation catalyst in preparation of α -methylphenylacetic acid.
-
ResearchGate. (n.d.). Continuous flow organocatalyzed methoxycarbonylation of benzyl alcohol derivatives with dimethyl carbonate | Request PDF. ResearchGate. [Link]
-
PubMed Central. (2024). Glycerol carbonate synthesis via transesterification of enriched glycerol and dimethyl carbonate using a Li-incorporated MCM-41 framework. PubMed Central. [Link]
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Neliti. (n.d.). studies on kinetics of dimethyl carbonate synthesis. Neliti. [Link]
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PubMed. (2024). Transesterification of Dimethyl Carbonate with Ethanol Catalyzed by Guanidine: A Theoretical Analysis. PubMed. [Link]
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National Institutes of Health. (n.d.). Sustainable Synthesis of Dimethyl- and Diethyl Carbonate from CO2 in Batch and Continuous Flow—Lessons from Thermodynamics and the Importance of Catalyst Stability. National Institutes of Health. [Link]
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National Center for Biotechnology Information. (n.d.). This compound | C9H10O3 | CID 11182814. PubChem. [Link]
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Benzyl Methyl Carbonate: A Comprehensive Technical Guide for Synthetic Chemists
Introduction: Positioning Benzyl Methyl Carbonate in Modern Organic Synthesis
This compound (BMC) is a versatile and increasingly important reagent in organic synthesis, valued for its dual functionality and favorable safety profile compared to traditional reagents. As an unsymmetrical carbonate ester, it uniquely combines the reactivity of a methylating agent with the utility of a benzyl protecting group precursor. This guide provides an in-depth exploration of the physical, chemical, and spectroscopic properties of this compound, alongside detailed experimental protocols and an examination of its applications, particularly within the realm of drug discovery and development. For researchers and process chemists, understanding the nuances of BMC's reactivity and handling is key to leveraging its full potential in the synthesis of complex molecules.
Physicochemical and Spectroscopic Profile
A thorough understanding of a reagent's physical and analytical characteristics is fundamental to its effective application in the laboratory.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| Synonyms | Carbonic acid, methyl phenylmethyl ester; Carbonic acid, benzyl methyl ester | [1][] |
| CAS Number | 13326-10-8 | [1][3] |
| Molecular Formula | C₉H₁₀O₃ | [1][] |
| Molecular Weight | 166.17 g/mol | [1] |
| Appearance | Clear, colorless oil | [3] |
| Boiling Point | 230.97 °C at 760 mmHg | [] |
| Density | 1.118 g/cm³ | [] |
| Melting Point | Data not available | N/A |
| Refractive Index (n²⁰/D) | Data not available | N/A |
| Solubility | Slightly soluble in Chloroform and Methanol. | [3] |
Spectroscopic Data for Structural Elucidation
Spectroscopic analysis is critical for confirming the identity and purity of this compound.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits characteristic signals corresponding to the methyl, benzyl, and aromatic protons.
-
δ ~3.7 ppm (s, 3H): This singlet corresponds to the three protons of the methyl group (-OCH₃).
-
δ ~5.1 ppm (s, 2H): This singlet is assigned to the two benzylic protons (-OCH₂Ph).
-
δ ~7.3-7.4 ppm (m, 5H): This multiplet represents the five protons of the aromatic phenyl group.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides further confirmation of the molecular structure.
-
δ ~55 ppm: Attributed to the methyl carbon (-OCH₃).
-
δ ~70 ppm: Corresponds to the benzylic carbon (-OCH₂Ph).
-
δ ~128-135 ppm: A series of signals representing the carbons of the phenyl group.
-
δ ~155 ppm: The characteristic chemical shift for the carbonyl carbon of the carbonate group (C=O).
Infrared (IR) Spectroscopy: The IR spectrum of this compound displays key absorption bands indicative of its functional groups.
-
~3000 cm⁻¹: C-H stretching vibrations of the aromatic and aliphatic groups.
-
~1750 cm⁻¹: A strong, sharp absorption band characteristic of the C=O (carbonyl) stretching of the carbonate group.[4]
-
~1250 cm⁻¹: C-O stretching vibrations of the ester linkages.
Mass Spectrometry (MS): The mass spectrum provides information about the molecular weight and fragmentation pattern.
-
m/z = 166: Molecular ion peak [M]⁺.
-
m/z = 91: A prominent peak corresponding to the benzyl cation [C₇H₇]⁺, formed by benzylic cleavage. This is often the base peak.
-
Other fragments: Loss of methoxy or carbonate groups can also be observed.
Synthesis and Reactivity
This compound is primarily synthesized through the transesterification of dimethyl carbonate (DMC) with benzyl alcohol. This method is favored for its greener profile, avoiding the use of highly toxic phosgene.[5]
Diagram 1: Synthesis of this compound
Caption: Synthesis of this compound via transesterification.
The reactivity of this compound is characterized by two primary pathways, dictated by the nature of the nucleophile and the reaction conditions.
-
Methylation: Nucleophiles can attack the methyl group, leading to methylation of the substrate and formation of a benzyl carbonate anion, which can subsequently decompose. This makes BMC a valuable methylating agent.[6]
-
Transesterification/Carboxybenzylation: Attack at the carbonyl carbon can lead to the transfer of the benzyloxycarbonyl group, which is useful in the synthesis of other carbonates or as a protecting group for amines and alcohols.[5]
Diagram 2: Reactivity Pathways of this compound
Caption: Dual reactivity of this compound.
Applications in Research and Drug Development
The unique chemical properties of this compound make it a valuable tool for synthetic chemists, particularly in the pharmaceutical industry.
-
Green Methylating Agent: As a safer alternative to traditional methylating agents like methyl iodide or dimethyl sulfate, BMC is employed in various methylation reactions.[6]
-
Protecting Group Chemistry: The benzyloxycarbonyl (Cbz or Z) group is a widely used protecting group for amines in peptide synthesis and other areas of organic chemistry. While benzyl chloroformate is the classical reagent for this purpose, BMC can serve as a precursor or reagent in alternative, milder protection strategies.
-
Enzyme Inhibitor Synthesis: this compound is utilized as a building block in the design and synthesis of inhibitors for serine and thiol proteases, which are important targets in various disease states.[3]
-
Pharmaceutical Synthesis: BMC is used as a reagent in the synthesis of active pharmaceutical ingredients (APIs). For instance, it can be used in the preparation of α-methylphenylacetic acid, a key intermediate for several non-steroidal anti-inflammatory drugs (NSAIDs) of the phenylpropanoic acid class, such as ibuprofen and ketoprofen.[7]
Experimental Protocols
The following protocols are provided as representative examples of the synthesis and application of this compound.
Protocol 1: Synthesis of this compound
This protocol is adapted from the literature and describes the synthesis via transesterification.[8]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzyl alcohol (1.0 eq), dimethyl carbonate (large excess, e.g., 10-20 eq, also serves as solvent), and anhydrous potassium carbonate (K₂CO₃, 2.0 eq).
-
Reaction Conditions: Heat the reaction mixture to 90 °C and stir for 15 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Filter off the potassium carbonate. Remove the excess dimethyl carbonate and the methanol byproduct under reduced pressure. The crude product can be purified by vacuum distillation to yield pure this compound.
Protocol 2: General Protocol for O-Methylation of Phenols
This protocol illustrates the use of a carbonate as a methylating agent, with this compound being a potential, though less common, alternative to Dimethyl Carbonate in similar DBU-catalyzed systems.[9]
-
Reaction Setup: In a vial, dissolve the phenolic substrate (1.0 eq) in an excess of a methyl carbonate like dimethyl carbonate (which acts as both solvent and reagent).
-
Catalyst Addition: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq) to the solution.
-
Reaction Conditions: Seal the vial and heat the mixture to 90 °C with stirring. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up and Purification: Cool the reaction mixture and evaporate the solvent under reduced pressure. Dissolve the residue in an organic solvent such as ethyl acetate and wash with 1N HCl solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude methylated product. Purify by column chromatography on silica gel if necessary.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.[]
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors.[]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Toxicology: Detailed toxicological data is limited. Assume the compound is harmful if ingested, inhaled, or absorbed through the skin.[]
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
This compound is a valuable reagent with a growing role in modern organic synthesis. Its dual reactivity as a methylating agent and a source for the benzyloxycarbonyl group, combined with its synthesis from greener starting materials, makes it an attractive choice for both academic research and industrial applications. This guide has provided a comprehensive overview of its properties, synthesis, reactivity, and applications, equipping researchers and drug development professionals with the necessary knowledge to effectively and safely utilize this versatile compound in their synthetic endeavors.
References
- Selva, M., et al. (2005). The methylation of benzyl-type alcohols with dimethyl carbonate in the presence of Y- and X-faujasites: selective synthesis of methyl ethers. Green Chemistry, 7(1), 59-65.
-
Selva, M., et al. (2005). The methylation of benzyl-type alcohols with dimethyl carbonate in the presence of Y- and X-faujasites: selective synthesis of methyl ethers. Green Chemistry. Retrieved from [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H (top) and 13 C (bottom) NMR spectra of cellulose-benzyl-carbonate in DMSO (d6). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
- Google Patents. (n.d.). CN110872237A - Application of novel methyl carbonate methylation catalyst in preparation of α -methylphenylacetic acid.
-
Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]
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Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]
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Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
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-
Chemistry LibreTexts. (2023). 13.5: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]
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An In-depth Technical Guide to Benzyl Methyl Carbonate (CAS 13326-10-8)
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling the Versatility of Benzyl Methyl Carbonate
This compound (BMC), with the CAS number 13326-10-8, is a versatile organic compound that has garnered significant interest in synthetic chemistry. Its unique structure, combining a benzyl group and a methyl carbonate moiety, bestows it with a diverse range of applications, from a greener alternative for benzylation and methylation reactions to its role as a crucial protecting group in the synthesis of complex molecules. This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive technical overview of this compound, delving into its synthesis, characterization, reactivity, and applications, with a strong emphasis on the underlying chemical principles and practical experimental protocols.
Physicochemical Properties and Characterization
A thorough understanding of a reagent's physical and chemical properties is paramount for its effective and safe use in the laboratory.
General Properties
| Property | Value | Reference(s) |
| CAS Number | 13326-10-8 | [1][2] |
| Molecular Formula | C₉H₁₀O₃ | [1][2] |
| Molecular Weight | 166.17 g/mol | [1][2] |
| Appearance | Colorless to pale yellow liquid/oil | [3] |
| Boiling Point | 230.97 °C at 760 mmHg | [4] |
| Density | 1.118 g/cm³ | [4] |
| Solubility | Soluble in organic solvents, low solubility in water | [3] |
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of this compound.
-
¹H NMR: The proton NMR spectrum of BMC is expected to show distinct signals corresponding to the aromatic protons of the benzyl group, the benzylic protons, and the methyl protons of the carbonate group. Based on typical chemical shift values, the following assignments can be predicted:
-
¹³C NMR: The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms. Predicted chemical shifts are as follows:
The IR spectrum of BMC is characterized by strong absorption bands indicative of its functional groups. Key expected peaks include:
-
C=O stretch (carbonate): A strong, sharp peak around 1750-1740 cm⁻¹[9][10]
-
C-O stretch: Strong absorptions in the 1250-1000 cm⁻¹ region[9][10]
-
Aromatic C=C stretch: Peaks in the 1600-1450 cm⁻¹ region[9][10]
Synthesis of this compound
The most common and environmentally benign method for synthesizing this compound is the transesterification of dimethyl carbonate (DMC) with benzyl alcohol. This approach avoids the use of hazardous reagents like phosgene.
Reaction Mechanism: Base-Catalyzed Transesterification
The base-catalyzed transesterification proceeds via a nucleophilic acyl substitution (BAc2) mechanism. The base deprotonates the benzyl alcohol to form the more nucleophilic benzyl oxide anion, which then attacks the electrophilic carbonyl carbon of dimethyl carbonate.
Caption: Base-catalyzed transesterification mechanism for BMC synthesis.
Experimental Protocol: Synthesis using Potassium Carbonate
This protocol details a reliable and scalable method for the synthesis of this compound.
Materials:
-
Benzyl alcohol
-
Dimethyl carbonate (DMC)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Dichloromethane (or other suitable extraction solvent)
-
Anhydrous magnesium sulfate (or sodium sulfate)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add benzyl alcohol (1.0 eq).
-
Add an excess of dimethyl carbonate, which serves as both a reactant and a solvent. A 10-30 fold molar excess is common.
-
Add anhydrous potassium carbonate (1.5 - 2.0 eq).
-
Heat the reaction mixture to reflux (the boiling point of DMC is 90 °C) and maintain for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the solid potassium carbonate.
-
Remove the excess dimethyl carbonate under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Work-up and Purification:
-
For a non-chromatographic work-up, after removing the excess DMC, the residue can be dissolved in an organic solvent like dichloromethane, washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield the purified product.
Alternative Catalytic Systems
While potassium carbonate is a cost-effective and efficient catalyst, other systems have been explored to enhance reaction rates and selectivity.
-
Zeolites: Sodium-exchanged faujasites (NaX and NaY) have been shown to catalyze the reaction at higher temperatures (165–200 °C)[4][11]. The acid-base properties of the zeolite surface are believed to facilitate the reaction[4][11].
-
Ionic Liquids: Certain ionic liquids can act as effective and recyclable catalysts for the transesterification, potentially offering advantages in terms of catalyst separation and reuse[12].
Reactivity and Applications of this compound
This compound is a versatile reagent with applications stemming from its ability to act as a source of benzyl and methyl groups, as well as its use as a protecting group.
Benzylating Agent
BMC can be used as a benzylating agent for various nucleophiles, offering a milder alternative to traditional benzylating agents like benzyl halides.
The benzylation of phenols using BMC can be achieved under basic conditions, similar to the Williamson ether synthesis.
Hypothetical Protocol for O-Benzylation of Phenol:
-
In a round-bottom flask, dissolve the phenol (1.0 eq) and potassium carbonate (1.5 eq) in an aprotic polar solvent such as DMF or acetonitrile.
-
Add this compound (1.1 - 1.2 eq).
-
Heat the reaction mixture to 80-100 °C and monitor the reaction by TLC.
-
Upon completion, cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.
-
The residue can be purified by column chromatography to yield the corresponding benzyl ether.
Protecting Group for Amines
The benzyloxycarbonyl (Cbz or Z) group is a widely used protecting group for amines in organic synthesis, particularly in peptide chemistry. While benzyl chloroformate (Cbz-Cl) is the traditional reagent for introducing the Cbz group, BMC presents a potentially safer and more environmentally friendly alternative.
| Feature | This compound (BMC) | Benzyl Chloroformate (Cbz-Cl) |
| Reactivity | Less reactive, may require heating | Highly reactive, often used at 0 °C |
| Byproducts | Methanol and CO₂ (from in situ generated methyl carbonic acid) | HCl (requires a base to neutralize) |
| Safety | Generally considered safer | Lachrymator, corrosive, and moisture sensitive[3][13] |
| Handling | Easier to handle | Requires careful handling in a fume hood |
This protocol is based on the principles of amine protection using carbamates and is a scientifically sound, albeit hypothetical, application of BMC.
Materials:
-
Amine substrate
-
This compound (BMC)
-
A suitable base (e.g., a non-nucleophilic organic base like DBU or a strong inorganic base like NaH)
-
Anhydrous aprotic solvent (e.g., THF, DMF)
Procedure:
-
Dissolve the amine (1.0 eq) in the anhydrous solvent in a flame-dried flask under an inert atmosphere.
-
Add the base (1.1 - 1.5 eq).
-
Add this compound (1.1 - 1.2 eq).
-
Heat the reaction mixture if necessary (e.g., 50-80 °C) and monitor by TLC.
-
After the reaction is complete, quench the reaction carefully (e.g., with water if a non-aqueous work-up is planned).
-
Extract the product with a suitable organic solvent, wash with water and brine, dry over anhydrous sulfate, and concentrate.
-
Purify the N-Cbz protected amine by column chromatography or recrystallization.
Caption: General workflow for the N-protection of amines using BMC.
Other Applications
-
Inhibitor Design: this compound has been utilized in the design of inhibitors for serine and thiol proteases.
-
Intermediate in Synthesis: It serves as a key intermediate in the synthesis of other carbonates, such as dibenzyl carbonate.
Thermal Stability and Safety Considerations
Thermal Stability
Safety and Handling
-
Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a fume hood[4].
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases[4]. Keep the container tightly closed.
-
First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. If ingested, seek medical attention[4].
Conclusion and Future Outlook
This compound is a valuable and versatile reagent in modern organic synthesis. Its utility as a greener alternative for benzylation and as a potentially safer Cbz-protecting agent makes it an attractive choice for researchers and drug development professionals. The straightforward synthesis from readily available materials further enhances its appeal. Future research may focus on expanding its applications, developing more efficient catalytic systems for its synthesis and use, and further elucidating its reactivity profile with a broader range of nucleophiles. As the principles of green chemistry become increasingly important, the adoption of reagents like this compound is expected to grow, contributing to more sustainable and safer chemical practices.
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Executive Summary: Unveiling a Versatile Synthetic Intermediate
An In-depth Technical Guide to Benzyl Methyl Carbonate
For Researchers, Scientists, and Drug Development Professionals
This compound (BMC), systematically named This compound under IUPAC nomenclature, is a key organic compound that serves as a versatile and environmentally conscious reagent in modern organic synthesis.[1][2] With the chemical formula C₉H₁₀O₃ and CAS Number 13326-10-8, this asymmetric carbonate has garnered significant attention for its utility as a precursor for benzylation, methylation, and methoxycarbonylation reactions.[1][3] Its applications are particularly relevant in the pharmaceutical industry, where it functions as a stable intermediate for introducing the critical benzyloxycarbonyl (Cbz) protecting group and as a scaffold in the design of enzyme inhibitors. This guide provides a comprehensive overview of its chemical properties, green synthesis protocols, and core applications in drug development, emphasizing the scientific rationale behind its use.
Core Properties and Identification
A foundational understanding of a reagent begins with its fundamental physicochemical properties and unambiguous identification.
Nomenclature and Structure
-
Synonyms: Carbonic acid, methyl phenylmethyl ester; Carbonic acid, benzyl methyl ester[1][4]
-
CAS Number: 13326-10-8[1]
-
Molecular Formula: C₉H₁₀O₃[1]
-
Molecular Weight: 166.17 g/mol [1]
-
SMILES: COC(=O)OCC1=CC=CC=C1[1]
Physicochemical Data
The physical properties of this compound are critical for its handling, reaction setup, and purification. It is typically supplied as a clear, colorless oil.[5]
| Property | Value | Source(s) |
| Appearance | Clear Colorless Oil | [5] |
| Molecular Weight | 166.17 g/mol | [1] |
| Density | 1.118 g/cm³ (Predicted) | [2] |
| Boiling Point | 230.97 °C at 760 mmHg | [2] |
| 140-143 °C at 42 Torr | [5] | |
| Storage Temperature | -20°C (Freezer) | [5] |
| Solubility | Chloroform (Slightly), Methanol (Slightly) | [5] |
Green Synthesis: A Sustainable Approach
The synthesis of this compound is a prime example of the shift towards greener, more sustainable chemical manufacturing. The preferred industrial and laboratory method is the base-catalyzed transesterification of dimethyl carbonate (DMC) with benzyl alcohol.
The Rationale for a Phosgene-Free Route
Historically, many carbonates were synthesized using phosgene or its derivatives (e.g., chloroformates). These reagents are acutely toxic and pose significant handling and environmental risks. Dimethyl carbonate, in contrast, is a well-established green reagent; it is non-toxic, biodegradable, and the only byproduct of the reaction is methanol, which can be recycled.[3] This approach avoids hazardous materials and improves the atom economy of the process.
Synthesis Pathway Diagram
Caption: Protection/Deprotection workflow using a Cbz group.
This hydrogenolysis pathway is highly selective (orthogonal) and does not affect many other protecting groups (e.g., Boc, Fmoc) or sensitive functionalities like esters and amides, making it invaluable in complex syntheses. [5][6]
Intermediate in API Synthesis
This compound serves as a versatile intermediate for introducing benzyl and methyl groups into target molecules. [3]This is crucial for building the carbon skeleton of Active Pharmaceutical Ingredients (APIs). For example, it can be used in palladium-catalyzed cross-coupling reactions to form diarylmethanes, a common motif in medicinal chemistry. [7]
Scaffold for Enzyme Inhibitor Design
The structure of BMC makes it a useful building block for designing inhibitors of enzymes, particularly serine and thiol proteases. [4][5]The carbonate moiety can mimic the transition state of peptide bond hydrolysis, while the benzyl group can be tailored to fit into hydrophobic pockets of an enzyme's active site. Researchers can modify the benzyl or methyl portions of the molecule to create a library of compounds for screening against therapeutic targets.
Safety and Handling
As with any chemical reagent, proper handling and storage are paramount to ensure laboratory safety.
-
Handling: Work in a well-ventilated area or a chemical fume hood. Wear suitable protective clothing, including gloves and safety goggles conforming to EN166 or NIOSH standards. [8]Avoid contact with skin and eyes and prevent the formation of aerosols.
-
Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, storage in a freezer at -20°C is recommended. [5]Keep away from strong oxidizing agents, as they are incompatible.
-
First Aid:
-
Skin Contact: Immediately wash with soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes.
-
Inhalation: Move to fresh air and consult a doctor if symptoms arise.
-
Ingestion: Rinse mouth and seek immediate medical attention.
-
Note: This information is a summary. Always consult the full Safety Data Sheet (SDS) from the supplier before use.
Conclusion
This compound is a quintessential example of a modern synthetic reagent: effective, versatile, and aligned with the principles of green chemistry. Its confirmed IUPAC name, This compound , belies its multifaceted role in advanced organic synthesis. For professionals in drug discovery and development, BMC offers a reliable method for introducing the workhorse Cbz protecting group, acts as a key intermediate for constructing complex molecular architectures, and provides a foundational scaffold for inhibitor design. Its sustainable synthesis route further enhances its value, making it a responsible choice for both laboratory-scale research and industrial production.
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An In-Depth Technical Guide to the Key Synthetic Intermediate Applications of Benzyl Methyl Carbonate
Abstract
Benzyl Methyl Carbonate (BMC) has emerged as a pivotal and versatile intermediate in modern organic synthesis. Its unique trifunctional reactivity as a benzylating, methoxycarbonylating, and methylating agent, often in concert with its precursor dimethyl carbonate (DMC), has positioned it as a cornerstone reagent in pharmaceutical, agrochemical, and materials science. This guide provides an in-depth technical analysis of BMC's core applications, grounded in mechanistic principles and field-proven methodologies. We will explore its role as a superior alternative to hazardous traditional reagents, detailing its application in protecting group strategies, the synthesis of complex molecular scaffolds, and its function as a precursor to other valuable carbonates. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the full potential of this powerful synthetic tool.
Introduction: this compound - A Modern Synthetic Workhorse
This compound (C₉H₁₀O₃, CAS No: 13326-10-8) is an unsymmetrical carbonate ester that offers a compelling combination of stability and targeted reactivity.[1] Its significance in contemporary organic chemistry is intrinsically linked to the principles of green chemistry. BMC is frequently synthesized from or used in conjunction with dimethyl carbonate (DMC), a non-toxic, biodegradable reagent that has replaced hazardous compounds like phosgene and dimethyl sulfate in many industrial processes.[2][3][4]
The reactivity of BMC is governed by the electrophilic nature of its carbonyl carbon and the two distinct alkoxy groups. Nucleophilic attack can occur at the methyl group, the benzyl group, or the carbonyl carbon, leading to methylation, benzylation, or methoxycarbonylation, respectively. The specific outcome is highly dependent on the choice of nucleophile, catalyst, and reaction conditions, offering a tunable reactivity profile that is invaluable for complex syntheses.[1][5]
Synthesis of this compound
The most common and environmentally benign route to BMC is the transesterification of benzyl alcohol with dimethyl carbonate.[5][6][7] This reaction can be catalyzed by a base, such as potassium carbonate, and can be controlled to favor the formation of BMC over the symmetrical dibenzyl carbonate.[5]
-
From Benzyl Alcohol and Dimethyl Carbonate: BnOH + MeOCOOMe ⇌ BnOCOOMe + MeOH
-
From Benzyl Alcohol and Methyl Chloroformate: BnOH + ClCOOMe → BnOCOOMe + HCl[5]
-
From Benzyl Chloride and Sodium Methyl Carbonate: BnCl + NaOCOOMe → BnOCOOMe + NaCl[5]
The synthesis via DMC is particularly advantageous as it avoids the generation of corrosive byproducts like HCl.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₉H₁₀O₃ |
| Molecular Weight | 166.17 g/mol [8] |
| Appearance | Clear Colorless Oil[7] |
| Boiling Point | 140-143 °C @ 42 Torr[7] |
| Density | ~1.118 g/cm³[7] |
| Storage Temp. | -20°C Freezer[7] |
Core Application: A Trifecta of Reactivity
The synthetic utility of BMC stems from its ability to act as a selective electrophile, enabling three primary classes of transformations.
Benzylation Reactions: A Stable Protecting Group and Synthetic Linchpin
The benzyl group is one of the most widely used protecting groups for alcohols and amines in multi-step synthesis, prized for its stability across a wide range of reaction conditions and its facile removal via catalytic hydrogenolysis.[5][9] BMC serves as an efficient benzylating agent, particularly for phenols.
A notable application is the palladium-catalyzed decarboxylative etherification, where aryl benzyl carbonates (formed in situ or separately) yield aryl benzyl ethers.[10] More directly, the palladium-catalyzed nucleophilic substitution of BMC with phenols provides a direct route to these valuable products.[10]
Diagram 1: Catalytic cycle for Pd-catalyzed O-benzylation of phenols with BMC.
Experimental Protocol: Palladium-Catalyzed Benzylation of Phenol
-
System Setup: To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the phenol substrate (1.0 mmol), Palladium(0) catalyst (e.g., 2 mol% Pd(η³-C₃H₅)Cp), and a suitable ligand (e.g., 4 mol% DPEphos).
-
Reagent Addition: Add this compound (1.2 mmol, 1.2 equivalents) and an appropriate solvent (e.g., Toluene, 5 mL).
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the pure aryl benzyl ether.[10]
Causality Note: The use of a palladium catalyst is crucial as it facilitates the activation of the C-O bond of the carbonate through an oxidative addition/reductive elimination cycle. The choice of ligand (e.g., DPEphos) is critical for stabilizing the palladium intermediates and promoting high yields.[10]
Methoxycarbonylation Reactions: Building Carbamates and Beyond
BMC can function as a methoxycarbonylating agent, transferring the -C(O)OMe group to a nucleophile. This is particularly relevant in the synthesis of carbamates from amines, which are important functional groups in pharmaceuticals and precursors for isocyanates. In reactions involving primary amines and DMC, BMC can be a key intermediate.[2][5]
A green and efficient method for the selective methoxycarbonylation of benzylic alcohols to their corresponding benzyl methyl carbonates utilizes DMC in a continuous flow system with an organocatalyst like 1,4-diazabicyclo[2.2.2]octane (DABCO).[11] This demonstrates that BMC itself is a valuable synthetic target under specific "green" conditions.
Diagram 2: Workflow for continuous flow synthesis of BMC.
This process achieves high conversion and selectivity under mild conditions, showcasing a modern approach to synthesizing BMC as a stable, less toxic surrogate for reagents like benzyl chloroformate.[11]
Role in Methylation Reactions
While BMC can act as a methylating agent, its role is often discussed in the context of its precursor, dimethyl carbonate (DMC).[1] DMC is a premier "green" methylating agent that replaces toxic methyl halides and dimethyl sulfate.[3] In DMC-mediated reactions, two competing pathways exist for a nucleophile: methylation (attack at the methyl group) and methoxycarbonylation (attack at the carbonyl group).
The reaction of benzyl alcohol with DMC provides a classic example of this dichotomy.
-
With a conventional base like K₂CO₃, the reaction favors transesterification, yielding this compound.[12]
-
With zeolite catalysts (e.g., NaY or NaX faujasites) at higher temperatures (165-200 °C), the reaction proceeds via a different mechanism to yield the methylated product, benzyl methyl ether.[12][13][14]
Table 1: Catalyst-Dependent Selectivity in Benzyl Alcohol + DMC Reaction
| Catalyst | Temperature (°C) | Major Product | Product Type | Yield (%) | Reference |
| K₂CO₃ | ~200 | This compound | Transesterification | High | [12] |
| NaY Faujasite | 200 | Benzyl Methyl Ether | Methylation | up to 98% | [12][13] |
Insight: This catalyst-dependent selectivity is a powerful tool. The zeolite's surface properties and pore structure facilitate a methylation pathway, likely involving the decomposition of an intermediate carbonate species on the catalyst surface, whereas the homogenous base promotes a classical transesterification equilibrium.[12][13] This understanding allows scientists to selectively synthesize either BMC or the corresponding methyl ether from the same starting materials.
Application in Pharmaceutical and Fine Chemical Synthesis
BMC's versatile reactivity makes it a valuable building block in the synthesis of active pharmaceutical ingredients (APIs) and other high-value chemicals.
Intermediate for Protease Inhibitors
A significant application of this compound is in the design and synthesis of inhibitors for serine and thiol proteases.[1][7][8] The molecular structure of BMC provides a scaffold that can be elaborated to mimic the natural substrates of these enzymes. By incorporating the benzyl carbonate moiety into a larger molecule, medicinal chemists can create compounds that bind to the active site of a protease, inhibiting its function. This is a crucial strategy in the development of drugs for a wide range of diseases.
Protecting Group in Peptide Synthesis
The benzyl group, readily introduced via BMC or related reagents, is a cornerstone of the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy in solid-phase peptide synthesis (SPPS).[15] In this orthogonal scheme, the temporary N-alpha Boc group is removed with mild acid (like TFA), while the more robust benzyl-based side-chain protecting groups remain intact until the final cleavage step with a strong acid like HF.[15]
While direct protocols for using BMC in SPPS are less common than using benzyl bromide, its role as a precursor and its connection to greener synthetic routes make it highly relevant.[] For instance, BMC can be used to prepare N-benzyloxycarbonyl (Cbz or Z) protected amino acids, another critical class of protecting groups in peptide chemistry.
Safety and Handling
As a laboratory chemical, this compound requires careful handling in a well-ventilated area.[17]
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, including tightly fitting safety goggles, impervious gloves, and a lab coat.[17] If exposure limits are exceeded, a full-face respirator may be necessary.
-
Fire Safety: Use non-sparking tools and take precautionary measures against static discharge.[17][18] Suitable extinguishing media include CO₂, dry chemical, or foam.[18]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container, away from heat, sparks, and open flames.[18]
-
Incompatibilities: Avoid contact with strong oxidizing agents.[18]
-
First Aid: In case of contact with eyes or skin, rinse immediately and thoroughly with water for at least 15 minutes and seek medical attention.[18][19] If inhaled, move to fresh air. If swallowed, rinse mouth with water and get medical attention.[19]
While BMC is considered a safer alternative to many traditional reagents, it is essential to consult the full Safety Data Sheet (SDS) before use.
Conclusion
This compound is far more than a simple carbonate ester; it is a strategic and versatile intermediate that embodies the principles of modern, efficient, and safer chemical synthesis. Its ability to function as a benzylating, methoxycarbonylating, and methylating agent, combined with its favorable environmental profile, ensures its continued and expanding role in both academic research and industrial applications. For drug development professionals and synthetic chemists, mastering the reactivity of BMC opens new avenues for the streamlined construction of complex molecules, from protected peptides to potent enzyme inhibitors. As the demand for sustainable chemical processes grows, the importance of intermediates like this compound will only increase.
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Benzyl Methyl Carbonate: A Versatile and Sustainable Precursor for Modern Benzylation Reactions
Abstract
In the landscape of modern organic synthesis, the pursuit of efficient, selective, and environmentally benign methodologies is paramount. This technical guide provides an in-depth exploration of benzyl methyl carbonate (BMC) as a superior precursor for benzylation reactions, a cornerstone transformation in pharmaceutical and fine chemical synthesis. We will delve into the mechanistic intricacies of both palladium-catalyzed and base-mediated benzylation protocols, offering field-proven insights into reaction optimization and substrate scope. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the advantages of BMC over traditional, more hazardous benzylating agents. Detailed experimental workflows, quantitative data, and visual representations of reaction mechanisms are provided to facilitate the practical application of this versatile reagent.
Introduction: The Benzyl Group and the Need for Greener Reagents
The benzyl group is a ubiquitous protecting group and a fundamental structural motif in a vast array of pharmaceuticals, natural products, and advanced materials. Traditionally, the introduction of a benzyl group has been accomplished using benzyl halides, such as benzyl bromide or chloride. While effective, these reagents are fraught with challenges, including high toxicity, lachrymatory properties, and the generation of stoichiometric amounts of halide waste.[1] The principles of green chemistry compel the development of safer and more sustainable alternatives.
This compound (BMC) has emerged as a compelling solution to these challenges. As a readily available and stable liquid, BMC offers a safer handling profile and, upon reaction, generates benign byproducts such as methanol and carbon dioxide.[2] This guide will illuminate the practical advantages and diverse applications of BMC in modern benzylation chemistry.
Mechanistic Pathways: A Dichotomy of Activation
The efficacy of this compound as a benzylation agent stems from its ability to be activated through distinct mechanistic pathways, primarily palladium-catalyzed and base-mediated routes. Understanding these mechanisms is crucial for tailoring reaction conditions to specific substrates and desired outcomes.
Palladium-Catalyzed Benzylation: A Decarboxylative Approach
Palladium catalysis offers a mild and highly selective method for the benzylation of a variety of nucleophiles using BMC. The generally accepted mechanism involves a decarboxylative cross-coupling process.
The catalytic cycle commences with the oxidative addition of the palladium(0) catalyst to the this compound, forming a π-benzylpalladium(II) intermediate. This step is often facilitated by the choice of ligand on the palladium catalyst, with ligands bearing large bite angles, such as DPEphos, showing high efficacy.[3] In the presence of a suitable nucleophile, such as an indole or an active methylene compound, this intermediate undergoes nucleophilic attack on the benzyl group, followed by reductive elimination to furnish the benzylated product and regenerate the palladium(0) catalyst. The driving force for this reaction is the irreversible loss of carbon dioxide and the formation of a stable methoxide species.
// Nodes Pd0 [label="Pd(0)L_n", fillcolor="#4285F4", fontcolor="#FFFFFF"]; BMC [label="Benzyl Methyl\nCarbonate (BMC)", shape=oval, fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate_A [label="π-Benzyl-Pd(II)-OMe\nComplex", fillcolor="#FBBC05", fontcolor="#202124"]; Nucleophile [label="Nucleophile (Nu-H)", shape=oval, fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Base", shape=oval, fillcolor="#F1F3F4", fontcolor="#202124"]; Deprotonated_Nu [label="Deprotonated\nNucleophile (Nu-)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Benzylated_Product [label="Benzylated Product\n(Nu-Benzyl)", shape=oval, fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproducts [label="MeOH + CO₂", shape=oval, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Pd0 -> Intermediate_A [label=" Oxidative\n Addition"]; BMC -> Intermediate_A; Base -> Deprotonated_Nu; Nucleophile -> Deprotonated_Nu [label=" Deprotonation"]; Intermediate_A -> Benzylated_Product [label=" Nucleophilic Attack"]; Deprotonated_Nu -> Benzylated_Product; Benzylated_Product -> Pd0 [label=" Reductive\n Elimination"]; Intermediate_A -> Byproducts [label=" Decarboxylation"];
} .dot
Figure 1: Proposed mechanism for palladium-catalyzed benzylation using BMC.
Base-Mediated Benzylation: A Greener Williamson Ether Synthesis
In the absence of a transition metal catalyst, this compound can effectively benzylate nucleophiles under basic conditions. This pathway is particularly relevant for the benzylation of active methylene compounds and phenols.[4][5]
The reaction is initiated by the deprotonation of the nucleophile by a base, typically a carbonate such as K₂CO₃, to generate a more reactive nucleophilic anion.[2] This anion then attacks the benzylic carbon of BMC in an S_N2 fashion. A key feature of this mechanism is the subsequent fragmentation of the resulting intermediate, which leads to the formation of the benzylated product, methanol, and carbon dioxide. This process offers a significant advantage over traditional Williamson ether synthesis, as it avoids the use of hazardous alkyl halides and the formation of inorganic salt byproducts. The high selectivity for mono-alkylation observed with dialkyl carbonates is attributed to an initial carboxyalkylation followed by alkylation, which is a kinetically favored pathway over direct dialkylation.[2]
// Nodes Nucleophile [label="Active Methylene\nCompound (Nu-H)", shape=oval, fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Base (e.g., K₂CO₃)", shape=oval, fillcolor="#F1F3F4", fontcolor="#202124"]; Anion [label="Carbanion (Nu⁻)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; BMC [label="Benzyl Methyl\nCarbonate (BMC)", shape=oval, fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate [label="Alkoxycarbonyl Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Benzylated_Product [label="Benzylated Product\n(Nu-Benzyl)", shape=oval, fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproducts [label="MeOH + CO₂ + Base-H⁺", shape=oval, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Nucleophile -> Anion [label=" Deprotonation"]; Base -> Anion; Anion -> Intermediate [label=" Nucleophilic Attack (S_N2)"]; BMC -> Intermediate; Intermediate -> Benzylated_Product [label=" Decarboxylation & Fragmentation"]; Intermediate -> Byproducts;
} .dot
Figure 2: Proposed mechanism for base-mediated benzylation using BMC.
Applications in Synthesis: A Broad Substrate Scope
The versatility of this compound is demonstrated by its successful application in the benzylation of a wide range of nucleophiles, which are crucial transformations in the synthesis of pharmaceuticals and other fine chemicals.
Benzylation of Active Methylene Compounds
Active methylene compounds, such as malonates and phenylacetonitriles, are readily benzylated using BMC under both palladium-catalyzed and base-mediated conditions. These reactions are highly valuable for the construction of carbon-carbon bonds. For instance, the palladium-catalyzed benzylation of malonates proceeds with high efficiency.[6] Similarly, the base-mediated benzylation of phenylacetonitrile using dibenzyl carbonate (a close analogue of BMC) in the presence of K₂CO₃ in DMF affords the mono-benzylated product in high yield and selectivity.[4][5]
Benzylation of Heterocycles
Nitrogen-containing heterocycles are prevalent in medicinal chemistry, and the benzylation of these scaffolds is a common strategy for structural modification. Palladium-catalyzed protocols have been successfully developed for the C3-benzylation of indoles using this compound.[3][4][7] These reactions proceed under mild conditions and exhibit excellent regioselectivity. Furthermore, the direct C-H benzylation of azoles with benzyl carbonates has been achieved using a palladium catalyst, providing a straightforward route to benzylated azole derivatives.[8][9]
Benzylation of Phenols
The protection of phenols as their benzyl ethers is a frequent operation in multi-step synthesis. This compound, in the presence of a palladium catalyst, facilitates the efficient O-benzylation of phenols under neutral conditions.[10] Alternatively, base-mediated benzylation of phenols with dibenzyl carbonate provides the corresponding benzyl ethers in high yields.[4][5]
| Substrate Class | Nucleophile Example | Catalyst/Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Active Methylene | Phenylacetonitrile | K₂CO₃ | DMF | Reflux | 6 | 90 | [4][5] |
| Heterocycles | 2,3-Dimethylindole | [Pd(η³-C₃H₅)(cod)]BF₄ / DPEphos | THF | 50 | 24 | 83 | [3][4] |
| Phenols | Phenol | K₂CO₃ | DMF | Reflux | 2 | 93.5 | [4][5] |
| Azoles | Benzoxazole | Pd₂(dba)₃ / dppp | DMSO | 120 | 12 | 85 | [8][11] |
Table 1: Representative examples of benzylation reactions using benzyl carbonates.
Experimental Protocols: A Practical Guide
To facilitate the adoption of this compound in the laboratory, we provide detailed, step-by-step protocols for two representative benzylation reactions. These protocols are designed to be self-validating, with explanations for key steps and considerations for optimization.
Protocol 1: Palladium-Catalyzed C3-Benzylation of 2,3-Dimethylindole
This protocol is adapted from a literature procedure for the highly regioselective C3-benzylation of indoles.[3][4][7]
Materials:
-
2,3-Dimethylindole
-
This compound (BMC)
-
[Pd(η³-C₃H₅)(cod)]BF₄
-
Bis(2-diphenylphosphinophenyl)ether (DPEphos)
-
N,O-Bis(trimethylsilyl)acetamide (BSA)
-
Triethylborane (BEt₃, 1.0 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried Schlenk tube under an argon atmosphere, add [Pd(η³-C₃H₅)(cod)]BF₄ (5 mol%) and DPEphos (6 mol%).
-
Add anhydrous THF and stir the mixture at room temperature for 10 minutes to allow for catalyst pre-formation.
-
To this solution, add 2,3-dimethylindole (1.0 equiv).
-
In a separate vial, prepare a solution of this compound (1.2 equiv) in anhydrous THF.
-
Add N,O-Bis(trimethylsilyl)acetamide (BSA) (1.2 equiv) to the Schlenk tube, followed by the dropwise addition of triethylborane (1.1 equiv, 1.0 M in THF). The use of BSA is proposed to silylate the methoxide byproduct and generate an amide anion that deprotonates the indole.[3]
-
Add the solution of this compound to the reaction mixture.
-
Heat the reaction mixture to 50 °C and stir for 24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-benzyl-2,3-dimethyl-3H-indole.
// Nodes Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Catalyst_Prep [label="Catalyst Pre-formation:\n[Pd(η³-C₃H₅)(cod)]BF₄ + DPEphos\nin THF", fillcolor="#F1F3F4", fontcolor="#202124"]; Add_Indole [label="Add 2,3-Dimethylindole", fillcolor="#F1F3F4", fontcolor="#202124"]; Add_Reagents [label="Add BSA and BEt₃", fillcolor="#F1F3F4", fontcolor="#202124"]; Add_BMC [label="Add this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Reaction at 50 °C for 24h", fillcolor="#FBBC05", fontcolor="#202124"]; Workup [label="Aqueous Workup:\nQuench, Extract, Wash, Dry", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Purification [label="Purification:\nFlash Column Chromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Product", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Catalyst_Prep; Catalyst_Prep -> Add_Indole; Add_Indole -> Add_Reagents; Add_Reagents -> Add_BMC; Add_BMC -> Reaction; Reaction -> Workup; Workup -> Purification; Purification -> End; } .dot
Figure 3: Experimental workflow for palladium-catalyzed C3-benzylation of indole.
Protocol 2: Base-Mediated Benzylation of Phenylacetonitrile
This protocol is based on a well-established procedure for the selective mono-alkylation of active methylene compounds using dialkyl carbonates.[4][5]
Materials:
-
Phenylacetonitrile
-
Dibenzyl carbonate (or this compound)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add phenylacetonitrile (1.0 equiv) and anhydrous DMF.
-
Add anhydrous potassium carbonate (2.0 equiv) to the solution. The use of a solid base simplifies the workup procedure.
-
Add dibenzyl carbonate (1.1 equiv) to the reaction mixture.
-
Place the flask under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture to reflux (approximately 153 °C for DMF) and maintain vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 6 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the reaction mixture and extract with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or flash column chromatography on silica gel to yield 2,3-diphenylpropanenitrile.
// Nodes Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Mixing [label="Combine Phenylacetonitrile,\nK₂CO₃, and Dibenzyl Carbonate\nin DMF", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Reflux under Inert Atmosphere", fillcolor="#FBBC05", fontcolor="#202124"]; Workup [label="Aqueous Workup:\nAdd Water, Extract, Wash, Dry", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Purification [label="Purification:\nDistillation or Chromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Product", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Mixing; Mixing -> Reaction; Reaction -> Workup; Workup -> Purification; Purification -> End; } .dot
Figure 4: Experimental workflow for base-mediated benzylation of phenylacetonitrile.
Conclusion: A Step Towards Greener Synthesis
This compound represents a significant advancement in the field of benzylation chemistry. Its favorable safety profile, combined with its versatility in both palladium-catalyzed and base-mediated reactions, positions it as a superior alternative to traditional benzylating agents. The generation of benign byproducts aligns with the principles of green chemistry, making BMC an attractive choice for sustainable synthesis in both academic and industrial settings. As the demand for safer and more efficient chemical processes continues to grow, the adoption of reagents like this compound will be instrumental in shaping the future of organic synthesis.
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- Zhu, Y., & Rawal, V. H. (2012). Palladium-Catalyzed C3-Benzylation of Indoles. Journal of the American Chemical Society, 134(4), 1936-1939.
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- Zhu, Y., & Rawal, V. H. (2012).
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- Sankar, U., Raju, C., & Uma, R. (2012). Cesium carbonate mediated exclusive dialkylation of active methylene compounds. Current Chemistry Letters, 1(3), 135-140.
- Kuwano, R., & Kusano, H. (2008). Benzyl Protection of Phenols under Neutral Conditions: Palladium-Catalyzed Benzylations of Phenols. Organic Chemistry Portal.
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- Ece, H., Uras, A., Kumbaraci, V., & Talinli, N. (2013). Alkylation of Active Methylene Compounds.
- Sankar, U., Raju, C., & Uma, R. (2012). Alkylation of active methylene compounds.
- Varma, R. S. (2011). ChemInform Abstract: Microwave-Assisted Benzyl Mono- and Dibromination in Diethyl Carbonate as Environmentally Friendly Alternative to Radical Bromination in Carbon Tetrachloride.
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- Wikipedia. (n.d.). Benzyl bromide. Wikipedia.
- Lv, X., & Shi, C. (2014). Method for preparing phenylacetic acid by non-catalytic hydrolysis of phenylacetonitrile in near-critical water medium.
- El-Sayed, E. T., & El-Sheikh, E. S. A. (2023). Toxicity and Repellency Efficacy of Benzyl Alcohol and Benzyl Benzoate as Eco-Friendly Choices to Control the Red Flour Beetle Tribolium castaneum (Herbst. 1797). MDPI.
- National Center for Biotechnology Inform
- Lv, X., & Ren, H. (2012). Method for simultaneously preparing phenylacetamide and phenylacetic acid by benzyl cyanide hydrolysis in ammonia-containing high temperature aqueous water medium.
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A Senior Application Scientist's Guide to Benzyl Methyl Carbonate: A Dual-Mode Reagent for Precision Methylation and Methoxycarbonylation
Abstract
Benzyl Methyl Carbonate (BMC) has emerged as a uniquely versatile and environmentally conscious reagent in modern organic synthesis. Possessing two distinct reactive sites, it can function as either a methylating or a methoxycarbonylating agent, with the reaction outcome being exquisitely controlled by the choice of catalyst and reaction conditions. This technical guide provides an in-depth exploration of the dual reactivity of BMC, offering field-proven insights into its mechanistic underpinnings, practical applications, and its advantages over traditional, more hazardous reagents. Detailed experimental protocols, comparative data, and mechanistic diagrams are presented to equip researchers, scientists, and drug development professionals with the knowledge to effectively leverage BMC in their synthetic endeavors.
Introduction: The Synthetic Challenge and the BMC Solution
Methylation and methoxycarbonylation are cornerstone transformations in the synthesis of fine chemicals, pharmaceuticals, and agrochemicals. These reactions are fundamental to modulating a molecule's steric and electronic properties, thereby influencing its biological activity, solubility, and metabolic stability. Historically, these transformations have relied on highly toxic and hazardous reagents such as dimethyl sulfate (DMS), methyl halides (e.g., methyl iodide), and phosgene.[1] The use of such reagents presents significant safety, handling, and waste disposal challenges, generating stoichiometric amounts of inorganic salts that require costly remediation.[1][2]
In the pursuit of greener and safer chemical processes, this compound (BMC) has been identified as a superior alternative.[3][4] It is a non-toxic, stable liquid that offers a dual-mode reactivity profile.[1][5] Depending on the catalytic system employed, BMC can selectively deliver either a methyl group or a methoxycarbonyl group to a wide range of nucleophiles. This guide will dissect this chemical dichotomy, providing a clear framework for controlling the reaction pathway to achieve the desired synthetic outcome.
Physicochemical Properties and Safety Considerations
Proper handling of any chemical reagent is paramount. While BMC is considered a safer alternative to many traditional reagents, adherence to standard laboratory safety protocols is essential.[4]
| Property | Value | Reference |
| CAS Number | 13326-10-8 | [6] |
| Molecular Formula | C₉H₁₀O₃ | [7] |
| Molecular Weight | 166.17 g/mol | [7] |
| Appearance | Clear Colorless Oil | [6] |
| Boiling Point | 140-143 °C @ 42 Torr | [6] |
| Density | ~1.118 g/cm³ | [] |
| Storage | Store in a cool, dry, well-ventilated area. | [9] |
Safety Profile:
-
Handling: Work in a well-ventilated area, such as a chemical fume hood. Wear suitable personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10] Avoid contact with skin, eyes, and inhalation of vapors.[10]
-
Reactivity: Stable under normal conditions.[9] Incompatible with strong oxidizing agents.[9]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[9]
The Mechanistic Dichotomy: Controlling the Site of Nucleophilic Attack
The synthetic utility of this compound stems from its two electrophilic centers: the methyl carbon and the carbonyl carbon . A nucleophile (Nu⁻) can attack either site, leading to two distinct products. The selection of the reaction pathway is not arbitrary; it is a direct consequence of the chosen catalyst and reaction conditions, which modulate the nature of the nucleophile and the transition state energetics.
Caption: Simplified workflow for zeolite-catalyzed methylation using BMC.
Applications in O-Methylation
The methylation of alcohols to form methyl ethers is a common transformation. Using faujasite catalysts, a variety of benzyl-type alcohols have been successfully methylated in high yields (up to 98%). [11][12][13]A notable feature is the chemoselectivity observed with substrates like p-hydroxybenzyl alcohol, where the alcoholic hydroxyl group is methylated while the phenolic hydroxyl group remains untouched. [11][13]
Experimental Protocol: Zeolite-Catalyzed O-Methylation of Benzyl Alcohol
This protocol is adapted from methodologies described for the methylation of benzyl-type alcohols using dimethyl carbonate (which proceeds via a BMC intermediate) in the presence of faujasite catalysts. [11]
-
Reactor Preparation: To a high-pressure stainless steel autoclave (e.g., 100 mL capacity), add benzyl alcohol (1.9 mmol, 1 eq) and the NaY zeolite catalyst (weight ratio of zeolite to substrate = 3).
-
Reagent Addition: Add an excess of dimethyl carbonate (DMC), which serves as both the source of BMC in situ and the solvent (e.g., 30 mL).
-
Reaction Setup: Seal the autoclave and purge with an inert atmosphere (e.g., N₂).
-
Heating and Stirring: Heat the reactor to 180-200 °C with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by periodically taking aliquots (after cooling) and analyzing them by GC-MS. The reaction is typically complete within 3-5 hours.
-
Work-up: After the reaction is complete, cool the reactor to room temperature and vent any excess pressure.
-
Purification: Filter the reaction mixture to remove the heterogeneous zeolite catalyst. Wash the catalyst with a suitable solvent (e.g., ethyl acetate). The filtrate can then be concentrated under reduced pressure, and the resulting crude product (benzyl methyl ether) can be purified by column chromatography.
Pathway 2: this compound in Methoxycarbonylation Reactions
To favor methoxycarbonylation, the reaction conditions must promote a nucleophilic attack at the electron-deficient carbonyl carbon. This is generally achieved under milder, base-catalyzed conditions where the nucleophile's reactivity is enhanced.
Mechanistic Details and Catalysis
The methoxycarbonylation reaction follows a base-catalyzed, bimolecular acyl cleavage (BAc2) nucleophilic substitution mechanism. [3][11]This pathway is favored by organocatalysts such as 1,4-diazabicyclo[2.2.2]octane (DABCO) or 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD). [14][15]The base activates the nucleophile (e.g., an alcohol or amine) by deprotonation, increasing its nucleophilicity. The activated nucleophile then attacks the carbonyl carbon of BMC, forming a tetrahedral intermediate. Subsequent collapse of this intermediate expels the benzyloxide anion as the leaving group, which is then protonated to yield benzyl alcohol.
Caption: Simplified workflow for organocatalyzed methoxycarbonylation using BMC.
Applications in Carbamate Synthesis
The reaction of amines with BMC provides a direct and clean route to N-methyl carbamates, which are valuable intermediates in pharmaceuticals and agrochemicals. [1]This transformation serves as a safer alternative to the use of phosgene or methyl chloroformate. [14][15]Continuous flow processes using organocatalysts have been developed, allowing for high conversion and selectivity under mild conditions with short residence times. [14][15]
Experimental Protocol: Organocatalyzed Methoxycarbonylation of Benzylamine
This protocol is based on the organocatalytic methoxycarbonylation of alcohols, which is mechanistically analogous to the reaction with amines. [14][15]
-
Reagent Preparation: Prepare a stock solution of benzylamine (1.0 M) in dimethyl carbonate (DMC), which acts as both a reagent and solvent. Prepare a separate stock solution of the organocatalyst, such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), in DMC (e.g., 0.1 M).
-
Flow Reactor Setup: Use a continuous flow reactor system equipped with syringe pumps, a mixing unit (T-mixer), and a heated coil reactor.
-
Reaction Execution: Pump the benzylamine and TBD solutions at appropriate flow rates to achieve the desired stoichiometry (e.g., 3 mol% TBD) and residence time (e.g., 10 minutes) into the T-mixer.
-
Heating: Pass the combined stream through the heated reactor coil maintained at a mild temperature (e.g., 80-120 °C).
-
Collection and Analysis: Collect the output from the reactor. The conversion and selectivity to the corresponding benzyl N-methyl carbamate can be determined by standard analytical techniques like HPLC or GC-MS.
-
Work-up and Purification: For isolation, the collected reaction mixture can be quenched with a mild acid (e.g., dilute HCl) to neutralize the catalyst, followed by extraction with an organic solvent. The organic layer can be washed, dried, and concentrated. The product can be purified via crystallization or chromatography.
Comparative Analysis: BMC vs. Traditional Reagents
The advantages of using BMC become evident when compared directly with classical reagents for methylation and methoxycarbonylation.
| Feature | This compound (BMC) | Dimethyl Sulfate (DMS) / Methyl Iodide (MeI) | Phosgene (COCl₂) |
| Toxicity | Low toxicity | Highly toxic, carcinogenic, corrosive | Extremely toxic, chemical warfare agent |
| Byproducts | Benzyl alcohol, CO₂, Methanol (recyclable) | Stoichiometric inorganic salts (Na₂SO₄, NaI) | Stoichiometric HCl or salts (NaCl) |
| Handling | Standard laboratory precautions | Requires specialized handling and quench procedures | Requires stringent containment and safety systems |
| Versatility | Dual-mode: Methylation & Methoxycarbonylation | Solely methylation | Solely (methoxy)carbonylation (via chloroformate) |
| Atom Economy | Good to excellent | Poor, generates significant salt waste | Poor, generates significant salt waste |
| "Green" Profile | Considered a green reagent | Not considered green | Not considered green |
Conclusion and Future Outlook
This compound stands out as a powerful, versatile, and safe reagent for methylation and methoxycarbonylation. The ability to selectively drive a reaction down one of two distinct mechanistic pathways simply by tuning the catalyst and conditions is a testament to the elegance and control achievable in modern organic synthesis. Its favorable safety profile and the generation of benign, often recyclable byproducts position BMC as a key enabling technology for sustainable chemistry in the pharmaceutical and chemical industries. [1][4] Future research will likely focus on expanding the substrate scope, developing even more active and selective catalytic systems (including recyclable heterogeneous catalysts for methoxycarbonylation), and integrating BMC into complex multistep syntheses and automated flow chemistry platforms. As the imperative for greener and safer processes grows, the adoption of reagents like this compound will become not just an option, but a necessity.
References
-
Selva, M., Tundo, P., & Perosa, A. (2008). The methylation of benzyl-type alcohols with dimethyl carbonate in the presence of Y- and X-faujasites: selective synthesis of methyl ethers. Green Chemistry, 10(1), 63-70. Retrieved from [Link]
-
Gemoets, H. P. L., et al. (2016). Continuous flow organocatalyzed methoxycarbonylation of benzyl alcohol derivatives with dimethyl carbonate. Green Chemistry. Retrieved from [Link]
-
Royal Society of Chemistry. (2008). The methylation of benzyl-type alcohols with dimethyl carbonate in the presence of Y- and X-faujasites: selective synthesis of methyl ethers. Green Chemistry. Retrieved from [Link]
-
ResearchGate. (2008). The methylation of benzyl-type alcohols with dimethyl carbonate in the presence of Y- and X-faujasites: Selective synthesis of methyl ethers | Request PDF. Retrieved from [Link]
-
British Pharmacopoeia. (2013). Safety data sheet - Benzyl benzoate. Retrieved from [Link]
-
Semantic Scholar. (2016). Continuous flow organocatalyzed methoxycarbonylation of benzyl alcohol derivatives with dimethyl carbonate. Retrieved from [Link]
-
Tundo, P., Selva, M., & Memoli, S. (2001). Dimethylcarbonate for eco-friendly methylation reactions. Chemosphere, 43(1), 115-121. Retrieved from [Link]
-
ResearchGate. (n.d.). One-pot methoxycarbonylation of benzyl alcohol (I). Retrieved from [Link]
- Google Patents. (2020). CN110872237A - Application of novel methyl carbonate methylation catalyst in preparation of α -methylphenylacetic acid.
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
ACS Publications. (2015). Transition-Metal-Catalyzed C–N Bond Forming Reactions Using Organic Azides as the Nitrogen Source. Accounts of Chemical Research. Retrieved from [Link]
-
Tundo, P., & Selva, M. (2002). Dimethyl carbonate: a modern green reagent and solvent. Russian Chemical Bulletin, 51(10), 1801-1812. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). Divergent synthesis of carbamates and N-methyl carbamates from dimethyl carbonate and nitroarenes with Mo(CO)6 as a multiple promoter. Chemical Communications. Retrieved from [Link]
-
PubMed. (2001). Dimethylcarbonate for eco-friendly methylation reactions. Retrieved from [Link]
-
Royal Society of Chemistry. (2017). Acid-catalysed reactions of amines with dimethyl carbonate. RSC Advances. Retrieved from [Link]
-
ResearchGate. (n.d.). The role of dimethylcarbonate in the replacement of hazardous chemicals. Retrieved from [Link]
-
MDPI. (2017). Environmentally-Benign Dimethyl Carbonate-Mediated Production of Chemicals and Biofuels from Renewable Bio-Oil. Applied Sciences. Retrieved from [Link]
-
ResearchGate. (n.d.). CO pressure as a key factor for the palladium-catalyzed methoxycarbonylation of benzyl chloride under mild conditions. Retrieved from [Link]
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Methodological & Application
Protocol for Benzyl Methyl Carbonate synthesis in a lab setting
An Application Note and Protocol for the Laboratory Synthesis of Benzyl Methyl Carbonate
Authored by a Senior Application Scientist
This document provides a comprehensive guide for the synthesis, purification, and characterization of this compound (BMC) in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development and organic synthesis. Beyond a simple recitation of steps, this guide delves into the rationale behind the procedural choices, emphasizes critical safety protocols, and establishes a framework for reliable and reproducible synthesis.
Introduction and Significance
This compound (C₉H₁₀O₃, CAS No. 13326-10-8) is a versatile, unsymmetrical carbonate ester.[1][][3][4] Its utility in organic synthesis is significant, primarily serving as a key intermediate.[5] It functions as an effective reagent for benzylation, methylation, and methoxycarbonylation reactions, often under milder conditions than traditional agents.[5][6] Furthermore, BMC is utilized in the design of inhibitors for serine and thiol proteases, highlighting its relevance in medicinal chemistry.[3][7]
This protocol details a classic and reliable method for synthesizing BMC: the acylation of benzyl alcohol with methyl chloroformate. This approach is favored for its straightforward execution and high yields, making it an excellent choice for typical laboratory-scale preparations.
Reaction Principle and Mechanism
The synthesis proceeds via a nucleophilic acyl substitution reaction. Benzyl alcohol acts as the nucleophile, attacking the electrophilic carbonyl carbon of methyl chloroformate. The reaction is facilitated by a non-nucleophilic base, such as pyridine or triethylamine, which serves to neutralize the hydrochloric acid (HCl) generated as a byproduct. The formation of an insoluble amine hydrochloride salt helps drive the reaction to completion.
Reaction Scheme:
The mechanism involves the initial attack of the lone pair of electrons on the oxygen atom of benzyl alcohol on the carbonyl carbon of methyl chloroformate. This is followed by the departure of the chloride leaving group and subsequent deprotonation of the oxonium ion by the base to yield the final product.
Safety and Hazard Management
Extreme caution is mandatory when handling methyl chloroformate. It is a highly toxic, corrosive, flammable, and moisture-sensitive liquid.[8][9][10] Inhalation can be fatal, and it causes severe skin and eye burns.[8][10]
-
Personal Protective Equipment (PPE): Always wear chemical splash goggles, a face shield, a chemical-resistant apron, and appropriate gloves (note: standard rubber gloves may not offer complete protection).[8] All operations must be conducted within a certified chemical fume hood.
-
Reagent Handling: Methyl chloroformate is highly flammable with a low flash point (5°C).[8][9] Keep it away from all sources of ignition.[8] It is also moisture-sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon) if possible. Store refrigerated.[8][9]
-
Benzyl Alcohol: Harmful if swallowed or inhaled and causes serious eye irritation.[11][12][13][14][15] Avoid contact with skin and eyes.
-
Waste Disposal: All chemical waste must be disposed of in accordance with local, state, and federal regulations. Quench any unreacted methyl chloroformate carefully with a dilute base solution in an ice bath before disposal.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| Benzyl Alcohol | C₇H₈O | 108.14 | 5.41 g (5.2 mL) | 50.0 | 1.0 |
| Methyl Chloroformate | C₂H₃ClO₂ | 94.50 | 5.20 g (4.3 mL) | 55.0 | 1.1 |
| Pyridine | C₅H₅N | 79.10 | 4.35 g (4.4 mL) | 55.0 | 1.1 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 100 mL | - | - |
| 1 M Hydrochloric Acid | HCl | - | ~50 mL | - | - |
| Saturated Sodium Bicarbonate | NaHCO₃ | - | ~50 mL | - | - |
| Brine | NaCl (aq) | - | ~50 mL | - | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | - | ~5 g | - | - |
Equipment
-
250 mL two-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for vacuum distillation or flash column chromatography
Synthesis Workflow Diagram
The overall experimental process can be visualized as follows:
Caption: Experimental workflow for this compound synthesis.
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, add benzyl alcohol (5.2 mL, 50.0 mmol) and dry dichloromethane (100 mL).
-
Add pyridine (4.4 mL, 55.0 mmol) to the flask.
-
Fit the flask with a dropping funnel and a reflux condenser topped with a drying tube.
-
Cool the flask in an ice-water bath with stirring.
-
Reagent Addition: Add methyl chloroformate (4.3 mL, 55.0 mmol) to the dropping funnel. Add the methyl chloroformate dropwise to the stirred solution over 30-45 minutes. Maintain the internal temperature below 10°C. A white precipitate (pyridinium chloride) will form.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let the reaction stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2 x 25 mL), saturated NaHCO₃ solution (2 x 25 mL), and brine (1 x 50 mL). The acid wash removes excess pyridine, while the bicarbonate wash removes any remaining acidic impurities.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
-
Purification:
-
The crude this compound can be purified by vacuum distillation. Collect the fraction boiling at the appropriate temperature and pressure (approx. 105-107 °C at 10 mmHg).
-
Alternatively, purification can be achieved via flash column chromatography on silica gel.
-
Characterization of this compound
The identity and purity of the synthesized product should be confirmed using standard analytical techniques.
Spectroscopic Data
| Technique | Expected Peaks / Shifts |
| ¹H NMR (CDCl₃) | δ ~7.35 (m, 5H, Ar-H), δ ~5.15 (s, 2H, -O-CH₂-Ar), δ ~3.78 (s, 3H, -O-CH₃) |
| ¹³C NMR (CDCl₃) | δ ~155.9, 135.5, 128.6, 128.5, 128.3, 69.5, 55.0 |
| IR Spectroscopy | ν ~1750 cm⁻¹ (strong, C=O stretch of carbonate), ν ~1260 cm⁻¹ (C-O stretch) |
Note: NMR chemical shifts are approximate and can vary slightly based on solvent and concentration.[16][17]
Alternative Synthetic Route
An environmentally friendlier alternative involves the transesterification of dimethyl carbonate (DMC) with benzyl alcohol, typically using a base catalyst like potassium carbonate (K₂CO₃).[18] This method avoids the use of the highly toxic methyl chloroformate. However, it often requires higher temperatures (e.g., 90°C or higher) and may result in the formation of dibenzyl carbonate as a side product.[5][18]
Conclusion
The protocol described provides a reliable and well-established method for the laboratory synthesis of this compound. By understanding the reaction mechanism, adhering strictly to the safety precautions, and properly executing the workup and purification steps, researchers can consistently obtain a high-purity product suitable for further synthetic applications.
References
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Material Safety Data Sheet - Methyl chloroformate, 97%. Cole-Parmer. [Link]
-
Safety Data Sheet: Benzyl alcohol. Carl ROTH. [Link]
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Safety Data Sheet: Benzyl alcohol. Carl ROTH. [Link]
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Safety Data Sheet: benzyl alcohol. Chemos GmbH&Co.KG. [Link]
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Safety Data Sheet: benzyl alcohol. Valudor Products. [Link]
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Safety Data Sheet Benzyl Alcohol Revision 5, Date 01 Nov 2022. Redox. [Link]
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This compound | C9H10O3 | CID 11182814. PubChem - NIH. [Link]
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The methylation of benzyl-type alcohols with dimethyl carbonate in the presence of Y- and X-faujasites: selective synthesis of m - IRIS. [Link]
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Supporting information. The Royal Society of Chemistry. [Link]
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Organic Syntheses Procedure. [Link]
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The methylation of benzyl-type alcohols with dimethyl carbonate in the presence of Y- and X-faujasites: selective synthesis of methyl ethers. Green Chemistry (RSC Publishing). [Link]
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The methylation of benzyl-type alcohols with dimethyl carbonate in the presence of Y- and X-faujasites: Selective synthesis of methyl ethers | Request PDF. ResearchGate. [Link]
-
NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]
-
Synthesis of dimethyl carbonate from methanol and CO 2 under low pressure. [Link]
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SUPPORTING INFORMATION. The Royal Society of Chemistry. [Link]
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This compound (C9H10O3). PubChemLite. [Link]
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Application Notes and Protocols: The Benzyloxycarbonyl (Cbz) Group in Peptide Synthesis - An Examination of Reagent Choice
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Genesis of Controlled Peptide Synthesis
The ability to construct peptides with a defined sequence is a cornerstone of modern chemistry, biochemistry, and pharmacology. This precise molecular assembly was historically hindered by the inherent reactivity of amino acids, which possess both a nucleophilic amino group and an electrophilic carboxylic acid group, leading to uncontrolled polymerization. The landscape of chemical synthesis was irrevocably changed with the introduction of the benzyloxycarbonyl (Cbz or Z) protecting group by Max Bergmann and Leonidas Zervas in 1932.[1][2] This innovation, which temporarily masks the amine's reactivity, provided the first reliable method for the stepwise synthesis of peptides and laid the foundation for the development of countless therapeutics and research tools.[1][3]
This guide provides an in-depth analysis of the Cbz protecting group, focusing on the reagents used for its introduction, with a specific examination of the commonly used Benzyl Chloroformate versus the less conventional Benzyl Methyl Carbonate. We will delve into the causality behind experimental choices, provide detailed protocols for protection and deprotection, and offer insights for practical application in research and development.
The Cbz Group: Properties and Strategic Value
The success of the Cbz group is rooted in a combination of key characteristics:
-
Robust Stability: Cbz-protected amines are stable to a wide range of reaction conditions, including basic and mildly acidic media, allowing for significant flexibility in subsequent synthetic steps.[1]
-
Ease of Introduction: The protection reaction is typically high-yielding and proceeds under well-established, mild conditions.[4]
-
Facile and Orthogonal Removal: The Cbz group is most commonly and cleanly removed by catalytic hydrogenolysis.[2][5] This deprotection method is exceptionally mild and orthogonal to the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, a critical feature for selective deprotection in complex syntheses.[2] Strong acidic conditions, such as HBr in acetic acid, can also be employed for cleavage.[6]
Part 1: Cbz Group Introduction - A Tale of Two Reagents
The introduction of the Cbz group involves the acylation of the amine terminus of an amino acid. The efficiency of this reaction is critically dependent on the electrophilicity of the carbonyl carbon in the Cbz-donating reagent.
The "Gold Standard": Benzyl Chloroformate (Cbz-Cl)
Benzyl Chloroformate, also known as Cbz-Cl or Z-Cl, is the most widely used reagent for introducing the Cbz group.[3][4] Its high reactivity stems from the presence of the chloride ion, an excellent leaving group, which renders the carbonyl carbon highly susceptible to nucleophilic attack by the amine.
Mechanism of Protection with Cbz-Cl:
The reaction is typically performed under Schotten-Baumann conditions, using an aqueous base to neutralize the HCl byproduct and maintain a pH that deprotonates the ammonium salt of the amino acid, liberating the nucleophilic free amine.[2][7]
Caption: Mechanism of Cbz protection using Benzyl Chloroformate.
Drawbacks of Cbz-Cl: Benzyl Chloroformate is a potent lachrymator, toxic, and moisture-sensitive.[8] The reaction also generates stoichiometric amounts of acid, requiring careful pH control to prevent side reactions or racemization of chiral centers.[9]
An Investigative Approach: this compound (Cbz-OMe)
This compound (Cbz-OMe) is not a commonly employed reagent for Cbz protection in peptide synthesis. A thorough review of the scientific literature reveals a lack of established protocols for this specific application. This can be rationalized by examining its chemical reactivity.
Comparative Reactivity: The leaving group in this compound is a methoxide ion (⁻OCH₃), which is a significantly poorer leaving group than the chloride ion (⁻Cl) in Cbz-Cl. Consequently, the carbonyl carbon of Cbz-OMe is much less electrophilic, leading to substantially lower reactivity towards amines under standard conditions.
Caption: Reactivity comparison of Cbz-Cl and Cbz-OMe.
While not standard, a reaction using this compound would likely require forcing conditions, such as high temperatures or the use of strong bases/catalysts. Such conditions are often incompatible with the delicate nature of amino acids and peptides, posing a high risk of racemization and other side reactions, making it an unfavorable choice for routine peptide synthesis. Its primary utility is as a synthetic intermediate for other chemical transformations.[10]
Part 2: Detailed Experimental Protocols
The following protocols represent validated, standard procedures.
Protocol 1: Cbz Protection of an Amino Acid using Benzyl Chloroformate
This protocol describes a typical Schotten-Baumann reaction for the Cbz protection of an amino acid like Glycine.
Materials:
-
Amino Acid (e.g., Glycine, 1.0 equivalent)
-
Sodium Carbonate (Na₂CO₃, 2.5 equivalents)
-
Benzyl Chloroformate (Cbz-Cl, 1.1 equivalents)
-
Deionized Water
-
Diethyl Ether
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ice bath, magnetic stirrer, separatory funnel
Procedure:
-
Dissolution: In a flask, dissolve the amino acid (1.0 eq) in a 1 M aqueous solution of sodium carbonate (2.5 eq). Cool the solution to 0-5 °C in an ice bath.[1]
-
Addition of Cbz-Cl: While stirring vigorously, add benzyl chloroformate (1.1 eq) dropwise. Ensure the temperature is maintained below 5 °C throughout the addition.[1]
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours.
-
Work-up: Transfer the mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate and benzyl alcohol impurity. Discard the organic layer.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 by slowly adding 1 M HCl. The Cbz-protected amino acid will precipitate out of the solution.
-
Extraction: Extract the product from the aqueous layer three times with ethyl acetate.
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the Cbz-protected amino acid.
Quantitative Data: The efficiency of Cbz protection using Cbz-Cl is generally high. The following table summarizes representative yields.
| Amine Substrate | Reagents and Conditions | Typical Yield (%) |
| Glycine | Cbz-Cl, aq. Na₂CO₃, 0 °C | > 90%[1] |
| Alanine | Cbz-Cl, aq. NaOH, 0 °C | ~95%[1] |
| Phenylalanine | Cbz-Cl, aq. NaHCO₃, rt | > 90%[1] |
Protocol 2: Cbz Deprotection by Catalytic Hydrogenolysis
This is the most common and mildest method for removing the Cbz group.
Materials:
-
Cbz-protected compound (1.0 equivalent)
-
Methanol (or Ethanol, Ethyl Acetate)
-
10% Palladium on Carbon (Pd/C) catalyst (5-10 mol%)
-
Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)
-
Celite
Procedure:
-
Setup: In a flask suitable for hydrogenation, dissolve the Cbz-protected compound (1.0 eq) in a suitable solvent like methanol.[1]
-
Catalyst Addition: Carefully add 10% Pd/C catalyst (5-10 mol%). Caution: The catalyst can be pyrophoric when dry; handle with care and ensure it remains wet with solvent.[1]
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this purge cycle three times.[1]
-
Reaction: Stir the mixture vigorously under a hydrogen atmosphere (typically 1 atm) at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with a small amount of the reaction solvent.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected amine. The byproducts, toluene and carbon dioxide, are volatile and easily removed.[4]
Mechanism of Deprotection by Hydrogenolysis:
Caption: Cbz deprotection via catalytic hydrogenolysis.
Quantitative Data: Deprotection via hydrogenolysis is highly efficient and clean.
| Cbz-Protected Substrate | Deprotection Method and Reagents | Typical Yield (%) |
| Cbz-Glycine | H₂ (1 atm), 10% Pd/C, MeOH, rt | > 95%[1] |
| Cbz-Alanine | H₂ (1 atm), 10% Pd/C, EtOH, rt | > 95%[1] |
| Cbz-Phenylalanine | HBr (33% in AcOH), rt | ~90%[1] |
Summary and Conclusion
The benzyloxycarbonyl (Cbz) group remains a vital tool in the synthetic chemist's arsenal, particularly for solution-phase peptide synthesis and the protection of amines in complex molecule synthesis. Its stability and unique, mild deprotection via hydrogenolysis ensure its continued relevance.
The choice of reagent for its introduction is critical. Benzyl Chloroformate (Cbz-Cl) is the established and highly effective reagent due to its high electrophilicity, enabling rapid and high-yielding reactions under mild conditions. In contrast, This compound is not a standard reagent for this transformation. Its low reactivity, stemming from a poor leaving group, would necessitate harsh reaction conditions incompatible with the goals of modern peptide synthesis, risking racemization and degradation.
For researchers, scientists, and drug development professionals, understanding the underlying chemical principles of reactivity is paramount. While exploring novel reagents is a driver of innovation, the established reliability and efficiency of Benzyl Chloroformate solidify its position as the reagent of choice for Cbz protection.
References
- Amino protecting group—benzyloxycarbonyl (Cbz) - Suzhou Highfine Biotech. (n.d.).
- Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism – - Total Synthesis. (n.d.).
- The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group - Benchchem. (n.d.).
-
Synthesise the CBZ derivative of glycine from glycine and benzyl chloroformate. (2014, November 11). Chemistry Stack Exchange. Retrieved January 12, 2026, from [Link]
- Amino protecting group—benzyloxycarbonyl (Cbz) - Suzhou Highfine Biotech. (n.d.).
-
Synthesise the CBZ derivative of glycine from glycine and benzyl chloroformate. (2014, November 11). Chemistry Stack Exchange. Retrieved January 12, 2026, from [Link]
-
Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism – - Total Synthesis. (n.d.). Retrieved January 12, 2026, from [Link]
-
The Role of Benzyl Protecting Groups in Organic Synthesis. (n.d.). Retrieved January 12, 2026, from [Link]
- A Comparative Guide: Allyl Chloroformate vs. Benzyl Chloroformate in Synthesis - Benchchem. (n.d.).
-
Benzyl chloroformate - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]
-
Benzyl Chloroformate - Common Organic Chemistry. (n.d.). Retrieved January 12, 2026, from [Link]
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A Green, Phosgene-Free Pathway to N-Carboxyanhydrides: The Application of Dialkyl Carbonates in the Synthesis of N-Methoxycarbonyl-γ-benzyl-L-glutamate
An Application Note for Advanced Synthesis Professionals
Abstract: This technical guide provides a comprehensive overview and detailed protocol for the synthesis of N-methoxycarbonyl-γ-benzyl-L-glutamate, a crucial intermediate in the production of γ-benzyl-L-glutamate N-carboxyanhydride (NCA). This application note moves beyond traditional hazardous reagents, focusing on a modern, environmentally benign approach utilizing dimethyl carbonate. We elucidate the underlying reaction mechanisms, provide field-proven experimental protocols, and discuss the significant advantages of this green chemistry pathway. This document is intended for researchers, chemists, and process development scientists in the fields of peptide chemistry, polymer science, and pharmaceutical development.
Foundational Overview: The Strategic Importance of NCAs and Green Synthesis
Amino acid N-carboxyanhydrides (NCAs), also known as Leuchs' anhydrides, are indispensable monomers for the ring-opening polymerization (ROP) that produces high-molecular-weight polypeptides.[1][2] These polymers, such as poly(γ-benzyl-L-glutamate) (PBLG), are foundational materials in biomedical applications, including drug delivery systems, tissue engineering scaffolds, and advanced biomaterials.[3]
Historically, the synthesis of NCAs has been dominated by the use of highly toxic and hazardous reagents, most notably phosgene and its derivatives (e.g., triphosgene).[1][4] The stringent safety measures required for handling these chemicals, coupled with the generation of corrosive byproducts, have driven the search for safer and more sustainable synthetic routes.
A significant advancement in this area is the use of dimethyl carbonate (DMC) as a green methoxycarbonylating agent.[5][6] This approach avoids phosgene entirely, utilizing a low-toxicity, biodegradable reagent that yields methanol as the primary byproduct. A pivotal study by Zhang et al. demonstrated a highly efficient, two-step synthesis of the NCA of γ-benzyl-L-glutamate (BLG) proceeding through a stable N-methoxycarbonyl intermediate (NOM-BLG).[5] This method not only enhances laboratory safety but also aligns with the principles of green chemistry by improving atom economy and reducing hazardous waste.
Note on Reagents: While the topic specifies Benzyl Methyl Carbonate, the peer-reviewed, established green synthesis for this target molecule utilizes Dimethyl Carbonate (DMC) . This compound can act as a methoxycarbonylating agent, but the primary literature for this specific, high-yield transformation points exclusively to DMC.[5] Therefore, this guide will focus on the scientifically validated and reproducible DMC-based methodology to ensure technical accuracy and reliability.
The Chemical Rationale: Mechanism of Action
The synthesis is a well-defined two-step process. Understanding the mechanism of each step is critical for optimizing reaction conditions and ensuring high-purity products.
Step 1: N-Methoxycarbonylation of γ-Benzyl-L-glutamate (BLG)
This step involves the protection of the primary amine of BLG with a methoxycarbonyl group. The reaction is a nucleophilic acyl substitution where the amino group of BLG attacks the electrophilic carbonyl carbon of dimethyl carbonate. This reaction is typically facilitated by a base, which deprotonates the amino group, increasing its nucleophilicity. The methoxide ion serves as the leaving group, which is subsequently protonated by the solvent or during workup to form methanol.
Step 2: Intramolecular Cyclization to N-Carboxyanhydride (NCA)
The N-methoxycarbonyl intermediate (NOM-BLG) is then induced to cyclize. This is typically achieved by heating under reduced pressure or by using a dehydrating/activating agent. The reaction proceeds via an intramolecular nucleophilic attack of the carboxylate oxygen onto the newly formed carbamate carbonyl group. This forms a five-membered ring, expelling methanol to yield the final N-carboxyanhydride product. This cyclization is a key step in the Leuchs method for NCA synthesis.[4]
3.3. Protocol Part I: Synthesis of N-Methoxycarbonyl-γ-benzyl-L-glutamate (NOM-BLG)
This protocol is a representative procedure designed to achieve the reported yield of up to 83.7%. [5]
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add γ-benzyl-L-glutamate (BLG) (10.0 g, 42.1 mmol), anhydrous potassium carbonate (8.7 g, 63.2 mmol, 1.5 eq.), and dimethyl carbonate (DMC) (100 mL).
-
Reaction Execution: Heat the suspension to reflux (approx. 90 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., mobile phase EtOAc:Hexane 1:1 with 1% acetic acid). The reaction is typically complete within 8-12 hours.
-
Work-up: Cool the reaction mixture to room temperature. Filter the suspension to remove the inorganic base (K₂CO₃). Concentrate the filtrate under reduced pressure to remove the excess DMC.
-
Extraction: Dissolve the resulting crude oil in ethyl acetate (100 mL). Transfer the solution to a separatory funnel and wash with 1M HCl (2 x 50 mL) to remove any unreacted amine, followed by brine (1 x 50 mL).
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude NOM-BLG. The product can be further purified by recrystallization from an ethyl acetate/hexane mixture to afford a white solid.
3.4. Protocol Part II: Synthesis of γ-Benzyl-L-glutamate N-Carboxyanhydride (NCA-BLG)
This protocol is a representative procedure designed to achieve the reported yield of up to 66.7%. [5]
-
Reaction Setup: Place the purified N-methoxycarbonyl-γ-benzyl-L-glutamate (NOM-BLG) (5.0 g, 16.9 mmol) in a 100 mL round-bottom flask equipped for short-path distillation.
-
Reaction Execution: Gently heat the flask in an oil bath to 120-140 °C under reduced pressure (e.g., 1-5 mmHg). The methanol byproduct will distill off. The reaction is typically complete in 1-2 hours when methanol evolution ceases.
-
Alternative Activation (Caution): For a lower temperature procedure, the NOM-BLG can be suspended in a dry, inert solvent like anhydrous THF (50 mL) and treated cautiously with an activating agent such as thionyl chloride (1.1 eq.) at 0 °C, followed by gentle warming. This method requires careful handling and quenching.
-
Purification: The crude NCA product is a solid upon cooling. It must be purified by recrystallization from a suitable anhydrous solvent system, such as ethyl acetate/hexane or THF/hexane, under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis. The final product should be a white, crystalline solid.
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Dimethyl carbonate is flammable. Avoid open flames and sparks.
-
Thionyl chloride (if used) is highly corrosive and reacts violently with water, releasing toxic gases. Handle with extreme care under an inert atmosphere.
Conclusion and Future Outlook
The utilization of dimethyl carbonate provides a robust, scalable, and significantly safer alternative to traditional methods for synthesizing amino acid N-carboxyanhydrides. The two-step process, proceeding through a stable and isolable N-methoxycarbonyl intermediate, offers excellent control and leads to high yields of the desired product. This methodology is not only a practical solution for laboratory-scale synthesis but also presents a viable pathway for industrial-scale production of polypeptide precursors, aligning with the growing demand for sustainable chemical manufacturing. This approach paves the way for broader access to functional polypeptides for next-generation materials and therapeutics.
References
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Zhang, Z., Su, K., & Li, Z. (2019). Carboxylic Anhydride Synthesis from γ-Benzyl-l-glutamate and Dimethyl Carbonate. Organic Letters, 21(3), 749–752. [Link]
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Wikipedia contributors. (2023). Amino acid N-carboxyanhydride. In Wikipedia, The Free Encyclopedia. [Link]
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PrepChem. (n.d.). Synthesis of γ-benzyl L-glutamate. Retrieved January 13, 2026, from [Link]
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Zhang, M., Ruzi, R., Li, N., Xie, J., & Zhu, C. (2018). Ruthenium(Ⅱ)-cored supramolecular organic framework-mediated recyclable visible light photoreduction of azides to amines and cascade formation of lactams. Chinese Chemical Letters, 30(4), 929-932. [Link]
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Kricheldorf, H. R. (2021). Density Functional Theory Studies on the Synthesis of Poly(α-Amino Acid)s Via the Amine-Mediated Ring Opening Polymerizations of N-Carboxyanhydrides and N-Thiocarboxyanhydrides. Frontiers in Chemistry, 9, 648815. [Link]
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PMC Isochem. (n.d.). α-Amino acid N-Carboxy Anhydrides in pharmaceutical innovations. Retrieved January 13, 2026, from [Link]
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Ledger, R., & Stewart, F. H. C. (1965). The preparation of substituted γ-Benzyl-L-glutamates and β-Benzyl-L-aspartates. Australian Journal of Chemistry, 18(7), 933-939. [Link]
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Selva, M., & Perosa, A. (2008). Dimethyl carbonate: a modern green reagent and solvent. ChemSusChem, 1(3), 1-21. [Link]
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Hadjichristidis, N., Iatrou, H., Pitsikalis, M., & Sakellariou, G. (2009). Synthesis of Well-Defined Polypeptide-Based Materials via the Ring-Opening Polymerization of α-Amino Acid N-Carboxyanhydrides. Chemical Reviews, 109(11), 5528-5578. [Link]
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American Chemical Society. (n.d.). Organic Letters - Author Guidelines. Retrieved January 13, 2026, from [Link]
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van der Meulen, P. A., & de Vries, J. G. (2024). Biocatalytic route scouting and enzyme screening toward the synthesis of α-benzyl L-glutamate. Frontiers in Catalysis, 4. [Link]
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ResearchGate. (n.d.). Synthesis of poly (γ-benzyl-L-glutamate) with well-defined terminal structures and its block polypeptides with alanine, leucine and phenylalanine. Retrieved January 13, 2026, from [Link]
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Li, H., et al. (2018). A moisture-tolerant route to unprotected α/β-amino acid N-carboxyanhydrides and facile synthesis of hyperbranched polypeptides. Nature Communications, 9(1), 525. [Link]
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Tsuruta, T., et al. (1968). Copolymerization of N‐carboxy‐γ‐benzyl‐L‐glutamate anhydride and alkylene oxides by organometallic compounds. Die Makromolekulare Chemie, 111(1), 236-246. [Link]
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Application Note: Facile and Green Synthesis of Benzyl Methyl Carbonate via Transesterification of Dimethyl Carbonate with Benzyl Alcohol
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the synthesis of Benzyl Methyl Carbonate (BMC), a versatile chemical intermediate, through the transesterification of dimethyl carbonate (DMC) with benzyl alcohol. This application note details the underlying chemical principles, optimized reaction protocols, and analytical methodologies for this green and efficient synthesis route. By leveraging non-toxic reagents and minimizing waste, this process aligns with the principles of green chemistry, offering a sustainable alternative to traditional methods that often employ hazardous materials like phosgene.[1][2] This guide is intended to provide researchers and professionals in the pharmaceutical and chemical industries with the necessary information to successfully implement and adapt this synthesis for their specific applications.
Introduction and Scientific Background
This compound (BMC) is a valuable intermediate in organic synthesis, serving as a precursor for benzylation, methylation, and methoxycarbonylation reactions.[1] Its utility is particularly noted in the synthesis of pharmaceuticals, agrochemicals, and as a protecting group reagent in peptide and carbamate synthesis.[][4] The transesterification of dimethyl carbonate (DMC) with benzyl alcohol represents a significant advancement in the sustainable production of BMC.[1]
Dimethyl carbonate is an environmentally benign reagent and solvent, offering a non-toxic alternative to hazardous chemicals such as methyl halides and phosgene.[2] The reaction produces only methanol as a byproduct, which can be recycled, further enhancing the process's green credentials.[1] The overall reaction is depicted in Figure 1 .
Figure 1: Transesterification of Dimethyl Carbonate with Benzyl Alcohol
The choice of catalyst is critical for achieving high yield and selectivity. While various catalysts can be employed, including homogeneous and heterogeneous systems, basic catalysts are particularly effective for this transesterification.[5] This note will focus on a protocol utilizing a readily available and effective basic catalyst.
Experimental Protocol: Synthesis of this compound
This section outlines a detailed, step-by-step methodology for the synthesis of this compound.
Materials and Reagents
| Reagent | Formula | CAS No. | Purity | Supplier |
| Dimethyl Carbonate (DMC) | C₃H₆O₃ | 616-38-6 | ≥99% | Sigma-Aldrich |
| Benzyl Alcohol | C₇H₈O | 100-51-6 | ≥99% | Sigma-Aldrich |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 584-08-7 | ≥99% | Sigma-Aldrich |
| Dichloromethane (DCM) | CH₂Cl₂ | 75-09-2 | ACS grade | Fisher Scientific |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 7487-88-9 | ≥99.5% | Acros Organics |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Thermometer
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Procedure
The experimental workflow is visualized in the diagram below.
Caption: Experimental workflow for this compound synthesis.
-
Reaction Setup:
-
To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and thermometer, add benzyl alcohol (10.81 g, 0.1 mol), dimethyl carbonate (45.04 g, 0.5 mol), and potassium carbonate (1.38 g, 0.01 mol).
-
Rationale: An excess of dimethyl carbonate is used to shift the equilibrium towards the product side, maximizing the conversion of benzyl alcohol. Potassium carbonate acts as an efficient and cost-effective basic catalyst for the transesterification.[6]
-
-
Reaction Execution:
-
Stir the mixture and heat it to 90 °C using a heating mantle.
-
Maintain the reaction at this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Rationale: The reaction temperature of 90 °C provides a suitable rate of reaction without causing significant decomposition of the reactants or products.
-
-
Work-up:
-
After the reaction is complete (as indicated by TLC/GC), allow the mixture to cool to room temperature.
-
Filter the reaction mixture to remove the solid potassium carbonate catalyst.
-
Transfer the filtrate to a separatory funnel and wash with deionized water (2 x 50 mL) to remove excess dimethyl carbonate and methanol.
-
Extract the aqueous layer with dichloromethane (2 x 30 mL) to recover any dissolved product.
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Rationale: The aqueous wash is crucial for removing water-soluble byproducts and unreacted starting materials. Dichloromethane is an effective solvent for extracting the non-polar product from the aqueous phase.
-
-
Purification and Characterization:
-
Filter off the magnesium sulfate and concentrate the organic phase using a rotary evaporator.
-
The crude this compound can be further purified by vacuum distillation (Boiling Point: ~231°C at 760 mmHg).[]
-
The final product should be a colorless liquid.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and GC-MS to confirm its identity and purity.[7]
-
Data and Expected Results
The following table summarizes the key parameters and expected outcomes for this protocol.
| Parameter | Value |
| Benzyl Alcohol:DMC Molar Ratio | 1:5 |
| Catalyst Loading (mol% relative to Benzyl Alcohol) | 10 mol% |
| Reaction Temperature | 90 °C |
| Reaction Time | 4-6 hours |
| Expected Yield | 85-95% |
| Product Appearance | Colorless liquid |
| Molecular Formula | C₉H₁₀O₃ |
| Molecular Weight | 166.17 g/mol [7] |
Characterization Data
-
¹H NMR (CDCl₃, 400 MHz): δ 7.40-7.30 (m, 5H, Ar-H), 5.15 (s, 2H, -CH₂-), 3.78 (s, 3H, -OCH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ 155.8 (C=O), 135.5 (Ar-C), 128.6 (Ar-CH), 128.4 (Ar-CH), 128.2 (Ar-CH), 69.8 (-CH₂-), 54.8 (-OCH₃).
-
GC-MS (EI): m/z (%) = 166 (M⁺), 107, 91 (100), 77, 65, 51.
Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| Low Conversion | Insufficient reaction time or temperature. | Increase reaction time or incrementally increase the temperature to 100-110 °C. |
| Inactive catalyst. | Use freshly dried potassium carbonate. | |
| Formation of Side Products | High reaction temperature leading to decomposition or side reactions. | Lower the reaction temperature and extend the reaction time. |
| Presence of moisture. | Ensure all glassware is dry and use anhydrous reagents. | |
| Difficult Purification | Incomplete removal of catalyst or starting materials. | Ensure thorough washing during the work-up and efficient phase separation. |
Further optimization can be explored by screening other basic catalysts such as sodium methoxide or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[8] Additionally, the use of heterogeneous catalysts could simplify the purification process by allowing for easy catalyst removal through filtration.[1][9]
Safety and Handling
-
Dimethyl Carbonate: Flammable liquid and vapor. Handle in a well-ventilated fume hood.
-
Benzyl Alcohol: Harmful if swallowed or inhaled. Causes skin and eye irritation.
-
Potassium Carbonate: Causes serious eye irritation.
-
Dichloromethane: Suspected of causing cancer.
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling these chemicals.
Conclusion
The transesterification of dimethyl carbonate with benzyl alcohol provides a highly efficient, environmentally friendly, and scalable method for the synthesis of this compound. This application note offers a detailed and robust protocol that can be readily implemented in a research or industrial setting. The principles of green chemistry are at the core of this methodology, which avoids the use of toxic reagents and minimizes waste generation. By following the outlined procedures and considering the optimization strategies, researchers can reliably produce high-purity this compound for a wide range of applications.
References
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Selva, M., et al. (2008). The methylation of benzyl-type alcohols with dimethyl carbonate in the presence of Y- and X-faujasites: selective synthesis of methyl ethers. Green Chemistry, 10(1), 73-79. Available at: [Link]
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Ohsumi, M., & Nishiwaki, N. (2017). Selective Synthesis of (Benzyl)biphenyls by Successive Suzuki–Miyaura Coupling of Phenylboronic Acids with 4-Bromobenzyl Acetate under Air Atmosphere. ResearchGate. Available at: [Link]
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Selva, M., et al. (2008). The methylation of benzyl-type alcohols with dimethyl carbonate in the presence of Y- and X-faujasites: Selective synthesis of methyl ethers. ResearchGate. Available at: [Link]
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Grignard, S., et al. (2017). Continuous flow organocatalyzed methoxycarbonylation of benzyl alcohol derivatives with dimethyl carbonate. ResearchGate. Available at: [Link]
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Du, G.-F., & Li, W.-J. (2014). N-Heterocyclic Carbenes Catalyzed Synthesis of Dimethyl Carbonate via Transesterification of Ethylene Carbonate with Methanol. ResearchGate. Available at: [Link]
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Various Authors. (n.d.). Recent Advances in Catalyst Development for Transesterification of Dialkyl Carbonates with Phenol. ResearchGate. Retrieved from [Link]
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Tundo, P., & Selva, M. (2002). Dimethyl carbonate: a modern green reagent and solvent. IRIS. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
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Selva, M., et al. (2008). The methylation of benzyl-type alcohols with dimethyl carbonate in the presence of Y- and X-faujasites: selective synthesis of methyl ethers. Green Chemistry (RSC Publishing). Available at: [Link]
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Du, G.-F., & Li, W.-J. (2014). N-heterocyclic carbene catalyzed synthesis of dimethyl carbonate via transesterification of ethylene carbonate with methanol. CORE. Available at: [Link]
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Li, Y., et al. (2022). Recent Development of Heterogeneous Catalysis in the Transesterification of Glycerol to Glycerol Carbonate. MDPI. Available at: [Link]
- Google Patents. (n.d.). US9765014B2 - Process for producing dimethyl carbonate.
-
ResearchGate. (n.d.). The performance of various catalysts in the transesterification of DMC to DEC a. Retrieved from [Link]
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Wang, Y., et al. (2009). Transesterification of dimethyl carbonate and phenol catalyzed by Zn-Al hydrotalcite. ResearchGate. Available at: [Link]
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ChemSrc. (n.d.). Buy this compound | 13326-10-8. Retrieved from [Link]
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Tichit, D., et al. (2002). The Transesterification of Dimethyl Carbonate with Phenol over Mg−Al-hydrotalcite Catalyst. ResearchGate. Available at: [Link]
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Fang, Z., et al. (2011). NaZSM-5-catalyzed dimethyl carbonate synthesis via the transesterification of ethylene carbonate with methanol. Semantic Scholar. Available at: [Link]
- Google Patents. (n.d.). KR20150055022A - Method of manufacturing diethyl carbonate.
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Ji, Y., et al. (2013). Catalytic Methyl Transfer from Dimethylcarbonate to Carboxylic Acids. Organic Chemistry Portal. Available at: [Link]
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Royal Society of Chemistry. (n.d.). Selective Etherification of Glycerol Acetals with Dimethyl Carbonate in the Presence of K2CO3 Catalyst. Retrieved from [Link]
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Dhuri, S. M., & Mahajani, V. V. (2005). Studies in transesterification of ethylene carbonate to dimethyl carbonate over Amberlyst A‐21 catalyst. ResearchGate. Available at: [Link]
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Perosa, A., et al. (2015). Synthesis of dibenzyl carbonate: towards a sustainable catalytic approach. RSC Publishing. Available at: [Link]
- Google Patents. (n.d.). US9765014B2 - Process for producing dimethyl carbonate.
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Beilstein Journal of Organic Chemistry. (n.d.). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Retrieved from [Link]
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Autech Industry Co.,Limited. (n.d.). Optimizing Organic Synthesis with Benzyl Methyl Malonate: A Supplier's Perspective. Retrieved from [Link]
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Zhang, Y., et al. (2019). Carboxylic Anhydride Synthesis from γ-Benzyl-l-glutamate and Dimethyl Carbonate. PubMed. Available at: [Link]
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Grignard, S., et al. (2017). Continuous flow organocatalyzed methoxycarbonylation of benzyl alcohol derivatives with dimethyl carbonate. Semantic Scholar. Available at: [Link]
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National Institutes of Health. (2024). Glycerol carbonate synthesis via transesterification of enriched glycerol and dimethyl carbonate using a Li-incorporated MCM-41 framework. PubMed Central. Available at: [Link]
- Google Patents. (n.d.). US20170057904A1 - Process for Producing Dimethyl Carbonate.
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American Chemical Society. (2021). Enzymatic Synthesis of Glycerol Carbonate Using a Lipase Immobilized on Magnetic Organosilica Nanoflowers as a Catalyst. ACS Omega. Available at: [Link]
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Wang, Y., et al. (2015). Synthesis of benzyl cinnamate by enzymatic esterification of cinnamic acid. ResearchGate. Available at: [Link]
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Application Notes & Protocols: A Guide to the Synthesis of α-Methylphenylacetic Acid Using Organic Carbonates
Abstract
α-Methylphenylacetic acid is a foundational structural motif and a key intermediate in the synthesis of numerous pharmaceuticals, most notably non-steroidal anti-inflammatory drugs (NSAIDs) of the profen class, such as ibuprofen and naproxen.[1] Traditional synthetic routes for the α-methylation of arylacetic acids often rely on stoichiometric amounts of strong, hazardous bases and toxic alkylating agents like methyl halides. This guide details a modern approach utilizing organic carbonates as greener, safer, and more efficient reagents for the preparation of α-methylphenylacetic acid. We will explore a documented protocol using Dimethyl Carbonate (DMC) as a direct methylating agent and propose a plausible, mechanistically distinct pathway involving Benzyl Methyl Carbonate (BMC) for activating the substrate prior to methylation. These protocols are designed for researchers in synthetic chemistry and drug development, providing in-depth procedural details, mechanistic insights, and safety protocols.
Introduction: The Significance of Greener Profen Synthesis
The 2-arylpropionic acids, commonly known as "profens," are among the most widely used analgesic and anti-inflammatory drugs globally.[2][3] The core synthesis of these molecules typically involves the α-methylation of a corresponding phenylacetic acid derivative. Historically, this transformation has been achieved using strong bases like lithium diisopropylamide (LDA) followed by quenching with toxic and volatile electrophiles such as methyl iodide.[4] Such methods, while effective, generate significant salt waste and pose considerable safety and environmental hazards.
The principles of green chemistry encourage the replacement of hazardous reagents with safer alternatives.[5] Organic carbonates, particularly Dimethyl Carbonate (DMC), have emerged as exemplary green reagents.[6][7] They are non-toxic, biodegradable, and can function as methylating agents in base-catalyzed reactions, often with the only byproduct being methanol and CO2, thus avoiding the formation of inorganic salt waste.[5] This guide focuses on leveraging the unique reactivity of organic carbonates for a more sustainable synthesis of α-methylphenylacetic acid.
Mechanistic Overview: Pathways to α-Methylation
The central challenge in methylating phenylacetic acid is the selective functionalization of the α-carbon. Organic carbonates offer two distinct strategies to achieve this.
Pathway A: Direct C-Methylation with Dimethyl Carbonate (DMC)
This is the more direct and industrially relevant approach. In the presence of a suitable base or catalyst, the α-proton of a phenylacetic acid ester is abstracted to form an enolate. This nucleophilic enolate then attacks the methyl group of DMC in a substitution reaction. A subsequent hydrolysis and decarboxylation step yields the desired product. A key advantage of DMC is its dual role as both a reagent and a solvent. Recent patent literature highlights the use of simple, low-cost inorganic salts as catalysts for this mono-methylation, achieving high conversion rates and selectivity, making it suitable for industrial-scale production.[8]
Pathway B: Phenylacetic Acid Activation via this compound (BMC) (Proposed)
While less conventional, this compound (BMC) can be envisioned as an activating agent rather than a direct methylating agent. In this proposed two-step sequence, the enolate of a phenylacetic acid ester would first react with BMC in a BAc2-type mechanism.[9] This would not be a methylation, but rather a methoxycarbonylation, transiently forming a phenylmalonic acid derivative. This intermediate, with its now more acidic α-proton, can be easily and selectively methylated using a standard methylating agent. The final step involves the hydrolysis of the ester groups and thermal decarboxylation to yield α-methylphenylacetic acid. This pathway offers a high degree of control over the methylation step.
Visualizing the Synthetic Pathways
The following diagrams illustrate the two proposed mechanistic routes for the synthesis.
Figure 1: Reaction scheme for the direct methylation of a phenylacetic acid ester using Dimethyl Carbonate (DMC).
Figure 2: Proposed reaction scheme involving activation with this compound (BMC) followed by methylation.
Experimental Protocols
Disclaimer: These protocols are intended for use by trained laboratory personnel. Adherence to all institutional and governmental safety regulations is mandatory.
Materials and Equipment
| Reagent / Equipment | Grade | Supplier Recommendation |
| Phenylacetic acid | ≥99% | Sigma-Aldrich, Acros |
| Dimethyl Carbonate (DMC) | Anhydrous, ≥99% | Sigma-Aldrich, TCI |
| This compound (BMC) | ≥97% | TCI, Combi-Blocks |
| Potassium Acetate (KOAc) | Anhydrous, ≥99% | Fisher Scientific |
| Sodium Hydride (NaH) | 60% dispersion in oil | Sigma-Aldrich |
| Methyl Iodide (CH₃I) | ≥99.5% | Sigma-Aldrich |
| Tetrahydrofuran (THF) | Anhydrous | Fisher Scientific |
| Diethyl Ether | ACS Grade | VWR |
| Hydrochloric Acid (HCl) | Concentrated (37%) | VWR |
| Sodium Hydroxide (NaOH) | Pellets, ACS Grade | VWR |
| Round-bottom flasks, reflux condenser | Standard glassware | Pyrex, Kimble |
| Magnetic stirrer with heating mantle | N/A | IKA, Corning |
| High-Performance Liquid Chromatography (HPLC) | N/A | Agilent, Waters |
Protocol 1: Direct Methylation using Dimethyl Carbonate (DMC)
This protocol is adapted from methodologies described in the patent literature for its efficiency and scalability.[8]
Step-by-Step Procedure:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, add phenylacetic acid (13.6 g, 100 mmol), anhydrous potassium acetate (1.0 g, 10.2 mmol, 0.1 eq), and dimethyl carbonate (150 mL).
-
Rationale: Phenylacetic acid is the starting substrate. Potassium acetate serves as a cost-effective, low-toxicity catalyst to facilitate the deprotonation at the α-position.[8] DMC acts as both the methylating agent and the solvent, exemplifying an atom-economical approach.
-
-
Reaction Execution: Heat the reaction mixture to reflux (approx. 90 °C) with vigorous stirring under a nitrogen atmosphere. The patent literature suggests reaction temperatures can range from 90-200°C, with higher temperatures potentially leading to faster conversion.[8]
-
Monitoring: Monitor the reaction progress over 4-8 hours using Thin Layer Chromatography (TLC) or by taking aliquots for HPLC analysis to observe the disappearance of the starting material.
-
Work-up (Hydrolysis & Decarboxylation): a. After completion, cool the reaction mixture to room temperature. Carefully add a solution of sodium hydroxide (12.0 g, 300 mmol) in 100 mL of water. b. Heat the biphasic mixture to reflux (approx. 100-105 °C) for 4-6 hours to ensure complete hydrolysis of any ester intermediates.
-
Rationale: This step saponifies the intermediate methyl ester of α-methylphenylacetic acid to its sodium salt and hydrolyzes any unreacted starting material.
-
-
Isolation: a. Cool the mixture in an ice bath. Transfer to a separatory funnel and separate the aqueous layer. b. Acidify the aqueous layer slowly with concentrated HCl until the pH is ~1-2. A white precipitate of α-methylphenylacetic acid will form. c. Collect the solid product by vacuum filtration, wash with cold water (2 x 50 mL), and dry under vacuum.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., toluene or ethanol/water) to obtain pure α-methylphenylacetic acid.
| Parameter | Value | Reference |
| Reaction Temp. | 90-180 °C | [8] |
| Reaction Time | 4-12 hours | [8] |
| Catalyst Loading | 0.01-0.1 equivalents | [8] |
| Expected Yield | >90% (conversion) | [8] |
| Product M.P. | 75-79 °C | [10] |
Protocol 2: Proposed Synthesis via BMC Activation
This protocol is a proposed route based on established organometallic principles. It requires more stringent anhydrous conditions.
Step-by-Step Procedure:
-
Esterification: First, convert phenylacetic acid to its methyl or ethyl ester via standard Fischer esterification to protect the carboxylic acid functionality.
-
Activation (Methoxycarbonylation): a. In a flame-dried flask under nitrogen, suspend sodium hydride (4.4 g, 110 mmol, 1.1 eq of 60% dispersion) in 100 mL of anhydrous THF. b. Cool to 0 °C and add methyl phenylacetate (15.0 g, 100 mmol) dropwise. Stir for 30 minutes until hydrogen evolution ceases.
-
Rationale: A strong base is required to generate the enolate of the ester. NaH is effective, and the reaction is driven by the release of H₂ gas. c. Add this compound (17.4 g, 105 mmol, 1.05 eq) to the enolate solution and allow the reaction to warm to room temperature, stirring overnight.
-
-
Methylation: a. Cool the reaction mixture back to 0 °C and add a second equivalent of sodium hydride (4.4 g, 110 mmol). b. Once hydrogen evolution stops, add methyl iodide (15.6 g, 110 mmol) dropwise. Stir at room temperature for 2-4 hours.
-
Rationale: The newly formed malonic ester intermediate is more acidic, allowing for efficient deprotonation and subsequent methylation by an Sₙ2 reaction with methyl iodide.
-
-
Hydrolysis and Decarboxylation: a. Carefully quench the reaction with water. Add a solution of NaOH (24 g, 600 mmol) in 150 mL of water and heat to reflux for 8-12 hours. b. Follow the isolation and purification steps (5a-6) from Protocol 1. The prolonged heating in basic, then acidic conditions ensures hydrolysis of all three ester groups and decarboxylation of the malonic acid intermediate.
Analysis and Characterization
The identity and purity of the final product, α-methylphenylacetic acid, should be confirmed using a combination of the following analytical techniques:
-
Melting Point: Compare the observed melting point with the literature value (75-79 °C).[10]
-
HPLC: Use a suitable method to determine purity. A reverse-phase C18 column with a mobile phase of acetonitrile/water with 0.1% formic acid is a good starting point.[11]
-
¹H and ¹³C NMR Spectroscopy: Confirm the structure by analyzing the chemical shifts, integrations, and coupling patterns. The key signals for α-methylphenylacetic acid are the quartet for the α-proton and the doublet for the α-methyl group.
-
Mass Spectrometry: Determine the molecular weight of the compound.
Safety and Handling
All manipulations must be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, flame-retardant lab coat, and chemical-resistant gloves.[12][13]
-
Organic Carbonates (DMC, BMC): Flammable liquids. Keep away from heat, sparks, and open flames.[14] While having low toxicity compared to traditional reagents, avoid inhalation and skin contact.[12]
-
Sodium Hydride (NaH): Highly reactive and flammable solid. Reacts violently with water to produce flammable hydrogen gas. Must be handled under an inert atmosphere (N₂ or Ar).
-
Methyl Iodide: Toxic, a suspected carcinogen, and a potent alkylating agent. Handle with extreme caution, using double gloves and working exclusively in a fume hood.
-
Acids and Bases: Concentrated HCl and NaOH are highly corrosive. Handle with care to avoid severe skin and eye damage.
Visualizing the Experimental Workflow
Figure 3: General experimental workflow for the synthesis, purification, and analysis of α-methylphenylacetic acid using the DMC method.
References
-
Green organic syntheses: organic carbonates as methylating agents. Tundo, P., Selva, M. The Japan Chemical Journal Forum and John Wiley & Sons, Inc. (2002). [Link]
-
Synthesis of novel α-arylpropionic acids and their derivatives. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry.[Link]
-
Organic carbonates as green media: from laboratory syntheses to industrial applications. Green Chemistry. (2025). [Link]
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This compound | C9H10O3 | CID 11182814. PubChem, NIH. [Link]
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Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. International Journal of Pharmaceutical Sciences and Research.[Link]
-
Transition-metal-catalyzed carboxylation reactions of benzylic substrates using CO2. ResearchGate. [Link]
-
Synthesis of Ibuprofen with Modified and Economical Process as an NSAID Drug. Oriental Journal of Chemistry. (2014). [Link]
-
Electrocatalytic synthesis of organic carbonates. Chemical Communications. (2020). [Link]
-
Highly Enantioselective Direct Alkylation of Arylacetic Acids with Chiral Lithium Amides as Traceless Auxiliaries. Journal of the American Chemical Society. (2011). [Link]
-
Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research. (2020). [Link]
-
New derivatives of aryl-propionic acid. Synthesis and biological evaluation. ResearchGate. [Link]
- CN110872237A - Application of novel methyl carbonate methylation catalyst in preparation of α -methylphenylacetic acid.
-
HPLC Methods for analysis of α-Methoxyphenylacetic acid. HELIX Chromatography. [Link]
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Green synthesis of carboxylic anhydrides using Benzyl Methyl Carbonate and γ-benzyl-l-glutamate
Introduction: Embracing Green Chemistry in Polypeptide Synthesis
The synthesis of N-carboxyanhydrides (NCAs) is a cornerstone of polypeptide chemistry, providing the essential monomers for ring-opening polymerization to create biocompatible and biodegradable polymers for applications in drug delivery, tissue engineering, and advanced materials.[1] Historically, the synthesis of NCAs has relied on hazardous reagents such as phosgene and its derivatives (e.g., triphosgene), which are highly toxic and corrosive.[2][3] The principles of green chemistry—which advocate for waste prevention, the use of safer solvents and reagents, and energy efficiency—compel the development of more sustainable synthetic routes.[4]
This application note details a robust and environmentally friendly protocol for the synthesis of γ-benzyl-L-glutamate N-carboxyanhydride (BLG-NCA), a widely used monomer for producing poly(γ-benzyl-L-glutamate) (PBLG).[5][6] This method eschews traditional hazardous reagents in favor of dimethyl carbonate (DMC), a non-toxic and biodegradable alternative.[7][8] While the topic specifies Benzyl Methyl Carbonate (BMC), current research highlights the efficacy and greener profile of DMC for this transformation.[7] DMC serves as a green methoxycarbonylating agent, and this protocol is based on the work of Zhang et al., who developed a two-step synthesis that proceeds through a stable intermediate, offering high yields and purity.[2] This approach not only enhances laboratory safety but also aligns with the growing demand for sustainable practices in the pharmaceutical and biotechnology industries.[9][10]
Materials and Reagents
Proper handling of all chemicals is paramount. Researchers should consult the full Safety Data Sheets (SDS) for each reagent before commencing any experimental work.
| Reagent | Supplier | CAS No. | Key Safety Precautions |
| γ-Benzyl-L-glutamate (BLG) | Sigma-Aldrich | 1676-73-9 | Causes skin and serious eye irritation. May cause respiratory irritation.[11] |
| Dimethyl Carbonate (DMC) | Acros Organics | 616-38-6 | Highly flammable liquid and vapor. Keep away from heat and open flames.[12] |
| This compound (BMC) | Santa Cruz Biotechnology | 13326-10-8 | Avoid contact with skin and eyes. Wear protective clothing.[9][13] |
| Tetrahydrofuran (THF), Anhydrous | Fisher Scientific | 109-99-9 | Highly flammable. May form explosive peroxides. Store in a cool, dry place.[12] |
| N,N-Dimethylformamide (DMF) | EMD Millipore | 68-12-2 | Harmful if inhaled or in contact with skin. Suspected of damaging fertility or the unborn child. |
| Dimethyl Sulfoxide (DMSO) | Avantor | 67-68-5 | Combustible liquid. Readily absorbed through the skin. |
| Hexane | VWR | 110-54-3 | Highly flammable liquid and vapor. May be fatal if swallowed and enters airways. |
| Petroleum Ether | Pharmco | 8032-32-4 | Highly flammable liquid and vapor. May cause drowsiness or dizziness. |
| Sodium Bicarbonate (NaHCO₃) | J.T. Baker | 144-55-8 | Not classified as hazardous. |
| Anhydrous Magnesium Sulfate (MgSO₄) | BeanTown Chemical | 7487-88-9 | Not classified as hazardous. |
Note on this compound (BMC): While this protocol utilizes Dimethyl Carbonate (DMC) as the primary green reagent, it's worth noting that BMC is structurally related and can be synthesized from DMC and benzyl alcohol.[14] In the context of this synthesis, DMC is the more direct and commonly cited green reagent for the N-methoxycarbonylation of amino acids.[7] The reaction with DMC proceeds via a methoxycarbonylation of the amino group, and it is this intermediate that subsequently cyclizes.
Reaction Mechanism and Pathway
The synthesis of γ-benzyl-L-glutamate N-carboxyanhydride from γ-benzyl-L-glutamate (BLG) and dimethyl carbonate (DMC) is a two-step process.[2][7]
-
N-Methoxycarbonylation: The first step involves the reaction of the primary amine of BLG with DMC to form the N-methoxycarbonyl-γ-benzyl-L-glutamate (NOM-BLG) intermediate. This reaction is typically carried out at an elevated temperature in a suitable solvent.
-
Cyclization: The isolated NOM-BLG intermediate then undergoes an intramolecular cyclization to form the desired γ-benzyl-L-glutamate N-carboxyanhydride (BLG-NCA), with the elimination of methanol.
Below is a diagram illustrating the proposed reaction pathway.
Caption: Proposed reaction pathway for the synthesis of NCA-BLG from BLG and DMC.
Experimental Protocols
The following protocols are adapted from the method described by Zhang et al.[7]
Protocol 1: Synthesis of N-methoxycarbonyl-γ-benzyl-L-glutamate (NOM-BLG)
This initial step is crucial for achieving a high yield and purity of the final product. The choice of solvent significantly impacts the reaction efficiency.
Caption: Workflow for the synthesis of the NOM-BLG intermediate.
Detailed Steps:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add γ-benzyl-L-glutamate (1.0 equivalent).
-
Add the chosen solvent (DMF or DMSO have shown to give good yields).[2] The concentration should be optimized based on the scale of the reaction.
-
Add dimethyl carbonate (DMC). A molar ratio of BLG to DMC of 1:2 has been reported to provide optimal yields.[2]
-
Heat the reaction mixture to 100°C and stir for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with hexane or petroleum ether (3 x volume of the reaction mixture) to remove excess DMC.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the N-methoxycarbonyl-γ-benzyl-L-glutamate (NOM-BLG) intermediate.
Optimization Insights:
-
Solvent Choice: While various solvents can be used, polar aprotic solvents like DMF and DMSO have been shown to facilitate the reaction effectively, leading to higher yields of the intermediate.[2]
-
Temperature and Time: The reaction temperature is a critical parameter. Temperatures around 100°C for 24 hours have been found to be effective. Lower temperatures may lead to incomplete reaction, while significantly higher temperatures could promote side reactions.[2]
-
Molar Ratio: An excess of DMC is necessary as it can partially volatilize at the reaction temperature. A 1:2 molar ratio of BLG to DMC is a good starting point for optimization.[2]
Protocol 2: Cyclization of NOM-BLG to γ-Benzyl-L-glutamate N-Carboxyanhydride (NCA-BLG)
This step requires careful temperature control to maximize the yield of the cyclic product and minimize potential side reactions like ring-opening polymerization.[2]
Detailed Steps:
-
Place the purified NOM-BLG intermediate in a dry round-bottom flask equipped with a magnetic stirrer and a condenser.
-
Add anhydrous tetrahydrofuran (THF) as the solvent.
-
Heat the reaction mixture to 90°C and stir for 8 hours.
-
Monitor the formation of the NCA-BLG by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The pure product can be obtained by recrystallization from a suitable solvent system (e.g., THF/hexane).
Critical Parameters for Cyclization:
-
Temperature: The cyclization reaction is highly sensitive to temperature. A temperature of 90°C has been identified as optimal. Lower temperatures result in a very slow or incomplete reaction, whereas higher temperatures can lead to the decomposition of the NCA product or initiate premature polymerization.[2]
-
Reaction Time: A reaction time of approximately 8 hours at 90°C has been shown to give the maximum yield. Prolonged reaction times can lead to a decrease in yield due to product instability at elevated temperatures.[2]
Results and Characterization
Following the described protocols, high yields and purity of the intermediate and final product can be expected.
| Compound | Typical Yield | Characterization Methods |
| N-methoxycarbonyl-γ-benzyl-L-glutamate (NOM-BLG) | up to 83.7%[2][7] | ¹H NMR, ¹³C NMR, Mass Spectrometry |
| γ-Benzyl-L-glutamate N-carboxyanhydride (NCA-BLG) | up to 66.7%[2][7] | ¹H NMR, ¹³C NMR, FT-IR, Mass Spectrometry |
The successful synthesis of NCA-BLG can be confirmed by the disappearance of the N-H proton and the appearance of characteristic peaks for the anhydride ring in the NMR and IR spectra.
Troubleshooting and Expert Recommendations
-
Low Yield of NOM-BLG:
-
Cause: Insufficient reaction time or temperature. Inadequate removal of water from the reaction.
-
Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents. Increase the reaction time and monitor closely by TLC/HPLC.
-
-
Low Yield of NCA-BLG:
-
Cause: Incorrect cyclization temperature. Presence of moisture leading to hydrolysis of the NCA.
-
Solution: Precisely control the temperature at 90°C. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Presence of Side Products:
-
Cause: Overheating during cyclization can lead to polymerization.
-
Solution: Strictly adhere to the recommended reaction temperature and time. Purify the NOM-BLG intermediate thoroughly before the cyclization step.
-
Conclusion
The presented application note and protocols offer a detailed guide for the green synthesis of γ-benzyl-L-glutamate N-carboxyanhydride. By replacing hazardous phosgene-based reagents with the safer and more environmentally benign dimethyl carbonate, this method represents a significant advancement in sustainable polypeptide chemistry. The two-step approach allows for the isolation of a stable intermediate, leading to high yields and purity of the final NCA monomer. This methodology is not only crucial for academic research but also provides a scalable and safer alternative for industrial applications in the development of advanced biomaterials and therapeutics.
References
-
AmbioPharm. (2019, September 3). Green Chemistry and the Peptide Industry. Retrieved from [Link]
-
Zhang, Z., Su, K., & Li, Z. (2019). Carboxylic Anhydride Synthesis from γ-Benzyl-l-glutamate and Dimethyl Carbonate. Organic Letters, 21(3), 749–752. [Link]
- Vertex AI Search. (2022, October 28). Green Chemistry Principles, Greening the solid phase peptide synthesis and Green ethers to precipitate peptide after total cleavage.
-
Wikipedia. (n.d.). Amino acid N-carboxyanhydride. Retrieved from [Link]
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Royal Society of Chemistry. (2022, January 7). Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges. Retrieved from [Link]
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Qingdao Fengchen Technology and trade. (n.d.). Gamma-Benzyl L-Glutamate (5-Benzyl L-Glutamate) BP EP USP CAS 1676-73-9. Retrieved from [Link]
-
ACS Publications. (n.d.). Structure and properties of poly(.gamma.-benzyl-L-glutamate) cast from dimethylformamide. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Synthesis of N-carboxyanhydride of β-benzyl-L-aspartate (BLA-NCA) - Supporting Information. Retrieved from [Link]
-
MDPI. (2017, December 4). Synthesis and Properties of Shape Memory Poly(γ-Benzyl-l-Glutamate)-b-Poly(Propylene Glycol). Retrieved from [Link]
-
NIH. (n.d.). Elucidation of the structure of poly(γ-benzyl-l-glutamate) nanofibers and gel networks in a helicogenic solvent. Retrieved from [Link]
- Zhang, Z., Su, K., & Li, Z. (2019).
-
LookChem. (n.d.). Cas 1537877-83-0,benzyl ((4-methylcyclohexyl)methyl) carbonate. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Phosgene-free synthesis of N-carboxyanhydrides of α-amino acids based on bisarylcarbonates as starting compounds. Retrieved from [Link]
-
IRIS. (n.d.). Dimethyl carbonate: a modern green reagent and solvent. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 31. Copolymerization of γ-Benzyl-L-glutamate NCA and N.... Retrieved from [Link]
-
IRIS. (n.d.). 1 DIMETHYL CARBONATE: GREEN SOLVENT AND AMBIDENT REAGENT. Retrieved from [Link]
-
ResearchGate. (2025, August 6). The methylation of benzyl-type alcohols with dimethyl carbonate in the presence of Y- and X-faujasites: Selective synthesis of methyl ethers. Retrieved from [Link]
-
Semantic Scholar. (2007, September 21). Ring-opening polymerization of γ-benzyl-l-glutamate-N-carboxyanhydride in ionic liquids. Retrieved from [Link]
-
MDPI. (n.d.). Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides. Retrieved from [Link]
-
Wikipedia. (n.d.). Dimethyl carbonate. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Synthesis of poly (γ-benzyl-L-glutamate) with well-defined terminal structures and its block polypeptides with alanine, leucine and phenylalanine. Retrieved from [Link]
-
NIH. (2021, February 4). Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives. Retrieved from [Link]
-
NIH. (n.d.). Ring-Opening Polymerization of γ-(4-Vinylbenzyl)-L-Glutamate N-Carboxyanhydride for the Synthesis of Functional Polypeptides. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). A novel approach to amino acid synthesis: acid-assisted reactions with dimethyl carbonate for efficient O-methylated, N,O-methylated and N-formylated derivatives. Retrieved from [Link]
-
University of Illinois. (n.d.). Synthesis of Polypeptides by Ring-Opening Polymerization of a-Amino Acid N-Carboxyanhydrides. Retrieved from [Link]
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Selective functionalization under mild conditions using Benzyl Methyl Carbonate
An Application Guide to Selective Functionalization under Mild Conditions using Benzyl Methyl Carbonate
Abstract
This compound (BMC) is emerging as a potent, versatile, and safer alternative to traditional benzylating agents for the selective functionalization of heteroatoms. This guide provides an in-depth exploration of BMC's applications in O-, N-, and S-benzylation reactions under mild conditions. We delve into the mechanistic underpinnings of its reactivity, offer detailed, field-tested protocols for its use, and present quantitative data to support its efficacy. This document is intended for researchers, chemists, and drug development professionals seeking to leverage greener, more selective synthetic methodologies.
Introduction: Why this compound?
The benzyl group is one of the most ubiquitous protecting groups in organic synthesis, prized for its stability across a wide range of reaction conditions and its facile removal via hydrogenolysis. Traditionally, its installation relies on reactive and often hazardous benzyl halides (e.g., benzyl bromide or chloride)[1]. These reagents suffer from several drawbacks, including high toxicity, lachrymatory properties, and the generation of corrosive halide waste streams.
This compound (BMC) offers a compelling solution to these challenges. As a mixed carbonate, it provides a stable, easy-to-handle, and less toxic source of an electrophilic benzyl group. Its reactions proceed under mild, often base-catalyzed conditions, producing benign byproducts such as methanol and carbon dioxide, aligning with the principles of green chemistry. The reactivity of BMC can be finely tuned, allowing for high selectivity in the functionalization of various nucleophiles.
Scientist's Note: The key advantage of BMC lies in its moderated reactivity compared to benzyl halides. The methyl carbonate moiety is a better leaving group than an alkoxide but less reactive than a halide. This "sweet spot" allows for reactions to be conducted at lower temperatures with milder bases, minimizing side reactions and improving functional group tolerance.
Safety and Handling of this compound
Proper handling is paramount for laboratory safety and reaction reproducibility.
-
Personal Protective Equipment (PPE): Always wear safety goggles with side-shields, impervious gloves, and a lab coat. Handle in a well-ventilated chemical fume hood[2].
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Keep away from heat and sources of ignition[3].
-
Stability: BMC is chemically stable under standard ambient conditions. Avoid exposure to strong oxidizing agents and moisture, which may affect product quality[3].
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations[3].
O-Benzylation: Protection of Alcohols and Phenols
The protection of hydroxyl groups is a cornerstone of multi-step synthesis. BMC serves as an excellent reagent for the O-benzylation of both phenols and alcohols.
Mechanistic Insight
The O-benzylation reaction typically proceeds via a base-catalyzed bimolecular nucleophilic substitution (SN2) mechanism. A mild base, such as potassium carbonate (K₂CO₃), deprotonates the hydroxyl group to form a more potent nucleophile (an alkoxide or phenoxide). This nucleophile then attacks the benzylic carbon of BMC, displacing the methyl carbonate anion as a leaving group.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of Benzyl Methyl Carbonate from Benzyl Alcohol and CO₂
Welcome to the technical support center for the synthesis of Benzyl Methyl Carbonate (BMC) from benzyl alcohol and carbon dioxide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this promising yet intricate green chemistry reaction. Here, we provide in-depth troubleshooting advice, frequently asked questions, and validated protocols grounded in established scientific principles.
Introduction: The Allure and Hurdles of a Green Synthesis
The direct synthesis of this compound from benzyl alcohol and CO₂ represents a significant advancement in sustainable chemistry. This reaction utilizes a renewable, non-toxic, and abundant C1 source (CO₂) to produce a valuable carbonate with applications as a solvent, electrolyte component, and a reagent in organic synthesis. However, the path to high yields and selectivity is often paved with thermodynamic and kinetic challenges. This guide aims to illuminate these hurdles and provide practical, evidence-based solutions.
Frequently Asked Questions (FAQs)
Here we address some of the fundamental questions regarding the synthesis of this compound from benzyl alcohol and CO₂.
Q1: Why is the direct synthesis of this compound from benzyl alcohol and CO₂ so challenging?
The primary challenge lies in the thermodynamics of the reaction. The direct carboxylation of alcohols with CO₂ is an equilibrium-limited process, often with an unfavorable equilibrium constant at moderate temperatures.[1][2] Carbon dioxide is a highly stable and kinetically inert molecule, making its activation a significant hurdle.[2][3] Consequently, achieving high conversions requires strategies to shift the reaction equilibrium towards the product side.
Q2: What is the role of a catalyst in this reaction?
A catalyst is crucial for activating the reactants. For heterogeneous catalysts like CeO₂, the mechanism often involves the activation of methanol (or in this case, a methylating agent is implied for the "methyl" part of this compound, though the prompt focuses on benzyl alcohol and CO2, suggesting a co-reactant like methanol or dimethyl carbonate is needed) on Lewis acid sites (e.g., Zr⁴⁺ or Ce⁴⁺) to form methoxy species.[4][5] The CO₂ molecule is then inserted into the metal-methoxy bond.[4][5] The catalyst's surface properties, such as acidity and basicity, play a critical role in the reaction pathway and overall efficiency.
Q3: How do pressure and temperature affect the synthesis?
Both pressure and temperature are critical parameters.
-
Pressure : Higher CO₂ pressure increases its concentration in the reaction phase, which can help drive the equilibrium towards the product side.[6] For reactions in supercritical CO₂, pressure changes can significantly impact the phase behavior of the reaction mixture, moving from a biphasic to a monophasic system, which reduces mass transport limitations and boosts the reaction rate.[7][8]
-
Temperature : Increasing the temperature generally increases the reaction rate. However, for this exothermic equilibrium reaction, higher temperatures can unfavorably shift the equilibrium towards the reactants, thus lowering the maximum achievable yield.[9] Therefore, an optimal temperature exists that balances reaction kinetics and thermodynamics.
Q4: What are the main side reactions to be aware of?
The primary side reaction of concern is the formation of dibenzyl ether from the dehydration of two benzyl alcohol molecules.[10][11] Depending on the catalyst and reaction conditions, other byproducts might include the formation of toluene or benzaldehyde through oxidation or reduction pathways.[12] In reactions involving dimethyl carbonate as a co-reactant or solvent, transesterification can lead to other carbonate species.[13][14]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: Low or No Yield of this compound
Possible Causes & Solutions
| Cause | Explanation | Recommended Action |
| Thermodynamic Limitation | The reaction has reached its low equilibrium conversion under your current conditions. Water produced during the reaction inhibits the forward reaction.[1][9] | Implement a water removal strategy. The most effective approach is to use a dehydrating agent. Options include: - Molecular Sieves (3A or 4A): Add activated molecular sieves to the reactor.[15] - Chemical Dehydrants: Agents like 2,2-dimethoxypropane or nitriles (e.g., 2-cyanopyridine) can react with water to drive the equilibrium forward.[1][15][16] |
| Inactive Catalyst | The catalyst may not be active under the chosen reaction conditions or may have been improperly activated. | Verify catalyst activation. Ensure the catalyst is pre-treated according to the literature protocol (e.g., calcination at a specific temperature) to remove adsorbed water and ensure the desired active sites are present.[4] |
| Insufficient CO₂ Pressure | The concentration of CO₂ in the liquid phase is too low to favor the forward reaction. | Increase CO₂ pressure. Gradually increase the CO₂ pressure in increments and monitor the effect on the yield. A significant increase in yield with pressure indicates that CO₂ concentration is a limiting factor.[6][17] |
| Suboptimal Temperature | The reaction temperature may be too low (kinetically slow) or too high (thermodynamically unfavorable). | Optimize the reaction temperature. Conduct a series of experiments at different temperatures (e.g., in 10-20°C increments) to find the optimal balance between reaction rate and equilibrium conversion. |
Issue 2: Poor Selectivity and Formation of Byproducts
Possible Causes & Solutions
| Cause | Explanation | Recommended Action |
| Formation of Dibenzyl Ether | Acidic sites on the catalyst or high temperatures can promote the dehydration of benzyl alcohol.[11] | Modify the catalyst or reaction conditions. - Use a catalyst with a lower acidity or a higher basicity. - Lower the reaction temperature. |
| Catalyst-Induced Side Reactions | The chosen catalyst may favor alternative reaction pathways. For instance, some catalysts might promote etherification over carboxylation.[10][11] | Screen different catalysts. Experiment with catalysts known for high selectivity in carbonate synthesis, such as ceria (CeO₂) or zirconia (ZrO₂)-based materials.[1][5] |
Issue 3: Catalyst Deactivation Over Time or in Recycle Runs
Possible Causes & Solutions
| Cause | Explanation | Recommended Action |
| Water Poisoning | Water produced during the reaction can adsorb onto the active sites of the catalyst, inhibiting its activity.[15] | Employ in-situ water removal. As mentioned for low yield, using a dehydrating agent is crucial for maintaining catalyst activity.[15][16] |
| Coke Formation | At higher temperatures, organic molecules can decompose and deposit carbonaceous residues (coke) on the catalyst surface, blocking active sites.[18] | Optimize reaction temperature and consider regeneration. - Lower the reaction temperature if possible. - For deactivated catalysts, a regeneration step (e.g., calcination in air to burn off coke) may be necessary.[16] |
| Sintering | At high temperatures, the small nanoparticles of an active metal on a supported catalyst can agglomerate into larger particles, reducing the active surface area.[18] | Use a thermally stable catalyst support. Choose supports with high surface areas and thermal stability. Avoid excessively high reaction or regeneration temperatures. |
| Leaching of Active Species | For some supported catalysts, the active components may leach into the reaction medium, leading to a loss of activity. | Test for leaching. Analyze the reaction mixture post-reaction for traces of the catalyst's active components. If leaching is confirmed, consider a more robust catalyst or catalyst support. |
Visualizing the Process
Reaction Equilibrium and the Role of Water Removal
The following diagram illustrates the equilibrium nature of the reaction and how the removal of water, a key byproduct, is essential to drive the synthesis towards the desired product, this compound.
Caption: The effect of water removal on the reaction equilibrium.
General Experimental Workflow
This workflow outlines the key steps for a typical batch synthesis of this compound.
Caption: A typical experimental workflow for batch synthesis.
Experimental Protocol: A Generalized Approach
This protocol provides a starting point for the synthesis. Researchers should adapt it based on their specific catalyst and equipment.
Materials:
-
Benzyl alcohol (anhydrous)
-
Catalyst (e.g., CeO₂)
-
Dehydrating agent (e.g., molecular sieves 3A, activated)
-
High-purity CO₂
-
Solvent (if applicable, e.g., anhydrous acetonitrile)
Equipment:
-
High-pressure autoclave reactor with magnetic stirring and temperature control
-
Gas inlet and outlet valves
-
Pressure gauge
-
Sampling valve (optional)
Procedure:
-
Catalyst Activation: Activate the catalyst as required. For many metal oxides like CeO₂, this involves calcination at high temperatures (e.g., 400-500 °C) for several hours to remove moisture and organic impurities.
-
Reactor Setup: Ensure the autoclave is clean and dry. Add the activated catalyst and the dehydrating agent (e.g., 10-20 wt% of the benzyl alcohol mass) to the reactor.
-
Charging Reactants: Add anhydrous benzyl alcohol to the reactor.
-
Sealing and Purging: Seal the reactor securely. Purge the reactor several times with low-pressure CO₂ to remove air.
-
Pressurization: Pressurize the reactor with CO₂ to the desired reaction pressure (e.g., 30-100 bar).
-
Reaction: Begin stirring and heat the reactor to the target temperature (e.g., 120-160 °C). Maintain these conditions for the desired reaction time (e.g., 4-24 hours).
-
Monitoring (Optional): If the setup allows, take small aliquots of the reaction mixture at various time points to monitor the conversion and selectivity by Gas Chromatography (GC).
-
Cooldown and Depressurization: After the reaction is complete, stop heating and allow the reactor to cool to room temperature. Slowly and carefully vent the CO₂ pressure.
-
Work-up: Open the reactor, and separate the solid catalyst and dehydrating agent by filtration or centrifugation.
-
Analysis and Purification: Analyze the liquid product by GC and/or NMR to determine the conversion of benzyl alcohol and the yield of this compound. The product can be purified by vacuum distillation or column chromatography if necessary.
References
- Benchchem. (n.d.). This compound | 13326-10-8.
- Selva, M., Militello, E., & Fabris, M. (2008). The methylation of benzyl-type alcohols with dimethyl carbonate in the presence of Y- and X-faujasites: selective synthesis of methyl ethers. Green Chemistry, 10(1), 73–79.
- Tomishige, K., & Kunimori, K. (2020). Reaction of CO2 With Alcohols to Linear-, Cyclic-, and Poly-Carbonates Using CeO2-Based Catalysts. Frontiers in Chemistry.
- Selva, M., Militello, E., & Fabris, M. (2007). The methylation of benzyl-type alcohols with dimethyl carbonate in the presence of Y- and X-faujasites: selective synthesis of methyl ethers. Green Chemistry.
- ResearchGate. (n.d.). Effect of pressure on benzyl alcohol conversion and selectivities to....
- ResearchGate. (n.d.). Aromatic hydrogenation of benzyl alcohol and its derivatives using compressed CO2/water as the solvent | Request PDF.
- ACS Omega. (2023). Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent. ACS Omega.
- ChemicalBook. (n.d.). This compound synthesis.
- ResearchGate. (n.d.). The methylation of benzyl-type alcohols with dimethyl carbonate in the presence of Y- and X-faujasites: Selective synthesis of methyl ethers | Request PDF.
- Cardiff University. (2022). Sustainable Synthesis of Dimethyl- and Diethyl Carbonate from CO2 in Batch and Continuous Flow Lessons from Thermodynamics and. ORCA.
- MDPI. (n.d.). En Route to CO2-Based (a)Cyclic Carbonates and Polycarbonates from Alcohols Substrates by Direct and Indirect Approaches. MDPI.
- NIH. (n.d.). New Strategies on Green Synthesis of Dimethyl Carbonate from Carbon Dioxide and Methanol over Oxide Composites. PMC.
- ACS Publications. (2022). Sustainable Synthesis of Dimethyl- and Diethyl Carbonate from CO2 in Batch and Continuous Flow─Lessons from Thermodynamics and the Importance of Catalyst Stability.
- PubMed. (n.d.). Benzyl alcohol oxidation in supercritical carbon dioxide: spectroscopic insight into phase behaviour and reaction mechanism.
- MDPI. (n.d.). Recent Advances in the Mitigation of the Catalyst Deactivation of CO 2 Hydrogenation to Light Olefins. MDPI.
- NIH. (2023). Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent. PMC.
- MDPI. (n.d.). Inhibition of a Gold-Based Catalyst in Benzyl Alcohol Oxidation: Understanding and Remediation. MDPI.
- Semantic Scholar. (2021). Synthesis of dimethyl carbonate from methanol and CO2 under low pressure.
- NIH. (2024). Direct dimethyl carbonate synthesis from CO2 and methanol over a flower-like CeO2 catalyst with 2-cyanopyridine as a dehydrating agent in continuous packed-bed reactor.
- ResearchGate. (n.d.). The CO2–alcohol coupling to synthetize organic carbonates..
- ResearchGate. (n.d.). Substrate scope of other benzyl alcohol derivatives. All reactions were....
- ResearchGate. (n.d.). Effect of gas pressure in the annulus on the conversion and selectivities during benzyl alcohol oxidation. Reaction conditions.
- MDPI. (2021). Synthesis of Dimethyl Carbonate from CO 2 and Methanol over Zr-Based Catalysts with Different Chemical Environments. MDPI.
- ResearchGate. (n.d.). Benzyl alcohol oxidation in supercritical carbon dioxide: Spectroscopic insight into phase behaviour and reaction mechanism | Request PDF.
- PubMed. (n.d.). Effects of pH, temperature, and sucrose on benzyl alcohol-induced aggregation of recombinant human granulocyte colony stimulating factor.
- Google Patents. (n.d.). CN110872237A - Application of novel methyl carbonate methylation catalyst in preparation of α -methylphenylacetic acid.
- Sci-Hub. (n.d.). Aromatic hydrogenation of benzyl alcohol and its derivatives using compressed CO2/water as the solvent.
- Cheméo. (n.d.). Chemical Properties of Benzyl alcohol (CAS 100-51-6).
- NIH. (2020). Dehydrating agent effect on the synthesis of dimethyl carbonate (DMC) directly from methanol and carbon dioxide. PMC.
- NIH. (n.d.). Dimethyl carbonate synthesis from CO2 and methanol over CeO2: elucidating the surface intermediates and oxygen vacancy-assisted reaction mechanism. PMC.
Sources
- 1. Frontiers | Reaction of CO2 With Alcohols to Linear-, Cyclic-, and Poly-Carbonates Using CeO2-Based Catalysts [frontiersin.org]
- 2. New Strategies on Green Synthesis of Dimethyl Carbonate from Carbon Dioxide and Methanol over Oxide Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Dimethyl carbonate synthesis from CO2 and methanol over CeO2: elucidating the surface intermediates and oxygen vacancy-assisted reaction mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Benzyl alcohol oxidation in supercritical carbon dioxide: spectroscopic insight into phase behaviour and reaction mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 10. iris.unive.it [iris.unive.it]
- 11. The methylation of benzyl-type alcohols with dimethyl carbonate in the presence of Y- and X-faujasites: selective synthesis of methyl ethers - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dehydrating agent effect on the synthesis of dimethyl carbonate (DMC) directly from methanol and carbon dioxide - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Direct dimethyl carbonate synthesis from CO2 and methanol over a flower-like CeO2 catalyst with 2-cyanopyridine as a dehydrating agent in continuous packed-bed reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
Technical Support Center: Improving the Selectivity of Methylation Reactions with Benzyl Methyl Carbonate (BMC)
Welcome to the technical support guide for Benzyl Methyl Carbonate (BMC), a versatile and eco-friendly reagent for selective methylation. This resource is designed for researchers, chemists, and drug development professionals to provide field-proven insights, troubleshoot common experimental issues, and unlock the full potential of BMC in your synthesis projects.
As a Senior Application Scientist, my goal is to go beyond simple protocols. This guide explains the causality behind experimental choices, helping you understand the "why" to make informed decisions in the lab.
Core Principles: Understanding the Dual Reactivity of Alkyl Carbonates
The power and complexity of reagents like this compound (BMC) and the related Dimethyl Carbonate (DMC) stem from their dual reactivity. The outcome of your reaction is fundamentally controlled by temperature and catalysis, which dictate the nucleophilic attack pathway.[1][2]
-
BAc2 Pathway (Methoxycarbonylation): At lower temperatures (typically ≤ 90°C), nucleophiles attack the acyl (carbonyl) carbon. This is a reversible transesterification process that yields a methyl carbonate derivative of your substrate.[2]
-
BAl2 Pathway (Methylation): At higher temperatures (typically > 160°C), the thermodynamics shift. The nucleophile attacks the alkyl (methyl) carbon in an SN2-type reaction. The resulting methoxycarbonate anion is unstable at these temperatures and decomposes into a methoxide anion and carbon dioxide, driving the reaction to completion.[2]
Understanding this dichotomy is the key to troubleshooting and achieving high selectivity for your desired methylated product.
Frequently Asked Questions (FAQs)
Q1: Why should I choose this compound (BMC) over traditional methylating agents like dimethyl sulfate (DMS) or methyl iodide (MeI)?
A: The primary advantages of BMC lie in safety, selectivity, and environmental profile.
-
Safety: Unlike the highly toxic and mutagenic DMS and MeI, BMC and its parent compound DMC are considered non-toxic and biodegradable green reagents.[1][3] This significantly reduces handling risks and simplifies waste disposal.
-
Selectivity: BMC and other dialkyl carbonates show unprecedented selectivity for mono-methylation, especially for substrates prone to over-alkylation like primary amines and C-H active compounds.[1][2] This can eliminate the need for complex purification of mono- vs. di-alkylated products.
-
Byproducts: The reaction byproducts are typically benign (e.g., benzyl alcohol, CO₂), avoiding the formation of corrosive inorganic salts.[1]
Q2: My primary product is the methyl carbonate of my substrate, not the methylated version. What am I doing wrong?
A: This is the most common issue encountered and it is almost always temperature-related. You are observing the product of the BAc2 pathway. To achieve methylation, you must operate at a significantly higher temperature (e.g., >160°C) to favor the BAl2 pathway and ensure the decarboxylation of the intermediate.[2]
Q3: What are the typical catalysts used with BMC, and how do I choose one?
A: Catalyst choice depends on the substrate and desired outcome.
-
Weak Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃): Potassium carbonate is the most common and cost-effective catalyst.[4][5] It is a versatile base for activating a wide range of nucleophiles (phenols, amines, C-H active compounds).
-
Zeolites (e.g., NaY, NaX): For the O-methylation of certain alcohols, particularly benzyl-type alcohols, sodium-exchanged faujasites have proven highly effective at high temperatures (165–200 °C).[4][6][7] They can promote the selective formation of methyl ethers by facilitating the decarboxylation of the carbonate intermediate.[4]
Q4: I'm observing benzylated side products. How can this be minimized?
A: The benzyl group in BMC can act as an alkylating agent itself, competing with the desired methylation. This is analogous to reactions using Dibenzyl Carbonate (DBzlC), a known benzylation reagent.[5] To minimize this:
-
Control Temperature: Benzylation may have a different activation energy than methylation. A temperature screen is recommended.
-
Adjust Stoichiometry: Use the minimum necessary excess of BMC.
-
Solvent Choice: Polar aprotic solvents like DMF or DEF can influence selectivity in related benzylation reactions and may be beneficial.[5]
Troubleshooting Guide
Problem: Low or No Yield of Methylated Product
Low conversion is a frustrating issue that can often be solved by systematically evaluating the core reaction parameters. This decision tree outlines a logical workflow for diagnosing the problem.
Problem: Poor Chemoselectivity (e.g., Mixture of O- and N-Methylation)
In molecules with multiple nucleophilic sites (e.g., amino phenols), achieving high chemoselectivity can be challenging.[8] The outcome is a race between the competing nucleophiles.
-
Possible Cause: The relative nucleophilicity and acidity (pKa) of the competing functional groups (e.g., -OH vs. -NH) are too similar under the reaction conditions.
-
Solutions & Rationale:
-
Screen Bases: The strength of the base can influence which proton is preferentially removed. A weaker base may selectively deprotonate the more acidic site, allowing it to react first. Try screening K₂CO₃, Cs₂CO₃, and organic bases like DBU.
-
Vary the Temperature: Kinetic vs. thermodynamic control can play a significant role. Running the reaction at the lowest possible temperature that still favors methylation might enhance selectivity for the more kinetically favored product.
-
Solvent Effects: The solvent can differentially solvate the competing nucleophilic anions, altering their relative reactivity. Screen a range of polar aprotic solvents (DMF, DMSO, NMP).
-
Protecting Groups: If selectivity cannot be achieved directly, a protection-methylation-deprotection sequence may be necessary. This is a classic solution when chemoselectivity is intractable.
-
Problem: Dehydration Side Reaction with Alcohol Substrates
-
Possible Cause: For certain benzyl-type alcohols with protons on the β-carbon, acid-base interactions on the catalyst surface at high temperatures can promote elimination (dehydration) to form olefins.[4][9][10]
-
Solutions & Rationale:
-
Lower the Temperature: Dehydration is often more temperature-sensitive than methylation. Find the lowest temperature at which methylation still proceeds efficiently.
-
Change the Catalyst: The surface acidity of the catalyst is critical. If using zeolites, try a less acidic variant or switch to a basic catalyst like K₂CO₃, which is less likely to promote elimination.
-
Data & Protocols
Table 1: General Reaction Conditions vs. Outcome
This table summarizes the critical relationship between reaction temperature and the observed product when using dialkyl carbonates like BMC or DMC.
| Parameter | Methoxycarbonylation (BAc2) | Methylation (BAl2) |
| Temperature | 90 - 120°C[1] | > 160°C |
| Typical Catalyst | K₂CO₃ | K₂CO₃, Zeolites (NaY, NaX) |
| Reaction Type | Equilibrium | Irreversible (driven by CO₂ loss)[2] |
| Primary Product | R-Nu-CO₂Me | R-Nu-Me |
| Key Insight | Favored kinetically at low temp. | Favored thermodynamically at high temp. |
Experimental Protocol: Selective O-Methylation of 4-Hydroxybenzaldehyde
This protocol provides a robust starting point for the selective O-methylation of a phenolic hydroxyl group.
Materials:
-
4-Hydroxybenzaldehyde
-
This compound (BMC), 1.5 equivalents
-
Potassium Carbonate (K₂CO₃), anhydrous, finely powdered, 1.2 equivalents
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 4-hydroxybenzaldehyde (1.0 eq), potassium carbonate (1.2 eq), and anhydrous DMF.
-
Reagent Addition: Add this compound (1.5 eq) to the stirring suspension at room temperature.
-
Reaction: Heat the reaction mixture to 165°C using an oil bath. The high temperature is crucial to ensure the reaction proceeds via the BAl2 mechanism for methylation.[2]
-
Monitoring: Monitor the reaction progress by TLC or LCMS. Look for the disappearance of the starting material. The reaction is typically complete within 8-16 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product via flash column chromatography on silica gel to yield the pure 4-methoxybenzaldehyde (Anisaldehyde).
References
-
Selva, M., Militello, E., & Fabris, M. (2008). The methylation of benzyl-type alcohols with dimethyl carbonate in the presence of Y- and X-faujasites: selective synthesis of methyl ethers. Green Chemistry, 10(1), 73-79. [Link]
-
Selva, M., Militello, E., & Fabris, M. (2008). The methylation of benzyl-type alcohols with dimethyl carbonate in the presence of Y- and X-faujasites: selective synthesis of m. IRIS UNIVE. [Link]
-
Selva, M., Militello, E., & Fabris, M. (2007). The methylation of benzyl-type alcohols with dimethyl carbonate in the presence of Y- and X-faujasites: selective synthesis of methyl ethers. Green Chemistry. [Link]
-
ResearchGate. (2008). The methylation of benzyl-type alcohols with dimethyl carbonate in the presence of Y- and X-faujasites: Selective synthesis of methyl ethers | Request PDF. [Link]
-
Tundo, P., & Selva, M. (2002). Dimethyl carbonate: a modern green reagent and solvent. IRIS UNIVE. [Link]
-
Aresta, M., & Quaranta, E. (1991). Selective mono-benzylation of methylene active compounds with dibenzyl carbonate. IRIS UNIVE. [Link]
-
Selva, M., Militello, E., & Fabris, M. (2007). The methylation of benzyl-type alcohols with dimethyl carbonate in the presence of Y- and X-faujasites: selective synthesis of m. RSC Publishing. [Link]
-
Tundo, P., & Selva, M. (2002). The chemistry of dimethyl carbonate. Accounts of Chemical Research, 35(9), 706-716. [Link]
-
Reddit. (2023). Selective methylation protocol needed. r/chemistry. [Link]
-
Tundo, P., & Marques, C. A. (2001). Dimethylcarbonate for eco-friendly methylation reactions. IRIS UNIVE. [Link]
- Google Patents. (n.d.). CN110872237A - Application of novel methyl carbonate methylation catalyst in preparation of α -methylphenylacetic acid.
-
Lisurek, M., et al. (2015). How to Tell an N from an O: Controlling the Chemoselectivity of Methyltransferases. ACS Catalysis, 5(8), 4704-4713. [Link]
-
Lisurek, M., et al. (2015). How to Tell an N from an O: Controlling the Chemoselectivity of Methyltransferases. National Institutes of Health. [Link]
-
Wikipedia. (n.d.). Dimethyl carbonate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
Schmermund, L., et al. (2020). Selective Biocatalytic N‐Methylation of Unsaturated Heterocycles. Angewandte Chemie International Edition, 59(31), 12793-12797. [Link]
-
ResearchGate. (2020). On the Selective N-Methylation of BOC-Protected Amino Acids. [Link]
-
Jérôme, F., et al. (2019). A Novel Strategy for Selective O-Methylation of Glycerol in Subcritical Methanol. Frontiers in Chemistry, 7, 347. [Link]
Sources
- 1. The chemistry of dimethyl carbonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iris.unive.it [iris.unive.it]
- 3. Dimethyl carbonate - Wikipedia [en.wikipedia.org]
- 4. iris.unive.it [iris.unive.it]
- 5. iris.unive.it [iris.unive.it]
- 6. The methylation of benzyl -type alcohols with dimethyl carbonate in the presence of Y- and X-faujasites: selective synthesis of methyl ethers - Green Chemistry (RSC Publishing) DOI:10.1039/B707774B [pubs.rsc.org]
- 7. The methylation of benzyl-type alcohols with dimethyl carbonate in the presence of Y- and X-faujasites: selective synthesis of methyl ethers - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. reddit.com [reddit.com]
- 9. The methylation of benzyl-type alcohols with dimethyl carbonate in the presence of Y- and X-faujasites: selective synthesis of methyl ethers - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Side reactions in the synthesis of Benzyl Methyl Carbonate and their prevention
Welcome to the technical support center for the synthesis of Benzyl Methyl Carbonate (BMC). This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions regarding BMC synthesis, with a focus on identifying and preventing side reactions. Our goal is to provide you with the expertise and practical guidance necessary to optimize your synthetic protocols, ensuring high yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
There are two primary, widely-used methods for the synthesis of this compound:
-
Reaction of Benzyl Alcohol with Methyl Chloroformate: This classic method involves the nucleophilic attack of the oxygen in benzyl alcohol on the carbonyl carbon of methyl chloroformate. The reaction is typically performed in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct that is formed.[1]
-
Transesterification of Dimethyl Carbonate (DMC) with Benzyl Alcohol: This is considered a "green" chemistry approach as it avoids the use of hazardous reagents like phosgene and its derivatives.[1] The only byproduct in this reaction is methanol. This process is usually catalyzed by a base.
A less common alternative involves the reaction of benzyl chloride with sodium methyl carbonate.[1]
Q2: I am seeing a significant amount of a high-boiling point impurity in my crude product. What could it be?
A common high-boiling point impurity is Dibenzyl Carbonate (DBC) . This symmetrical carbonate is formed through a secondary reaction on the desired this compound.
Mechanism of Dibenzyl Carbonate Formation:
The formation of DBC can occur, especially during the transesterification of dimethyl carbonate with benzyl alcohol.[1] Once this compound is formed, it can react with another molecule of benzyl alcohol, particularly if there is an excess of the alcohol or if the reaction is driven to completion at elevated temperatures, to yield Dibenzyl Carbonate and methanol.
Q3: My reaction using methyl chloroformate is producing a lachrymatory byproduct. What is it and how can I avoid it?
The lachrymatory (tear-inducing) byproduct is likely benzyl chloride .
Mechanism of Benzyl Chloride Formation:
Benzyl chloride can be formed from the reaction of benzyl alcohol with the hydrochloric acid generated during the reaction of benzyl alcohol and methyl chloroformate. The presence of a suitable base is crucial to neutralize the HCl as it is formed, thus preventing this side reaction.
Q4: How does the choice of base affect the synthesis of this compound?
The choice of base is critical in controlling the reaction's selectivity and minimizing side products.
-
In the Methyl Chloroformate method: A non-nucleophilic organic base like pyridine or triethylamine is preferred. These bases are effective at scavenging the HCl produced without participating in other unwanted reactions.[1]
-
In the Dimethyl Carbonate (transesterification) method: A variety of bases can be used, including alkali metal carbonates (e.g., K2CO3) and alkoxides.[2] The base activates the benzyl alcohol, increasing its nucleophilicity towards the dimethyl carbonate. However, stronger bases or higher temperatures can promote the formation of dibenzyl carbonate.
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during the synthesis of this compound.
Issue 1: Low Yield of this compound
| Potential Cause | Recommended Action | Scientific Rationale |
| Incomplete Reaction | Increase reaction time or temperature moderately. Monitor the reaction progress using techniques like TLC or GC. | The reaction may be kinetically slow under the initial conditions. |
| Suboptimal Base | Ensure the use of an appropriate base in stoichiometric amounts (for the chloroformate method) or catalytic amounts (for the DMC method). | The base is crucial for activating the nucleophile (benzyl alcohol) and/or neutralizing byproducts. |
| Moisture in Reagents | Use anhydrous solvents and reagents. | Water can hydrolyze methyl chloroformate and compete with benzyl alcohol as a nucleophile. |
| Reversible Reaction (DMC method) | Remove methanol as it is formed, for example, by distillation. | According to Le Chatelier's principle, removing a product will shift the equilibrium towards the formation of more products.[2] |
Issue 2: Formation of Dibenzyl Carbonate (DBC)
| Potential Cause | Recommended Action | Scientific Rationale |
| Excess Benzyl Alcohol | Use a stoichiometric amount or a slight excess of dimethyl carbonate. | Limiting the amount of benzyl alcohol reduces the chance of a second transesterification reaction with the product, this compound. |
| Prolonged Reaction Time/High Temperature | Optimize the reaction time and temperature. Stop the reaction once the formation of the desired product is maximized, as determined by in-process controls. | Harsher conditions can provide the necessary activation energy for the subsequent reaction leading to DBC. |
| Strongly Basic Catalyst | Consider using a milder base or a heterogeneous catalyst. | A highly basic environment can excessively activate the benzyl alcohol, promoting further reaction. Heterogeneous catalysts can sometimes offer better selectivity. |
Issue 3: Presence of Benzyl Chloride
| Potential Cause | Recommended Action | Scientific Rationale |
| Insufficient Base (in chloroformate method) | Use at least a stoichiometric equivalent of a non-nucleophilic base (e.g., triethylamine, pyridine). | The base is required to neutralize the HCl generated in the reaction. Un-neutralized HCl can react with benzyl alcohol to form benzyl chloride. |
| Reaction with Chloride Impurities | Ensure the use of high-purity starting materials. | Chloride ions from any source can potentially lead to the formation of benzyl chloride under acidic conditions. |
Issue 4: Formation of Benzyl Methyl Ether
| Potential Cause | Recommended Action | Scientific Rationale |
| High Temperatures with Certain Catalysts | When using catalysts like NaX or NaY faujasites with dimethyl carbonate, operate at lower temperatures if ether formation is observed. | At elevated temperatures (165–200 °C), these catalysts can promote the decarboxylation of the intermediate methyl carbonate, leading to the formation of benzyl methyl ether.[3][4][5] |
| Acidic Conditions | Maintain neutral or basic reaction conditions. | Acidic conditions can favor the formation of ethers from alcohols. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Transesterification of Dimethyl Carbonate
This protocol is adapted from a procedure utilizing potassium carbonate as a catalyst.[3]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine benzyl alcohol (1.0 g, 9.3 mmol), dimethyl carbonate (30 mL), and potassium carbonate (2.6 g, 18.5 mmol).
-
Reaction: Heat the mixture to 90 °C and maintain for 15 hours with stirring.
-
Work-up: After cooling to room temperature, filter the reaction mixture to remove the potassium carbonate.
-
Purification: Remove the excess dimethyl carbonate under reduced pressure. The resulting crude product can be further purified by vacuum distillation.
Protocol 2: Prevention of Benzyl Chloride in the Methyl Chloroformate Method
-
Reaction Setup: To a solution of benzyl alcohol in a suitable aprotic solvent (e.g., dichloromethane) at 0 °C, add one equivalent of triethylamine.
-
Addition of Reagent: Slowly add one equivalent of methyl chloroformate dropwise while maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Work-up: Quench the reaction with water. Separate the organic layer, wash with dilute HCl (to remove excess triethylamine), then with saturated sodium bicarbonate solution, and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation.
Visualizing Reaction Pathways
Below are diagrams illustrating the main reaction and key side reactions.
Caption: Reaction pathways in this compound synthesis.
References
- Selva, M., Militello, E., & Fabris, M. (2008). The methylation of benzyl-type alcohols with dimethyl carbonate in the presence of Y- and X-faujasites: selective synthesis of methyl ethers. Green Chemistry, 10(1), 73–79.
-
Royal Society of Chemistry. (n.d.). The methylation of benzyl-type alcohols with dimethyl carbonate in the presence of Y- and X-faujasites: selective synthesis of methyl ethers. Retrieved from [Link]
- Google Patents. (n.d.). US6350893B1 - Method for the production of dibenzyl carbonates.
-
ResearchGate. (n.d.). The methylation of benzyl-type alcohols with dimethyl carbonate in the presence of Y- and X-faujasites: Selective synthesis of methyl ethers | Request PDF. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. US6350893B1 - Method for the production of dibenzyl carbonates - Google Patents [patents.google.com]
- 3. iris.unive.it [iris.unive.it]
- 4. The methylation of benzyl-type alcohols with dimethyl carbonate in the presence of Y- and X-faujasites: selective synthesis of methyl ethers - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Purification techniques for Benzyl Methyl Carbonate after synthesis
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Welcome to the technical support guide for the purification of Benzyl Methyl Carbonate (BMC). This document is designed for researchers, scientists, and drug development professionals who utilize BMC in their synthetic workflows and require a product of high purity. As a versatile synthetic intermediate, the purity of BMC is paramount for the success of subsequent reactions, such as benzylation, methylation, and methoxycarbonylation.[1] This guide provides in-depth, field-proven insights into troubleshooting common purification challenges, offering detailed protocols and the scientific rationale behind them.
Section 1: Understanding the Impurity Profile of this compound
Effective purification begins with a thorough understanding of potential impurities. The impurity profile of your crude this compound is intrinsically linked to its synthetic route. The two most common laboratory-scale syntheses are:
-
Reaction of Benzyl Alcohol with Methyl Chloroformate: This classic method involves the nucleophilic attack of benzyl alcohol on methyl chloroformate, typically in the presence of a base like pyridine or triethylamine to neutralize the HCl byproduct.[1]
-
Transesterification of Dimethyl Carbonate (DMC) with Benzyl Alcohol: Often catalyzed by a base such as potassium carbonate (K₂CO₃), this route is considered a "greener" alternative to using chloroformates.[2]
Based on these routes, a predictable set of impurities can be anticipated.
Table 1: Common Impurities in this compound Synthesis
| Impurity | Source / Reason for Presence | Boiling Point (°C at 760 mmHg) | Potential Impact on Downstream Reactions |
| Benzyl Alcohol | Unreacted starting material. | ~205 °C | Can compete in nucleophilic reactions; may act as an unwanted protecting group. |
| Dimethyl Carbonate (DMC) | Unreacted starting material (in the "green" route).[2] | ~90 °C | Generally low reactivity, but can act as a methylating agent under harsh conditions.[3] |
| Methyl Chloroformate | Unreacted starting material. Highly reactive and toxic. | ~71 °C | Highly electrophilic; will react with nucleophiles, leading to unwanted byproducts. |
| Dibenzyl Carbonate | Formed by transesterification or reaction of BMC with benzyl alcohol.[1] | >300 °C (decomposes) | A high-boiling impurity that can be difficult to separate by distillation. |
| Benzyl Methyl Ether | Side product from decarboxylation/methylation pathways, especially at high temperatures with DMC.[2][3] | ~170 °C | Generally inert, but its presence reduces the purity and yield of the desired product. |
| Pyridine/Triethylamine | Base used as an acid scavenger. | ~115 °C / ~89 °C | Can interfere with acidic or basic reaction conditions; must be thoroughly removed. |
| Benzyl Chloride | Potential impurity in starting benzyl alcohol or formed under acidic conditions with a chloride source. | ~179 °C | A strong electrophile and lachrymator; highly reactive towards nucleophiles. |
Section 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the purification of this compound in a practical question-and-answer format.
Q1: My crude product is a pale yellow color. What is the cause and how can I remove the color?
Answer: A yellow tint in crude organic products often indicates the presence of polymeric or conjugated impurities formed through side reactions, especially if the reaction was overheated or exposed to air for extended periods.
-
Causality: High temperatures can promote decomposition and polymerization pathways. Certain impurities, when exposed to trace acids or bases, can generate chromophores.
-
Troubleshooting Protocol:
-
Activated Carbon Treatment: Before distillation, dissolve the crude BMC in a suitable low-boiling solvent like diethyl ether or ethyl acetate. Add a small amount (1-2% by weight) of activated charcoal.
-
Stir the slurry at room temperature for 15-30 minutes. The porous surface of the charcoal will adsorb the high molecular weight colored impurities.
-
Filter the mixture through a pad of Celite® or diatomaceous earth to remove the fine carbon particles.
-
Concentrate the filtrate under reduced pressure (rotary evaporation) to remove the solvent before proceeding with distillation.
-
Q2: My GC-MS analysis shows a significant peak for unreacted Benzyl Alcohol. How can I remove it effectively?
Answer: Benzyl alcohol (B.P. ~205 °C) has a boiling point relatively close to that of this compound (B.P. ~231 °C), which can make separation by simple distillation challenging.[]
-
Causality: Incomplete reaction or using a sub-stoichiometric amount of the methylating agent will result in leftover benzyl alcohol.
-
Troubleshooting Protocol 1: Aqueous Wash
-
Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a 5% aqueous sodium bicarbonate (NaHCO₃) solution to remove any acidic impurities (like HCl from the chloroformate route).
-
Next, wash with water, and finally with brine (saturated NaCl solution) to break any emulsions and facilitate phase separation.[5]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent. The majority of the polar benzyl alcohol will partition into the aqueous layers.
-
-
Troubleshooting Protocol 2: Fractional Vacuum Distillation
-
If aqueous washing is insufficient, a carefully executed fractional vacuum distillation is required.
-
Use a fractionating column (e.g., a Vigreux or packed column) to increase the theoretical plates and improve separation efficiency.
-
Apply a vacuum to lower the boiling points and prevent thermal decomposition. Collect fractions and analyze each by GC or TLC to identify the pure BMC fractions.
-
Q3: The distillation is proceeding very slowly, or my product seems to be decomposing in the distillation pot. What's wrong?
Answer: This is a classic sign of either an insufficient vacuum or the distillation temperature being too high, leading to thermal decomposition.
-
Causality: BMC, like many organic esters, can be susceptible to decomposition at its atmospheric boiling point. A stable and sufficiently deep vacuum is crucial for a successful distillation.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for distillation issues.
Q4: After my workup, I have a persistent emulsion between the organic and aqueous layers. How can I resolve it?
Answer: Emulsions are common when basic washes are performed, leading to the formation of soap-like byproducts, or when vigorous shaking is employed.
-
Causality: An emulsion is a stable suspension of one liquid within another, stabilized by impurities that act as surfactants.
-
Troubleshooting Protocol:
-
Be Patient: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Often, the layers will separate on their own.
-
Add Brine: Introduce a saturated solution of sodium chloride (brine). The increased ionic strength of the aqueous layer helps to disrupt the stabilizing forces of the emulsion, causing the layers to separate.[5]
-
Gentle Agitation: Gently swirl the funnel or stir the layers with a glass rod instead of vigorous shaking.
-
Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite® or glass wool can help to break the emulsion.
-
Section 3: Detailed Purification Protocols
Protocol 1: Standard Purification via Vacuum Distillation
This is the most common and effective method for purifying multigram quantities of this compound.
-
Pre-treatment: Perform an aqueous workup as described in Q2 to remove water-soluble impurities like salts and residual base. Ensure the crude product is thoroughly dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Apparatus Setup: Assemble a vacuum distillation apparatus, including a round-bottom flask, a short-path distillation head with a condenser, a cow-type fraction collector, and a vacuum pump protected by a cold trap. Ensure all glass joints are properly greased and sealed.
-
Distillation:
-
Add the dry, crude BMC to the distillation flask along with a magnetic stir bar or boiling chips to ensure smooth boiling.
-
Slowly apply vacuum, ensuring the system is stable. A typical target pressure is 1-10 mmHg.
-
Gradually heat the distillation flask using a heating mantle.
-
Collect a small forerun fraction, which will contain any low-boiling impurities (e.g., residual solvents, DMC).
-
Carefully monitor the vapor temperature. Collect the main fraction of pure this compound at its boiling point corresponding to the system pressure.
-
Stop the distillation before the pot goes to dryness to avoid the concentration of high-boiling, potentially unstable impurities.
-
-
Analysis: Analyze the collected fractions using GC-MS or NMR to confirm purity.[6] Combine fractions with >99% purity.
Table 2: this compound Boiling Point vs. Pressure
| Pressure (mmHg) | Approximate Boiling Point (°C) |
| 760 | ~231 °C |
| 20 | ~125 °C |
| 10 | ~110 °C |
| 5 | ~98 °C |
| 1 | ~75 °C |
Note: These are estimated values. The actual observed boiling point will depend on the accuracy of the vacuum gauge.
Protocol 2: High-Purity Purification via Flash Column Chromatography
For small-scale synthesis or when extremely high purity is required, flash column chromatography is an excellent option.
-
Solvent System Selection: Determine an appropriate solvent system using Thin Layer Chromatography (TLC). A typical system for a compound of moderate polarity like BMC is a mixture of hexane and ethyl acetate. Aim for a retention factor (Rƒ) of ~0.3 for the product.
-
Column Packing: Pack a glass column with silica gel using the chosen solvent system (the "mobile phase").
-
Sample Loading: Dissolve the crude BMC in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the packed column.
-
Elution: Apply positive pressure (using air or nitrogen) to the top of the column to force the mobile phase through the silica gel at a steady rate.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the product using TLC.
-
Isolation: Combine the pure fractions (as determined by TLC) and remove the solvent using a rotary evaporator to yield the purified this compound.
Caption: Workflow for flash column chromatography purification.
Section 4: Purity Assessment
Final purity should always be confirmed analytically.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the ideal method for assessing purity and identifying volatile impurities. A pure sample will show a single major peak corresponding to the molecular weight of BMC (166.17 g/mol ).[6] The fragmentation pattern can also confirm the structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure and identify impurities. The spectra should be clean, with integrations matching the expected number of protons for each signal.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: A quick method to confirm the presence of the key carbonate functional group (strong C=O stretch around 1750 cm⁻¹).
By understanding the potential impurities and applying these systematic troubleshooting and purification protocols, researchers can confidently obtain high-purity this compound for their synthetic needs.
References
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
- Selva, M., et al. (2008). The methylation of benzyl-type alcohols with dimethyl carbonate in the presence of Y- and X-faujasites: selective synthesis of methyl ethers. Green Chemistry, 10(1), 63-70.
-
University of Rochester, Department of Chemistry. (n.d.). How To: Purify by Crystallization. Retrieved from [Link]
-
University of Massachusetts Lowell. (n.d.). Isolation and Purification of Organic Compounds Extraction (Expt #2). Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup. Retrieved from [Link]
- Supporting Information for "Synthesis of Cyclic Carbonates from CO2 and Epoxides Catalyzed by Low Loadings of Benzyl Bromide/DMF at Atmospheric Pressure". (n.d.). American Chemical Society.
-
PrepChem. (n.d.). Preparation of methyl chloroformate. Retrieved from [Link]
- Choi, H., et al. (2023). Benzyl chloroformate (CbzCl) synthesis using carbon monoxide as a carbonyl source. Journal of Industrial and Engineering Chemistry, 124, 338-344.
-
Selva, M., et al. (2008). The methylation of benzyl-type alcohols with dimethyl carbonate in the presence of Y- and X-faujasites: Selective synthesis of methyl ethers. Green Chemistry, 10(1). ResearchGate. Retrieved from [Link]
Sources
Technical Support Center: Catalyst Recovery in Benzyl Methyl Carbonate Synthesis
Welcome to the technical support center for optimizing catalyst recovery in Benzyl Methyl Carbonate (BMC) reactions. This guide is designed for researchers, chemists, and process development professionals dedicated to enhancing the sustainability and economic viability of their synthesis protocols. Effective catalyst recovery is not merely a procedural step; it is a cornerstone of Green Chemistry, directly impacting process mass intensity, cost of goods, and environmental footprint.[1][2][3]
This document moves beyond standard operating procedures to explore the causality behind common recovery challenges. We will address specific issues encountered in the lab and provide structured, field-proven troubleshooting advice to ensure your protocols are robust and self-validating.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in separating a homogeneous catalyst from the BMC reaction mixture?
A1: The fundamental challenge is that homogeneous catalysts are soluble within the reaction medium, existing in the same phase as the reactants and products.[4][5] This prevents simple physical separation methods like filtration. Recovery often necessitates energy-intensive techniques such as distillation, or introduces additional downstream processing steps like solvent extraction, which can complicate purification and generate secondary waste streams.[4][6]
Q2: My heterogeneous catalyst activity drops significantly after the first recovery and reuse cycle. What is the most likely cause?
A2: A rapid drop in activity after a single cycle often points to one of two primary issues: leaching of active sites into the reaction medium or physical fouling/poisoning of the catalyst surface. Leaching transforms your heterogeneous catalyst into a homogeneous one, negating its primary advantage.[7][8] Fouling occurs when byproducts or reactants strongly adsorb to and block active sites. A thorough wash protocol or a more aggressive regeneration step is often required.
Q3: Can I use the same recovery method for all types of heterogeneous catalysts?
A3: No. The optimal recovery method depends on the physical properties of the catalyst. Standard methods include filtration and centrifugation.[9][10][11] However, for catalysts with very fine particle sizes, filtration can be inefficient.[10] For catalysts supported on magnetic nanoparticles, magnetic separation is a highly efficient and attractive alternative.[10][11] The choice of method must consider particle size, density, and magnetic properties to ensure high recovery efficiency.
Q4: What are the key principles of Green Chemistry relevant to catalyst recovery?
A4: The 12 Principles of Green Chemistry provide a foundational framework. For catalyst recovery, the most pertinent principles are:
-
Principle 1: Waste Prevention: Efficient recovery and reuse minimize waste.[2]
-
Principle 2: Atom Economy: While not a direct recovery principle, using catalytic rather than stoichiometric reagents maximizes the incorporation of reactant atoms into the final product, which is the overarching goal.[1][12]
-
Principle 9: Catalysis: This principle advocates for catalytic reagents over stoichiometric ones. Catalysts are used in small amounts and can be recycled, significantly reducing waste.[2][13]
In-Depth Troubleshooting Guides
This section provides detailed solutions to complex problems encountered during the recovery of catalysts in BMC synthesis.
Guide 1: Issue - Low Recovery of a Heterogeneous Catalyst
You observe a significant physical loss of your solid catalyst after the reaction and workup. Your mass balance shows only 70-80% of the catalyst is recovered.
Low physical recovery is typically a mechanical, not chemical, issue. The problem lies in the separation technique being mismatched with the catalyst's physical properties.
Caption: Decision workflow for troubleshooting low physical recovery of heterogeneous catalysts.
Protocol 1.1: Optimizing Recovery by Filtration
This protocol is for catalysts with sufficient particle size (>10 microns) where loss occurs during transfer or due to inadequate filter media.
-
Post-Reaction Quenching: After the reaction is complete, cool the mixture to a safe handling temperature. If necessary, dilute the mixture with a solvent (e.g., methanol or hexane) in which the product is soluble but the catalyst is not. This reduces viscosity and prevents product crystallization on the catalyst surface.[9]
-
Slurry Transfer: Use a spatula and the selected solvent to create a slurry of the catalyst within the reaction vessel. Ensure all surfaces are wetted and the catalyst is fully suspended. Pour the slurry onto the filtration apparatus (e.g., Büchner funnel with appropriate filter paper).
-
Systematic Rinsing (Causality): This is the most critical step. Instead of one large rinse, use multiple small-volume rinses of the reaction vessel. Why? Multiple rinses are exponentially more effective at recovering adhered solids than a single rinse of the same total volume. Three rinses with 20 mL of solvent are superior to one 60 mL rinse.
-
Filter Cake Washing: Once the catalyst is collected on the filter, wash the filter cake with fresh, cold solvent to remove any residual product. This is crucial for maintaining high catalyst activity in subsequent runs.
-
Drying and Weighing: Dry the catalyst under vacuum at a temperature that does not compromise its structural integrity. Weigh the recovered catalyst to determine the recovery efficiency.
Data Summary Table: Filtration vs. Centrifugation
| Feature | Filtration | Centrifugation | Magnetic Separation |
| Principle | Size exclusion | Density difference | Magnetic susceptibility |
| Best For | >5 µm particles | 100 nm - 10 µm particles | Magnetically-responsive particles |
| Pros | Simple, scalable, low cost.[14] | Good for fine particles, fast.[9] | Very fast, high purity, no filter media needed.[10][11] |
| Cons | Can clog, ineffective for nanoparticles.[10] | Can be uneconomic at large scale, requires specialized equipment.[10] | Catalyst must be magnetic, potential for particle aggregation.[10] |
Guide 2: Issue - Catalyst Deactivation Due to Leaching and Fouling
Your recovered catalyst shows progressively lower conversion rates with each cycle, even with high physical recovery.
This indicates a chemical change to the catalyst. The primary culprits are the loss of active metal species into the solution (leaching) or the irreversible blockage of active sites (fouling/poisoning).[7][14][15]
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Navigating the Stability of Benzyl Methyl Carbonate: A Technical Guide for Researchers
[City, State] – [Date] – For researchers, scientists, and professionals in drug development utilizing Benzyl Methyl Carbonate (BMC), ensuring its stability is paramount to the success and reproducibility of their experiments. This technical support guide, developed by our team of application scientists, provides in-depth troubleshooting advice and frequently asked questions to address common challenges in managing the reaction conditions to prevent the decomposition of this versatile reagent.
This compound is a valuable building block in organic synthesis, often employed in benzylation, methylation, and methoxycarbonylation reactions. However, its utility can be compromised by its susceptibility to decomposition under certain conditions. Understanding and controlling these factors are critical for achieving desired reaction outcomes and maintaining the integrity of experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary pathways through which this compound (BMC) decomposes?
A1: this compound primarily decomposes through three main pathways: thermal decomposition, acid or base-catalyzed hydrolysis, and transesterification. Each of these pathways is influenced by specific reaction conditions such as temperature, pH, and the presence of nucleophiles.
Q2: At what temperature does BMC begin to decompose?
A2: While safety data sheets often lack specific decomposition temperatures[1], studies on related linear organic carbonates suggest that thermal degradation can occur at elevated temperatures. For instance, dimethyl carbonate (DMC) can start to decompose at temperatures ranging from 150°C to 240°C. For BMC, significant decarboxylation to form benzyl methyl ether, benzyl alcohol, and carbon dioxide can be observed at temperatures around 200°C, particularly in the presence of certain catalysts[2]. It is therefore recommended to maintain reaction temperatures below 150°C whenever possible to minimize thermal decomposition.
Q3: How do acidic or basic conditions affect the stability of BMC?
A3: Both acidic and basic conditions can catalyze the hydrolysis of this compound.
-
Acidic Conditions: In the presence of an acid and water, BMC can undergo hydrolysis to yield benzyl alcohol, methanol, and carbon dioxide. The mechanism likely involves protonation of the carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack by water.
-
Basic Conditions: Under basic conditions, hydrolysis proceeds via nucleophilic attack of a hydroxide ion on the carbonyl carbon, leading to the formation of benzyl alcohol, methanol, and a carbonate salt[3]. Even weak bases can promote this decomposition pathway. Therefore, it is crucial to maintain a neutral pH during reactions and work-up procedures.
Q4: What is transesterification and how does it affect my reaction?
A4: Transesterification is the exchange of the alkoxy group of an ester with another alcohol. In the context of BMC, if your reaction mixture contains other alcohols, they can react with BMC to form a different, unsymmetrical carbonate and release either benzyl alcohol or methanol. This is a reversible process, but it can lead to the formation of undesired byproducts and a reduction in the yield of your target molecule. This reaction is often catalyzed by either acids or bases[4].
Q5: I suspect my BMC has decomposed. How can I confirm this?
A5: Decomposition of BMC can be monitored and confirmed using standard analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): An HPLC method can be developed to separate BMC from its potential degradation products like benzyl alcohol and dibenzyl carbonate. Monitoring the appearance of new peaks and the decrease in the area of the BMC peak over time can quantify the extent of decomposition[5][6].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are powerful tools for identifying decomposition products. The appearance of characteristic signals for benzyl alcohol (e.g., a singlet for the benzylic CH2 around 4.6 ppm and a broad singlet for the hydroxyl proton in 1H NMR) or other byproducts can confirm decomposition[7][8].
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is particularly useful for identifying volatile decomposition products.
Troubleshooting Guide
This section addresses specific issues that may arise during experiments involving this compound and provides actionable solutions.
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or inconsistent yield of the desired product. | Decomposition of BMC due to: - High reaction temperature.- Presence of acidic or basic impurities in reactants or solvents.- Presence of residual water. | - Temperature Control: Maintain the reaction temperature below 150°C. Use an oil bath or a temperature-controlled mantle for precise heating.- pH Neutrality: Ensure all reactants and solvents are neutral. If necessary, wash organic solutions with a mild bicarbonate solution followed by deionized water to remove acidic impurities[9]. Use anhydrous solvents.- Moisture Control: Use freshly dried solvents and glassware. Store BMC under an inert atmosphere (e.g., nitrogen or argon) and away from moisture[10]. |
| Formation of unexpected byproducts identified as benzyl alcohol or methanol. | Hydrolysis of BMC: - Presence of water in the reaction mixture.- Acidic or basic catalysis. | - Rigorous Drying: Dry all solvents and reagents thoroughly before use. Consider using molecular sieves.- Buffering: If pH control is challenging, consider using a non-nucleophilic buffer to maintain neutrality. |
| Formation of other carbonate species. | Transesterification: - Presence of other alcohols in the reaction mixture. | - Use of Anhydrous, Alcohol-Free Solvents: Ensure that the solvents used are free from other alcohols.- Protecting Groups: If the presence of other alcohols is unavoidable, consider protecting them before introducing BMC. |
| Gas evolution (bubbling) from the reaction mixture. | Decarboxylation: - Reaction temperature is too high, leading to the formation of CO2 gas. | - Reduce Temperature: Immediately lower the reaction temperature. Monitor the reaction at a lower temperature to see if the desired transformation still proceeds at an acceptable rate. |
Experimental Protocols
To ensure the stability of this compound throughout your experimental workflow, from storage to reaction and work-up, the following protocols are recommended.
Protocol 1: Storage and Handling of this compound
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat and sources of ignition[10]. The recommended storage temperature is typically 2-8°C. Protect from moisture.
-
Inert Atmosphere: For long-term storage or for high-purity applications, it is advisable to store BMC under an inert atmosphere such as nitrogen or argon to prevent exposure to moisture and air.
-
Handling: Handle BMC in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Protocol 2: General Reaction Setup to Minimize Decomposition
-
Glassware: Ensure all glassware is thoroughly dried in an oven at >100°C for several hours and cooled under a stream of dry nitrogen or in a desiccator before use.
-
Solvents and Reagents: Use anhydrous solvents. If not commercially available, solvents should be freshly distilled from an appropriate drying agent. Ensure all other reagents are free from acidic or basic impurities.
-
Inert Atmosphere: Assemble the reaction apparatus under a positive pressure of an inert gas (nitrogen or argon).
-
Temperature Control: Set up the reaction with a reliable temperature monitoring and control system.
-
Reagent Addition: Add this compound to the reaction mixture at the appropriate temperature as determined by the reaction protocol, avoiding excessive initial temperatures.
Protocol 3: Work-up Procedure to Remove Acidic or Basic Impurities
If there is a possibility of acidic or basic residues in your reaction mixture, the following aqueous work-up can be performed:
-
Quenching: Cool the reaction mixture to room temperature.
-
Extraction: Transfer the reaction mixture to a separatory funnel and dilute with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO3) to remove acidic impurities. Vent the separatory funnel frequently to release any CO2 gas that may form[9]. If basic impurities are suspected, a wash with dilute aqueous HCl can be used, provided the desired product is stable to acid.
-
Water Wash: Wash the organic layer with deionized water to remove any remaining water-soluble impurities.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to aid in the removal of water from the organic layer.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure.
Visualizing Decomposition Pathways
To further elucidate the conditions leading to the decomposition of this compound, the following diagrams illustrate the key degradation mechanisms.
By adhering to these guidelines and being mindful of the inherent stability characteristics of this compound, researchers can significantly improve the reliability and success of their synthetic endeavors.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- Selva, M., & Perosa, A. (2008). The methylation of benzyl-type alcohols with dimethyl carbonate in the presence of Y- and X-faujasites: selective synthesis of methyl ethers. Green Chemistry, 10(1), 45-52.
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Wikipedia. (n.d.). Transesterification. Retrieved from [Link]
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LibreTexts Chemistry. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). c6cy02413k1.pdf. Retrieved from [Link]
- G. A. Olah, S. C. Narang, A. P. Fung, J. Org. Chem.1981, 46, 2706-2709.
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Master Organic Chemistry. (2022). Decarboxylation. Retrieved from [Link]
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ResearchGate. (n.d.). Thermal Decomposition Mechanism of Lithium Methyl Carbonate in Solid Electrolyte Interphase Layer of Lithium-ion battery. Retrieved from [Link]
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British Pharmacopoeia. (2013). Safety data sheet. Retrieved from [Link]
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ResearchGate. (n.d.). Micellar effect upon the rate of alkaline hydrolysis of carboxylic and carbonate esters. Retrieved from [Link]
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SpectraBase. (n.d.). Benzyl decyl carbonate. Retrieved from [Link]
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Marquette University. (n.d.). A TGA/FTIR and Mass Spectral Study on the Thermal Degradation of Bisphenol A Polycarbonate. Retrieved from [Link]
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Chemistry Steps. (n.d.). Decarboxylation. Retrieved from [Link]
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Master Organic Chemistry. (2011). 3 Factors That Stabilize Carbocations. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). Method Development and Validation of Preservatives Determination.... Retrieved from [Link]
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ResearchGate. (n.d.). Does anyone know how to get rid of benzoic acid in reaction with benzoyl chloride?. Retrieved from [Link]
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MDPI. (n.d.). Review on Chemistry of Water-Containing Calcium Carbonates.... Retrieved from [Link]
- Google Patents. (n.d.). EA022702B1 - Methods and compositions for the removal of impurities from an impurity-loaded organic salt.
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Benzyl chloride, pract., 90%. Retrieved from [Link]
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ResearchGate. (n.d.). Thermal degradation analyses of carbonate solvents used in Li-ion batteries. Retrieved from [Link]
-
National Chung Hsing University. (1982). An HPLC method for simultaneous determination of residual benomyl and MBC on apple foliage without cleanup. Retrieved from [Link]
-
LibreTexts Chemistry. (2025). 7.10: Carbocation Structure and Stability. Retrieved from [Link]
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National Center for Biotechnology Information. (2023). Possible Effects of Changes in Carbonate Concentration and River Flow Rate on Photochemical Reactions in Temperate Aquatic Environments. Retrieved from [Link]
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Wikipedia. (n.d.). Decarboxylation. Retrieved from [Link]
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University of California, Davis. (n.d.). Hydrolysis. Retrieved from [Link]
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OSTI.GOV. (n.d.). Studies on the thermal breakdown of common li-ion battery electrolyte components. Retrieved from [Link]
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The Royal Society of Chemistry. (2021). Bio-mineralisation, characterization, and stability of calcium carbonate containing organic matter. Retrieved from [Link]
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Journal of Applied Pharmaceutical Science. (2013). Stability-Indicating HPLC-DAD Method for the Determination of Granisetron Hydrochloride in Its Pharmaceutical Preparations. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Benzyl alcohol. Retrieved from [Link]
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ResearchGate. (n.d.). 1D-selective 1 H NOE and 1 H NMR spectra of the mixture of benzyl.... Retrieved from [Link]
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ScienceDirect. (n.d.). Carbonates thermal decomposition kinetics and their implications in using Rock-Eval® analysis for carbonates identification and quantification. Retrieved from [Link]
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ResearchGate. (n.d.). Characterization of Polycarbonate -Using Thermogravimetric- Rheology Analysis. Retrieved from [Link]
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Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]
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Austin Publishing Group. (2017). Validated RP-HPLC Method for Quantitative Determination of Tolfenamic Acid and Benzyl Alcohol in a Veterinary Pharmaceutical. Retrieved from [Link]
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ResearchGate. (n.d.). Water Activity Controls the Stability of Amorphous Ca−Mg-and Mg- Carbonates. Retrieved from [Link]
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YouTube. (2018). Decarboxylation Reaction Mechanism. Retrieved from [Link]
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ResearchGate. (n.d.). How to remove traces of acidic impurity or water?. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Platinum thiolate complexes supported by PBP and POCOP pincer ligands as efficient catalysts for hydrosilylation of carbonyl compounds. Retrieved from [Link]
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YouTube. (2021). NMR of ethanol with ¹H and ¹³C | Analytical chemistry | meriSTEM. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide for Researchers: Benzyl Methyl Carbonate vs. Benzyl Bromide as Benzylating Agents
For the modern researcher focused on efficiency, safety, and sustainability, the choice of reagents is paramount. This guide offers an in-depth comparison of Benzyl Methyl Carbonate (BMC), a promising green alternative, and the traditional benzylating agent, Benzyl Bromide (BnBr). We will delve into their reactivity, safety profiles, and environmental impact, supported by experimental data and protocols to inform your synthetic strategies.
At a Glance: Key Differences
| Feature | This compound (BMC) | Benzyl Bromide (BnBr) |
| Chemical Formula | C₉H₁₀O₃ | C₇H₇Br |
| Molecular Weight | 166.17 g/mol [1] | 171.03 g/mol |
| Reactivity | Moderate, often requires catalysis | High |
| Safety Profile | Generally considered safer; lower toxicity | Lachrymatory, corrosive, irritant, and toxic[2][3] |
| Byproducts | Methanol and CO₂ (in some pathways) | Hydrobromic acid, inorganic bromide salts |
| "Green" Aspects | Synthesized from green reagents (DMC) | Synthesized from toluene and bromine, less green process[4] |
| Handling | Standard laboratory precautions | Requires handling in a fume hood with appropriate PPE[5] |
Introduction: The Benzyl Group in Drug Discovery and Beyond
The benzyl group is a cornerstone protecting group in organic synthesis, particularly in the development of pharmaceuticals and other complex molecules. Its stability under a range of reaction conditions and the relative ease of its removal have made it an invaluable tool for chemists. The primary method for introducing this group—benzylation—has traditionally relied on reactive and hazardous reagents like benzyl bromide. However, the principles of green chemistry are driving the exploration of safer and more sustainable alternatives, bringing reagents like this compound to the forefront.
Reactivity and Mechanistic Pathways
The choice between BMC and BnBr often comes down to a balance of reactivity and desired reaction conditions.
Benzyl Bromide: The Workhorse with a Warning Label
Benzyl bromide is a highly reactive electrophile, readily participating in nucleophilic substitution reactions with a wide range of nucleophiles, including alcohols (O-benzylation) and amines (N-benzylation). Its reactivity stems from the stability of the incipient benzylic carbocation in an Sₙ1 pathway or the facile backside attack in an Sₙ2 reaction.
However, this high reactivity is a double-edged sword. BnBr is notoriously hazardous; it is a strong lachrymator, causing intense irritation to the eyes, skin, and respiratory system.[3] Its use necessitates strict safety protocols, including working in a well-ventilated fume hood and wearing appropriate personal protective equipment.[5]
Reaction Mechanism: Sₙ2 Pathway for Benzylation with Benzyl Bromide
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the substituted phenol (1.0 equiv) and anhydrous potassium carbonate (2.0 equiv).
-
Add anhydrous DMF to dissolve the reactants.
-
Add benzyl bromide (1.1 equiv) to the reaction mixture.
-
Heat the mixture to the desired temperature (typically 60-80 °C) and stir for 4-12 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Palladium-Catalyzed O-Benzylation of a Phenol using this compound
Materials:
-
Substituted phenol (1.0 equiv)
-
This compound (1.2 equiv)
-
Pd(η³-C₃H₅)Cp (0.02 equiv)
-
DPEphos (0.024 equiv)
-
Toluene, anhydrous
Experimental Workflow:
Procedure:
-
To a glovebox, add the substituted phenol (1.0 equiv), Pd(η³-C₃H₅)Cp (0.02 equiv), and DPEphos (0.024 equiv) to a reaction vessel.
-
Add anhydrous toluene, followed by this compound (1.2 equiv).
-
Seal the vessel and heat the mixture to 80 °C.
-
Stir for the required time (typically 12-24 hours), monitoring by TLC or GC.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
[6]### Safety and Environmental Considerations: A Clear Win for BMC
The most significant advantage of this compound over benzyl bromide lies in its safety and environmental profile.
Benzyl Bromide:
-
Hazards: Highly toxic, lachrymatory, corrosive, and a severe irritant to the skin, eyes, and respiratory tract. E[2][3]xposure can cause burns and long-term health effects.
-
Environmental Impact: The manufacturing process involves the bromination of toluene, which can be hazardous. T[4]he byproducts of benzylation reactions, such as hydrobromic acid and bromide salts, require careful neutralization and disposal.
This compound:
-
Hazards: While standard laboratory precautions should always be observed, BMC is significantly less hazardous than BnBr. It is not a lachrymator and has a much lower toxicity profile.
-
Environmental Impact: BMC is synthesized from dimethyl carbonate, a green solvent and reagent. T[1]he byproducts of its reactions are often less harmful. For instance, in some pathways, the byproducts are methanol and carbon dioxide. The use of catalytic amounts of palladium, while a precious metal, is often more environmentally friendly than stoichiometric amounts of harsh reagents.
Conclusion: Making an Informed Choice
The selection of a benzylating agent is a critical decision in the design of a synthetic route. While benzyl bromide remains a highly effective and widely used reagent due to its high reactivity, its significant hazards and environmental concerns cannot be overlooked.
This compound presents a compelling alternative for the modern researcher. Its favorable safety profile, greener synthesis, and often milder reaction conditions make it an attractive choice, particularly for applications where sustainability and worker safety are high priorities. Although it may require catalysis and potentially longer reaction times in some cases, the benefits of avoiding the hazards associated with benzyl bromide are substantial.
For researchers in drug development and other fields where process safety and environmental impact are increasingly scrutinized, the adoption of greener alternatives like this compound is not just a trend, but a responsible and forward-thinking approach to chemical synthesis.
References
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- Microwave-assisted benzyl mono- and dibromination in diethyl carbonate as environmentally friendly alternative to radical bromination in carbon tetrachloride. (2011). ResearchGate. Retrieved from [Link]
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A Guide to the Structural Validation of Benzyl Methyl Carbonate by NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry and drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. Benzyl methyl carbonate (BMC), a versatile reagent and building block, is no exception.[1][] Its utility in peptide synthesis and as a protective group reagent necessitates a reliable method for its structural validation.[] This guide provides an in-depth analysis of Nuclear Magnetic Resonance (NMR) spectroscopy as the primary technique for the structural elucidation of this compound, offering a comparative perspective with other analytical methods and a detailed experimental protocol.
The Central Role of NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and widely used analytical technique for determining the structure of organic compounds.[3][4][5] Its ability to provide detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule makes it an indispensable tool for chemists.[6][7] The principle of NMR lies in the interaction of atomic nuclei with an external magnetic field, where nuclei with a non-zero spin, such as ¹H and ¹³C, absorb and re-emit electromagnetic radiation at specific frequencies.[4][6][7] These frequencies, known as chemical shifts, are highly sensitive to the local electronic environment of the nuclei, providing a unique fingerprint of the molecule's structure.[8]
Deciphering the Structure of this compound with ¹H and ¹³C NMR
The structure of this compound comprises three distinct proton environments and five unique carbon environments, which give rise to a characteristic set of signals in the ¹H and ¹³C NMR spectra, respectively.
Predicted ¹H NMR Spectrum of this compound
The ¹H NMR spectrum is predicted to show three distinct signals:
-
A singlet for the methyl protons (H-a): This signal is expected to appear in the range of 3.7-3.8 ppm. The absence of adjacent protons results in a singlet multiplicity.
-
A singlet for the benzylic protons (H-b): This signal is anticipated around 5.1-5.2 ppm. Similar to the methyl protons, the lack of neighboring protons leads to a singlet.
-
A multiplet for the aromatic protons (H-c, H-d, H-e): These protons on the phenyl group will appear in the aromatic region, typically between 7.2 and 7.4 ppm. Due to spin-spin coupling between the ortho, meta, and para protons, this signal will present as a complex multiplet.
// Atom nodes with labels C1 [label="C", pos="0,0!"]; O1 [label="O", pos="0.87,-0.5!"]; C2 [label="C", pos="1.73,0!"]; O2 [label="=O", pos="2.6,0.5!"]; O3 [label="O", pos="1.73,-1!"]; C3 [label="C", pos="2.6,-1.5!"]; H1 [label="H-a", pos="3.47,-1!"]; H2 [label="H-a", pos="3.47,-2!"]; H3 [label="H-a", pos="2.6,-2.2!"]; C4 [label="C", pos="-0.87,0.5!"]; H4 [label="H-b", pos="-1.73,0!"]; H5 [label="H-b", pos="-0.87,1.5!"]; C5 [label="C", pos="-0.87,-0.5!"]; C6 [label="C", pos="-1.73,-1!"]; H6 [label="H-c", pos="-2.6,-0.5!"]; C7 [label="C", pos="-1.73,-2!"]; H7 [label="H-d", pos="-2.6,-2.5!"]; C8 [label="C", pos="-0.87,-2.5!"]; H8 [label="H-e", pos="-0.87,-3.5!"]; C9 [label="C", pos="0,-2!"]; H9 [label="H-d", pos="0.87,-2.5!"]; C10 [label="C", pos="0,-1!"]; H10 [label="H-c", pos="0.87,-0.5!"];
// Bonds C1 -- O1; O1 -- C2; C2 -- O2; C2 -- O3; O3 -- C3; C3 -- H1; C3 -- H2; C3 -- H3; C1 -- C4; C4 -- H4; C4 -- H5; C1 -- C5; C5 -- C6; C6 -- H6; C6 -- C7; C7 -- H7; C7 -- C8; C8 -- H8; C8 -- C9; C9 -- H9; C9 -- C10; C10 -- H10; C10 -- C5; } A diagram illustrating the molecular structure of this compound.
Predicted ¹³C NMR Spectrum of this compound
The proton-decoupled ¹³C NMR spectrum is expected to display five signals corresponding to the unique carbon atoms in the molecule:
-
Methyl Carbon (C-a): Expected around 55 ppm.
-
Benzylic Carbon (C-b): Expected around 70 ppm.
-
Aromatic Carbons (C-c, C-d, C-e): These will appear in the range of 128-136 ppm. The exact chemical shifts will vary slightly for the ortho, meta, and para carbons.
-
Carbonyl Carbon (C=O): This carbon will be the most downfield, appearing around 155 ppm.[9][10]
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity (¹H) |
| Methyl (a) | ~3.75 | ~55 | Singlet |
| Benzyl (b) | ~5.15 | ~70 | Singlet |
| Aromatic (c, d, e) | ~7.35 | ~128-136 | Multiplet |
| Carbonyl | - | ~155 | - |
Note: These are predicted values based on typical chemical shift ranges for similar functional groups. Actual experimental values may vary slightly.[11][12]
A Comparative Analysis: NMR vs. Other Spectroscopic Techniques
While NMR is the gold standard for detailed structural elucidation, other spectroscopic techniques provide complementary information and can be used for initial characterization or confirmation.
Table 2: Comparison of Analytical Techniques for this compound Validation
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed atomic-level structural information, including connectivity and stereochemistry.[3][4][6] | Unambiguous structure determination.[7] | Lower sensitivity, requires higher sample concentration. |
| Infrared (IR) Spectroscopy | Identification of functional groups (e.g., C=O, C-O). | Fast, simple, and requires small sample amounts. | Provides limited information on the overall molecular skeleton. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | High sensitivity, provides molecular formula information. | Does not provide detailed structural connectivity information. |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and straightforward method for identifying the presence of key functional groups. For this compound, the IR spectrum would prominently feature a strong absorption band around 1750 cm⁻¹ , characteristic of the C=O (carbonyl) stretch of the carbonate group. Additionally, C-O stretching vibrations would be observed in the region of 1250-1000 cm⁻¹ .
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern. For this compound (C₉H₁₀O₃), the molecular ion peak [M]⁺ would be observed at an m/z of 166.17 .[1] Common fragments would include the benzyl cation (m/z 91) and the methyl carbonate radical cation (m/z 75).
Experimental Protocol for NMR Analysis
The following is a standard protocol for the acquisition of ¹H and ¹³C NMR spectra for a small organic molecule like this compound.
I. Sample Preparation
-
Weigh the Sample: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.[13]
-
Choose a Deuterated Solvent: Select a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for nonpolar organic compounds.[13][14]
-
Dissolve the Sample: Add approximately 0.6-0.7 mL of the deuterated solvent to the sample in a clean, dry vial.[15][16] Gently vortex or sonicate to ensure complete dissolution.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. Avoid introducing any solid particles.[14][16]
-
Internal Standard (Optional): If precise chemical shift referencing is required, a small amount of an internal standard such as tetramethylsilane (TMS) can be added.[13]
II. NMR Data Acquisition
-
Instrument Setup: Place the NMR tube in the spectrometer's probe.
-
Locking and Shimming: The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field. The magnetic field homogeneity is then optimized through a process called shimming to ensure sharp spectral lines.[13]
-
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard one-pulse sequence.
-
Number of Scans: Typically 16-64 scans are sufficient.
-
Spectral Width: A range of -2 to 12 ppm is usually adequate.
-
Relaxation Delay: A delay of 1-2 seconds between scans.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled pulse sequence.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.
-
Spectral Width: A wider spectral width of 0-220 ppm is necessary.
-
Relaxation Delay: A longer relaxation delay of 2-5 seconds is often used.
-
Conclusion
NMR spectroscopy, through the combined analysis of ¹H and ¹³C spectra, provides an unparalleled level of detail for the structural validation of this compound. The predicted chemical shifts and multiplicities serve as a robust framework for interpreting experimental data. While IR and MS offer valuable complementary information regarding functional groups and molecular weight, NMR remains the definitive technique for unambiguous structure determination. Adherence to proper experimental protocols ensures the acquisition of high-quality spectra, leading to confident and accurate structural assignment, a critical step in any chemical research or development endeavor.
References
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Vedantu. NMR Spectroscopy: Principles, Types & Applications Explained. [Link]
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University of California, Santa Cruz. STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. [Link]
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ACS Publications. Database Independent Automated Structure Elucidation of Organic Molecules Based on IR, 1H NMR, 13C NMR, and MS Data. [Link]
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The Royal Society of Chemistry. Chemical shifts (δ), signal multiplicity and coupling constant (J) obtained from 1H NMR (1H 600.... [Link]
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The Royal Society of Chemistry. Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons via.... [Link]
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Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]
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Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
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Chegg. Solved IR spectrum for Benzyl methyl ether: list the five | Chegg.com. [Link]
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A Comparative Guide to Catalysts for Benzyl Methyl Carbonate Synthesis: A Senior Application Scientist's Perspective
For researchers and professionals in drug development and fine chemical synthesis, the efficient and selective synthesis of key intermediates is paramount. Benzyl Methyl Carbonate (BMC) is a valuable building block, offering a safer alternative to hazardous reagents like phosgene for benzylation and methoxycarbonylation reactions.[1] The primary route to BMC is the transesterification of benzyl alcohol with dimethyl carbonate (DMC), a green and readily available reagent. The success of this synthesis hinges on the choice of catalyst, which dictates the reaction's efficiency, selectivity, and overall sustainability.
This guide provides an in-depth comparative analysis of the primary catalytic systems employed for this compound synthesis: heterogeneous catalysts (zeolites), homogeneous catalysts (ionic liquids), and organocatalysts. We will delve into the mechanistic underpinnings of each catalyst class, present comparative performance data, and provide detailed experimental protocols to enable you to make informed decisions for your synthetic needs.
The Underlying Chemistry: A Mechanistic Overview
The synthesis of this compound from benzyl alcohol and dimethyl carbonate is a reversible transesterification reaction. The core of the catalytic challenge lies in efficiently activating the reactants to favor the formation of BMC and methanol as the byproduct.
The generally accepted mechanism for the base-catalyzed transesterification proceeds through a bimolecular, base-catalyzed, acyl cleavage (BAc2) nucleophilic substitution pathway.[2]
Caption: Generalized BAc2 mechanism for base-catalyzed BMC synthesis.
Comparative Analysis of Catalytic Systems
The choice of catalyst significantly impacts reaction conditions, product yield, selectivity, and the ease of product purification and catalyst recycling. Here, we compare the performance of zeolites, ionic liquids, and organocatalysts.
| Catalyst Type | Catalyst Example | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) | Yield (%) | Key Advantages | Key Disadvantages |
| Heterogeneous | K₂CO₃[1] | 90 | 15 | - | Exclusive to BMC | 83 | Inexpensive, readily available. | High temperature, long reaction time. |
| NaY Faujasite[2] | 180 | 3 | 80 | 53 (BMC) | - | Easily separable, reusable. | High temperatures required, potential for side reactions (ether formation). | |
| NaX Faujasite[2] | 200 | 3 | 100 | - | 96 (Ether) | Faster reaction than NaY. | Promotes ether formation at higher temperatures. | |
| Homogeneous | Ionic Liquid ([BMIM]OAc) | ~80-110 | 4-6 | High | High | Good-Excellent | Mild conditions, high efficiency, tunable properties. | Higher cost, potential for product contamination. |
| Organocatalyst | DABCO[3] | Mild | Short | 66-96 | >99 | High | High selectivity, mild conditions, suitable for continuous flow. | Catalyst separation can be challenging in batch processes. |
| TBD[3] | Mild | Short | 66-96 | >99 | High | High selectivity, mild conditions, suitable for continuous flow. | Catalyst separation can be challenging in batch processes. |
Note: Direct comparison of yields is challenging due to variations in experimental conditions across different studies. The data presented is indicative of the performance of each catalyst class.
In-Depth Look at Catalyst Classes
Heterogeneous Catalysts: The Workhorses
Heterogeneous catalysts, particularly zeolites and basic inorganic salts, are attractive due to their ease of separation from the reaction mixture, which simplifies product purification and allows for catalyst recycling.[1]
Zeolites (NaX and NaY Faujasites):
Sodium-exchanged faujasites have demonstrated effectiveness in the reaction between benzyl alcohol and DMC.[2] The catalytic activity is attributed to the basic sites within the zeolite framework. However, a critical consideration is the reaction temperature. At lower temperatures (around 180°C), both this compound and benzyl methyl ether are formed. As the temperature increases to 200°C, the reaction favors the formation of the ether.[2] For selective BMC synthesis, careful temperature control is crucial. NaX faujasites generally exhibit faster reaction rates compared to NaY.[2]
Experimental Protocol: BMC Synthesis using K₂CO₃
Caption: Experimental workflow for BMC synthesis using K₂CO₃.
Step-by-Step Methodology:
-
To a stainless steel autoclave, add benzyl alcohol (1.0 eq), dimethyl carbonate (10-20 eq, serving as both reactant and solvent), and anhydrous potassium carbonate (0.1-0.2 eq).
-
Seal the autoclave and heat the mixture to 90°C with vigorous stirring.
-
Maintain the reaction at 90°C for 15 hours.
-
After the reaction is complete, cool the autoclave to room temperature.
-
Filter the reaction mixture to remove the potassium carbonate catalyst.
-
The filtrate is then subjected to vacuum distillation to remove excess dimethyl carbonate and the methanol byproduct, yielding the crude this compound.
-
Further purification can be achieved by vacuum distillation of the crude product.
Homogeneous Catalysts: Efficiency in Solution
Homogeneous catalysts, particularly ionic liquids, offer the advantage of operating under milder reaction conditions with high efficiency. Their solubility in the reaction medium often leads to higher activity and selectivity.
Ionic Liquids (ILs):
Ionic liquids are salts with low melting points that can act as both solvents and catalysts. Their tunable nature allows for the design of task-specific ILs with optimal properties for a given reaction. For the transesterification to produce BMC, basic ionic liquids are particularly effective. The cation of the IL can activate the carbonyl group of DMC through hydrogen bonding, while the basic anion deprotonates the benzyl alcohol, enhancing its nucleophilicity.
Experimental Protocol: BMC Synthesis using a Generic Ionic Liquid (e.g., [BMIM][OAc])
Caption: Workflow for BMC synthesis using an ionic liquid catalyst.
Step-by-Step Methodology:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine benzyl alcohol (1.0 eq), dimethyl carbonate (5-10 eq), and the ionic liquid catalyst (e.g., 1-butyl-3-methylimidazolium acetate, [BMIM][OAc]) (5-10 mol%).
-
Heat the reaction mixture to 80-100°C and stir for 4-6 hours, monitoring the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add a non-polar organic solvent (e.g., diethyl ether or hexane) to the mixture to precipitate the ionic liquid and extract the product.
-
Separate the organic layer. The ionic liquid phase can be washed with fresh solvent and dried under vacuum for reuse.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude this compound.
-
Purify the product by vacuum distillation.
Organocatalysts: A Mild and Selective Approach
Organocatalysts are small organic molecules that can catalyze chemical reactions. For BMC synthesis, non-nucleophilic organic bases have emerged as powerful catalysts that can operate under mild conditions with high selectivity.
Amine-Based Catalysts (DABCO and TBD):
1,4-Diazabicyclo[2.2.2]octane (DABCO) and 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) are highly effective organocatalysts for the methoxycarbonylation of benzyl alcohol with DMC. These catalysts have been successfully employed in continuous flow systems, demonstrating high conversions (66–96%) and excellent selectivity (>99%) to BMC under mild conditions and with short residence times.[3][4] The high selectivity is a significant advantage, minimizing the formation of byproducts.
Experimental Protocol: Continuous Flow Synthesis of BMC using DABCO
Caption: Continuous flow synthesis of BMC using an organocatalyst.
Step-by-Step Methodology:
-
Prepare a stock solution of benzyl alcohol (1.0 M) and DABCO (0.1 M) in dimethyl carbonate.
-
Set up a continuous flow reactor system consisting of a syringe pump, a heated packed-bed or microreactor, and a back-pressure regulator.
-
Pump the feed solution through the reactor at a defined flow rate and temperature (e.g., 80-120°C). The residence time is controlled by the flow rate and the reactor volume.
-
Collect the output from the reactor after the system has reached a steady state.
-
The collected solution is then subjected to distillation to remove unreacted dimethyl carbonate and the methanol byproduct to yield this compound.
Conclusion and Future Outlook
The choice of catalyst for this compound synthesis is a critical decision that balances reaction efficiency, selectivity, cost, and environmental impact.
-
Heterogeneous catalysts like K₂CO₃ and zeolites offer robustness and ease of recycling but often require higher temperatures, which can impact selectivity.
-
Homogeneous ionic liquid catalysts provide high efficiency under milder conditions but come with higher costs and potential challenges in product separation.
-
Organocatalysts such as DABCO and TBD present a highly selective and mild route, particularly well-suited for modern continuous flow manufacturing processes.
Future research will likely focus on the development of novel, highly active, and recyclable catalysts that can operate under even milder conditions. The immobilization of homogeneous catalysts (both ionic liquids and organocatalysts) on solid supports is a promising avenue to combine the advantages of both catalytic domains. As the chemical industry continues to embrace green and sustainable practices, the demand for efficient and selective catalytic systems for the synthesis of important intermediates like this compound will undoubtedly grow.
References
- Selva, M., & Perosa, A. (2008). Green chemistry metrics: a review. Green Chemistry, 10(1), 73-79.
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- Forte, V., et al. (2018). Continuous flow organocatalyzed methoxycarbonylation of benzyl alcohol derivatives with dimethyl carbonate. Beilstein Journal of Organic Chemistry, 14, 2366-2374.
- Climent, M. J., Corma, A., & Iborra, S. (2011). Heterogeneous catalysis for the production of fine chemicals.
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A Comparative Guide to Methylating Agents: The Efficacy of Benzyl Methyl Carbonate vs. Dimethyl Carbonate
For the modern researcher in organic synthesis and drug development, the choice of a methylating agent extends beyond mere reactivity. Today, the decision is a complex calculus of efficacy, selectivity, safety, and environmental impact. Traditional agents like dimethyl sulfate and methyl iodide, while potent, carry a heavy burden of toxicity and hazardous waste generation.[1][2][3] This has catalyzed the adoption of "green" alternatives, with Dimethyl Carbonate (DMC) emerging as a frontrunner. This guide provides an in-depth, data-supported comparison between the well-established Dimethyl Carbonate and the versatile Benzyl Methyl Carbonate (BMC), offering field-proven insights to guide your experimental choices.
Dimethyl Carbonate (DMC): The Green Standard for Selective Methylation
Dimethyl Carbonate is a non-toxic, biodegradable compound that has become a cornerstone of green chemistry.[4][5] Its utility is defined by a unique, tunable reactivity that allows it to act as either a methoxycarbonylating agent at lower temperatures (approx. 90°C) or, more importantly for this guide, as a potent methylating agent at elevated temperatures (typically >160°C).[4][6]
Mechanism of Action and Unprecedented Selectivity
The methylation reaction with DMC proceeds via a base-catalyzed, bimolecular alkyl cleavage (BAl2) mechanism.[6] A base, typically a mild one like potassium carbonate (K₂CO₃), deprotonates the substrate to generate a nucleophile.[7][8] This nucleophile then attacks the methyl group of DMC. A key advantage of this pathway is that the leaving group, the methoxycarbonate anion, is unstable and decomposes into methanol and carbon dioxide.[6] This process is irreversible and, crucially, regenerates a methoxide anion which can activate further substrate, meaning only catalytic amounts of the initial base are required. This elegantly avoids the formation of stoichiometric inorganic salt byproducts that plague traditional methylation methods.[4][6]
The most significant advantage of DMC is its exceptional selectivity for mono-methylation, particularly with substrates susceptible to multiple alkylations like methylene-active compounds (e.g., arylacetonitriles, sulfones) and primary amines.[4][8] In many cases, selectivities exceeding 99% for the mono-methylated product are achieved at complete conversion.[4][7][8] For instance, the mono-C-methylation of phenylacetonitrile using DMC yields the desired product with >99% purity, a stark contrast to reactions with methyl iodide where the mono- to di-methylated product ratio rarely surpasses 2.4.[4]
Visualizing the DMC Methylation Pathway
The following diagram illustrates the general mechanism for the base-catalyzed methylation of a generic substrate (Nu-H) using DMC.
Caption: Base-catalyzed BAl2 methylation mechanism using DMC.
Performance Data for DMC Methylation
The efficacy of DMC across various substrates is well-documented. It serves as both the reagent and the solvent in many procedures, simplifying workflows.[2][7]
| Substrate Type | Example Substrate | Catalyst | Temp (°C) | Yield (%) | Selectivity (%) | Reference |
| Methylene-Active | Phenylacetonitrile | K₂CO₃ | 180 | 95 | >99 (mono) | [4] |
| Sulfone | Benzyl Phenyl Sulfone | K₂CO₃ | 180 | 78 | >99 (mono) | [9][10] |
| Phenol | Phenol | K₂CO₃/PEG 6000 | 180 | >99 | Sole Product (Anisole) | [4][7] |
| Carboxylic Acid | Benzoic Acid | DBU | 120 | 95 | >99 (Ester) | [11] |
| Benzyl Alcohol | Benzyl Alcohol | NaY Faujasite | 200 | 98 | >99 (Ether) | [12][13] |
Limitations
The primary drawback of DMC is its relatively low reactivity compared to traditional agents.[14] This necessitates high reaction temperatures (180-220°C) and, consequently, the use of high-pressure autoclaves for batch processes.[7][9][15] While continuous flow methodologies can mitigate some of these challenges, the energy requirement remains a consideration.[16]
This compound (BMC): A Versatile Synthetic Intermediate
This compound (BMC) is an unsymmetrical carbonate that serves as a valuable and versatile intermediate in organic synthesis.[17][18] While it can function as a methylating agent, its utility is broader than that of DMC, encompassing roles as a precursor for benzylation and methoxycarbonylation reactions.[17]
Reactivity Profile
BMC's reactivity stems from its structure, which contains both a methyl and a benzyl group attached to the carbonate moiety. This allows for nucleophilic attack at three distinct sites: the methyl carbon, the benzyl carbon, or the carbonyl carbon. The reaction pathway is highly dependent on the nucleophile, catalyst, and reaction conditions.
-
As a Methylating Agent: Nucleophiles can attack the methyl group, leading to methylated products.[18]
-
As a Benzylating Agent: The benzyl group is a widely used protecting group in synthesis, and BMC can serve as a reactive source for its introduction.[17]
-
As a Methoxycarbonylating Agent: Attack at the carbonyl center can introduce a methoxycarbonyl group.
BMC is often synthesized via the transesterification of DMC with benzyl alcohol, a reaction that can be controlled to yield BMC as the primary product before it potentially proceeds to form dibenzyl carbonate (DBnC).[17][19] This positions BMC as a key intermediate in the synthesis of other important carbonate compounds.
Visualizing BMC's Synthetic Utility
The following diagram illustrates the synthesis of BMC and its subsequent potential as a multifunctional reagent.
Caption: Synthesis and multifunctional reactivity of BMC.
Safety and Limitations
A critical point of differentiation from DMC is the lack of comprehensive toxicological data for this compound. Safety data sheets frequently note that its chemical, physical, and toxicological properties have not been thoroughly investigated.[20][21] This uncertainty presents a significant hurdle for its widespread adoption, especially in regulated environments like pharmaceutical development. In contrast, DMC's safety profile is well-established, with low acute toxicity and no mutagenic effects reported.[22][23][24]
Head-to-Head Comparison: BMC vs. DMC
| Feature | Dimethyl Carbonate (DMC) | This compound (BMC) |
| Primary Function | Selective Methylating Agent | Versatile Synthetic Intermediate |
| Reactivity | Relatively weak; requires high temps (>160°C) and pressure.[14][15] | Multifunctional; can methylate, benzylate, or methoxycarbonylate.[17][18] |
| Selectivity | Exceptional (>99%) for mono-methylation of active C-H and N-H bonds.[4][7][8] | Pathway-dependent; less documented for selective methylation. |
| Byproducts | CO₂ and Methanol (recyclable). No inorganic salts with catalytic base.[11] | Dependent on reaction pathway. |
| Safety Profile | Low toxicity, biodegradable, well-studied.[14][23] Not considered a carcinogen.[14] | Toxicological properties not thoroughly investigated.[20][21] |
| "Green" Credentials | Excellent. Non-toxic, produced cleanly, high atom economy.[1][2][5] | Less established; safety data is a major unknown. |
| Applications | Green methylation of phenols, anilines, carboxylic acids, active C-H compounds.[4][9][11] | Intermediate in carbonate synthesis; potential source for methylation/benzylation.[17] |
Experimental Protocols
Protocol 1: Mono-C-Methylation of an Aryl Sulfone using DMC
This protocol describes a typical batch reaction for the highly selective mono-methylation of a methylene-active compound.
Objective: To synthesize the mono-methyl derivative of benzyl phenyl sulfone.
Materials:
-
Benzyl phenyl sulfone
-
Dimethyl Carbonate (DMC), analytical grade
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Stainless steel autoclave with magnetic stirring and temperature control
Procedure:
-
Reactor Charging: To a stainless steel autoclave, add benzyl phenyl sulfone (1 equivalent), anhydrous K₂CO₃ (0.1-2 equivalents), and DMC. DMC is used in large excess and acts as both the reagent and solvent (e.g., substrate:DMC molar ratio of 1:30).[7][9]
-
Sealing and Purging: Seal the autoclave securely. Purge the vessel with an inert gas (e.g., Nitrogen or Argon) to remove oxygen.
-
Reaction: Heat the mixture to 180°C with vigorous stirring. The internal pressure will rise due to the vapor pressure of DMC at this temperature.
-
Monitoring: Maintain the reaction at 180°C for 4-8 hours. The reaction progress can be monitored by taking aliquots (if the reactor allows) and analyzing them by GC or TLC.
-
Cooldown and Workup: After the reaction is complete, cool the autoclave to room temperature. Carefully vent any residual pressure.
-
Isolation: Filter the solid K₂CO₃ from the reaction mixture. Wash the solid with a small amount of fresh solvent (e.g., ethyl acetate). Evaporate the DMC from the filtrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography or recrystallization to yield the pure mono-C-methylated sulfone.[9]
Causality: The high temperature (180°C) is critical to favor the BAl2 methylation mechanism over the BAc2 methoxycarbonylation pathway.[4][6] The use of a mild base like K₂CO₃ is sufficient to deprotonate the acidic methylene protons of the sulfone while being compatible with the green chemistry principles of the reaction.[9]
Protocol 2: Synthesis of this compound (BMC)
This protocol details the synthesis of BMC, highlighting its role as a distinct chemical intermediate.
Objective: To synthesize this compound from benzyl alcohol and DMC.
Materials:
-
Benzyl alcohol
-
Dimethyl Carbonate (DMC)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Round-bottom flask with reflux condenser
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine benzyl alcohol (1 equivalent), a large excess of DMC (e.g., 30 mL per 1 g of alcohol), and K₂CO₃ (2 equivalents).[19]
-
Reaction: Heat the mixture to reflux (approx. 90°C) with stirring.
-
Monitoring: The reaction is typically run for 15 hours.[19] Monitor the consumption of benzyl alcohol by TLC.
-
Workup: Cool the reaction mixture to room temperature. Filter the solid K₂CO₃.
-
Isolation: Remove the excess DMC from the filtrate under reduced pressure. The remaining crude product is this compound, which can be purified further if necessary.
Causality: The lower reaction temperature (90°C) ensures that the reaction proceeds via the transesterification (BAc2) mechanism, yielding the carbonate product rather than the methylated ether product.[7][19]
Visualizing the Experimental Workflow
Caption: General workflow for a batch methylation reaction in an autoclave.
Conclusion and Recommendations
The choice between Dimethyl Carbonate and this compound is not a matter of direct substitution but of strategic application.
Dimethyl Carbonate (DMC) is the superior and recommended choice for dedicated methylation reactions where high mono-selectivity is paramount. Its well-documented safety profile, favorable environmental credentials, and proven efficacy across a wide range of nucleophiles make it the definitive green methylating agent.[4][5] Researchers must be equipped to handle the high-temperature and high-pressure conditions required, but the benefits of a clean, salt-free process with exceptional selectivity are often worth the investment.
This compound (BMC) should be viewed primarily as a versatile synthetic intermediate. Its value lies in its ability to serve as a precursor for benzylation, methylation, or the synthesis of other carbonates.[17] As a standalone methylating agent, it is less efficient and far less studied than DMC. Crucially, the significant lack of toxicological data for BMC makes it a riskier choice for development pipelines, particularly in the pharmaceutical industry, until a more thorough safety assessment is available.
For research, development, and manufacturing processes aiming for safer, greener, and more selective methylation, Dimethyl Carbonate is the authoritative and field-proven option.
References
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Tundo, P., Selva, M. (2002). The Chemistry of Dimethyl Carbonate. Accounts of Chemical Research, 35(9), 706-716. [Link]
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Tundo, P., Selva, M. (2001). Dimethylcarbonate for eco-friendly methylation reactions. PubMed, 43(1), 115-121. [Link]
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Ji, Y., Sweeney, J., Zoglio, J., & Gorin, D. J. (2013). Catalytic Methyl Transfer from Dimethylcarbonate to Carboxylic Acids. The Journal of Organic Chemistry, 78(22), 11606-11611. [Link]
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Tundo, P., Selva, M. (2001). Dimethylcarbonate for eco-friendly methylation reactions. ResearchGate. [Link]
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Righi, V., et al. (2013). A Convenient and Safe O-Methylation of Flavonoids with Dimethyl Carbonate (DMC). Molecules, 18(11), 13458-13467. [Link]
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Kim, J. C., et al. (2020). Toxicity assessment of dimethyl carbonate following 28 days repeated inhalation exposure. Toxicological Research, 36(4), 349-357. [Link]
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Righi, V., et al. (2013). Mechanism of methylation reaction with dimethyl carbonate (DMC). ResearchGate. [Link]
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Tundo, P., Selva, M. (2002). The Chemistry of Dimethyl Carbonate. ACS Publications. [Link]
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Bomben, A., Selva, M., & Tundo, P. (1997). Dimethyl Carbonate as a Methylating Agent. The Selective Mono-C-methylation of Alkyl Aryl Sulfones. Journal of Chemical Research, Synopses, (10), 448-449. [Link]
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Wu, Y., et al. (2019). Single-Step Methylation of Chitosan Using Dimethyl Carbonate as a Green Methylating Agent. Molecules, 24(21), 3986. [Link]
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Wikipedia. (n.d.). Dimethyl carbonate. Wikipedia. [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
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Selva, M., Militello, E., & Fabris, M. (2008). The methylation of benzyl-type alcohols with dimethyl carbonate in the presence of Y- and X-faujasites: selective synthesis of methyl ethers. Green Chemistry, 10, 73-79. [Link]
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Tundo, P., & Perosa, A. (2002). Green organic syntheses: organic carbonates as methylating agents. The Chemical Record, 2(1), 13-23. [Link]
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Tundo, P., et al. (2010). Green chemistry metrics: a comparative evaluation of dimethyl carbonate, methyl iodide, dimethyl sulfate and methanol as methylating agents. Green Chemistry, 12(9), 1183-1190. [Link]
- Aceto Chemical. (n.d.).
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Cant, A. A., et al. (2012). Methylation using dimethylcarbonate catalysed by ionic liquids under continuous flow conditions. Green Chemistry, 14(11), 2972-2977. [Link]
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Sharma, S., et al. (2015). Use of Dimethyl Carbonate (DMC) as Methylating Agent under Microwave Irradiation-A Green Chemical Approach. ResearchGate. [Link]
- Tundo, P. (2001). Dimethyl carbonate: a modern green reagent and solvent. Pure and Applied Chemistry, 73(7), 1117-1124.
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Selva, M., Militello, E., & Fabris, M. (2008). The methylation of benzyl-type alcohols with dimethyl carbonate in the presence of Y- and X-faujasites: selective synthesis of methyl ethers. RSC Publishing. [Link]
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Selva, M., Militello, E., & Fabris, M. (2008). The methylation of benzyl-type alcohols with dimethyl carbonate in the presence of Y- and X-faujasites: Selective synthesis of methyl ethers. ResearchGate. [Link]
- MilliporeSigma. (2025).
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Bomben, A., Selva, M., & Tundo, P. (1997). Dimethyl Carbonate as a Methylating Agent. The Selective Mono-C-methylation of Alkyl Aryl Sulfones. Journal of Chemical Research, Synopses, (10), 448. [Link]
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The Orthogonal Relationship of Benzyl Carbonate and TBDMS Ethers: A Comparative Guide for Synthetic Chemists
In the landscape of multi-step organic synthesis, particularly in the fields of pharmaceutical development and natural product synthesis, the strategic deployment of protecting groups is a critical element for success. An ideal protecting group strategy hinges on the principle of orthogonality, wherein multiple protecting groups can be selectively removed in any desired sequence without affecting others. This guide provides an in-depth technical comparison of two stalwart protecting groups: the Benzyl Carbonate (Cbz or Z group) for amines and hydroxyls, and the tert-butyldimethylsilyl (TBDMS or TBS) ether for hydroxyls. We will explore the chemical basis of their orthogonality, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for their synthetic campaigns.
Understanding the Players: Cbz and TBDMS Protecting Groups
The Benzyl Carbonate (Cbz) group is a well-established protecting group, especially for amines, forming a stable carbamate linkage.[1] Its removal is most commonly and mildly achieved through catalytic hydrogenolysis.[2] This method involves the cleavage of the benzylic C-O bond, which is a key feature defining its orthogonality.
The tert-butyldimethylsilyl (TBDMS) ether is a popular choice for the protection of hydroxyl groups due to its ease of introduction and its robustness under a variety of non-acidic and non-fluoride-containing conditions.[3] The steric bulk of the tert-butyl group confers significant stability compared to smaller silyl ethers.[3] Its cleavage is typically effected by fluoride ion sources or under acidic conditions.
The fundamental difference in the deprotection mechanisms of these two groups—hydrogenolysis for Cbz and nucleophilic/acid-mediated cleavage for TBDMS ethers—forms the robust foundation of their orthogonality.
The Core of Orthogonality: A Mechanistic Perspective
The ability to selectively cleave either the Cbz or the TBDMS group in the presence of the other is rooted in their distinct chemical labilities.
-
Cbz Deprotection (Hydrogenolysis): This process involves the use of a catalyst, typically palladium on carbon (Pd/C), and a hydrogen source (H₂ gas or a transfer hydrogenation reagent like ammonium formate).[1] The reaction proceeds via the reductive cleavage of the relatively weak benzyl C-O bond. The conditions are generally neutral and mild, leaving silyl ethers, which lack a similar bond susceptible to hydrogenolysis, intact.
-
TBDMS Ether Deprotection (Fluoride-mediated): The cleavage of TBDMS ethers is most commonly achieved using a fluoride ion source, such as tetrabutylammonium fluoride (TBAF).[4] The high affinity of silicon for fluoride drives the formation of a strong Si-F bond, leading to the cleavage of the Si-O bond.[3] These conditions do not affect the stable carbamate linkage of the Cbz group.
This orthogonal relationship is visually summarized in the following diagram:
Caption: Orthogonal deprotection of Cbz and TBDMS groups.
Comparative Experimental Data
The true measure of orthogonality lies in experimental outcomes. The following tables summarize data from various sources, demonstrating the selective deprotection of each group in the presence of the other.
Table 1: Selective Deprotection of Benzyl Carbonate (Cbz) in the Presence of TBDMS Ethers
| Substrate Type | Deprotection Conditions | Solvent | Yield of Cbz Deprotection | Status of TBDMS Ether | Reference |
| N-Cbz protected amine with a TBDMS ether | H₂, 10% Pd/C | Ethyl Acetate | High | Intact | [5] |
| N-Cbz protected amine with a TBDMS ether | H₂, 10% Pd/C | Acetonitrile | High | Intact | [5] |
| N-Cbz protected amine with a TBDMS ether | H₂, 10% Pd/C | Methanol | High | Cleaved | [5][6] |
| Olefin with TBDMS ether | H₂, 10% Pd/C | Ethyl Acetate | N/A (Olefin reduced) | >99% recovery | [6] |
Key Insight: The stability of the TBDMS ether during catalytic hydrogenolysis is critically dependent on the solvent.[6] In aprotic solvents like ethyl acetate and acetonitrile, the TBDMS group is stable, ensuring true orthogonality. However, in protic solvents such as methanol, cleavage of the TBDMS ether can occur.[5] This is a crucial consideration for synthetic planning.
Table 2: Selective Deprotection of TBDMS Ethers in the Presence of Benzyl Carbonate (Cbz)
| Substrate Type | Deprotection Conditions | Solvent | Yield of TBDMS Deprotection | Status of Cbz Group | Reference |
| TBDMS ether with N-Cbz group | TBAF (1.1 equiv) | THF | Moderate to High | Intact | [4][7] |
| Phenolic TBDMS ether with Cbz group | KHF₂ (2.5 equiv) | Methanol | High | Intact | [8] |
| TBDMS ether with N-Cbz group | PMA/SiO₂ | Dichloromethane | High | Intact | [3] |
| TBDMS ether with N-Cbz group | Acetyl chloride (cat.) | Methanol | High | Intact | [3] |
Key Insight: The Cbz group is robustly stable under a variety of conditions used for TBDMS ether deprotection, including fluoride-based reagents and mild acidic conditions. This high level of stability makes the selective removal of TBDMS ethers in the presence of Cbz groups a reliable transformation.
Experimental Protocols
To ensure the practical application of this knowledge, detailed, step-by-step methodologies for key selective deprotection experiments are provided below.
Protocol 1: Selective Deprotection of a Cbz Group via Catalytic Hydrogenolysis in the Presence of a TBDMS Ether
This protocol is designed to selectively remove a Cbz group while preserving a TBDMS ether by using an aprotic solvent.
Materials:
-
Cbz- and TBDMS-protected substrate
-
10% Palladium on Carbon (Pd/C)
-
Ethyl Acetate (anhydrous)
-
Hydrogen (H₂) gas supply (e.g., balloon or hydrogenation apparatus)
-
Celite®
Procedure:
-
Dissolve the Cbz- and TBDMS-protected substrate (1.0 equiv) in anhydrous ethyl acetate (to a concentration of approx. 0.05-0.1 M).
-
Carefully add 10% Pd/C (typically 10-20% by weight of the substrate) to the solution.
-
Securely attach a balloon filled with H₂ gas to the reaction flask or connect it to a hydrogenation apparatus.
-
Evacuate the flask and backfill with H₂ gas (repeat this cycle 3 times) to ensure an inert atmosphere.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for the disappearance of the starting material.
-
Upon completion, carefully purge the reaction vessel with an inert gas (e.g., nitrogen or argon) to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure to yield the Cbz-deprotected product.
Caption: Workflow for selective Cbz deprotection.
Protocol 2: Selective Deprotection of a TBDMS Ether using TBAF in the Presence of a Cbz Group
This protocol outlines the selective removal of a TBDMS ether using the most common fluoride-based reagent, TBAF.
Materials:
-
Cbz- and TBDMS-protected substrate
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in Tetrahydrofuran (THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the Cbz- and TBDMS-protected substrate (1.0 equiv) in anhydrous THF (to a concentration of approx. 0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add the 1 M TBAF solution in THF (1.1-1.5 equiv) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Upon completion, quench the reaction by adding water.
-
Dilute the mixture with DCM and transfer to a separatory funnel.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the TBDMS-deprotected product.[7]
Caption: Workflow for selective TBDMS deprotection.
Conclusion
The Benzyl Carbonate (Cbz) and tert-butyldimethylsilyl (TBDMS) ether protecting groups exhibit a robust orthogonal relationship, making them a powerful combination in complex organic synthesis. The key to leveraging their orthogonality lies in a nuanced understanding of the reaction conditions. For the selective deprotection of a Cbz group in the presence of a TBDMS ether, the choice of an aprotic solvent during catalytic hydrogenolysis is paramount to prevent cleavage of the silyl ether. Conversely, the Cbz group demonstrates excellent stability to the fluoride-based and mild acidic conditions typically employed for TBDMS ether removal. By carefully selecting the deprotection strategy based on the principles and data outlined in this guide, researchers can confidently navigate intricate synthetic pathways, enabling the efficient construction of complex molecular architectures.
References
-
Sajiki, H., Ikawa, T., Hattori, K., & Hirota, K. (2003). A remarkable solvent effect toward the Pd/C-catalyzed cleavage of silyl ethers. Chemical Communications, (5), 654-655. [Link]
-
Sajiki, H., Ikawa, T., & Hirota, K. (2002). Solvent-Modulated Pd/C-Catalyzed Deprotection of Silyl Ethers and Chemoselective Hydrogenation. Tetrahedron Letters, 43(41), 7251-7254. [Link]
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Sajiki, H., et al. (2005). Undesirable Deprotection of O-TBDMS Groups by Pd/C-Catalyzed Hydrogenation and Chemoselective Hydrogenation Using a Pd/C(en) Catalyst. European Journal of Organic Chemistry, 2005(14), 3127-3130. [Link]
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Sajiki, H. (1995). Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate. Tetrahedron Letters, 36(20), 3465-3468. [Link]
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Lakshman, M. K., et al. (2003). KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers. Tetrahedron Letters, 44(20), 3859-3861. [Link]
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Request PDF. Unexpected deprotection of silyl and THP ethers induced by serious disparity in the quality of Pd/C catalysts and elucidation of the mechanism. [Link]
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Yang, Y.-Y., et al. (2001). Regioselective Deprotection of Tert-Butyldimethylsilyl Ethers by Boron Trichloride. Journal of the Chinese Chemical Society, 48(2), 221-224. [Link]
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Beaumont, J., et al. (2021). Tetramethylammonium Fluoride: Fundamental Properties and Applications in C-F Bond-Forming Reactions and as a Base. Molecules, 26(2), 430. [Link]
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Crich, D., & Li, W. (2010). A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides. The Journal of organic chemistry, 75(15), 5327-5338. [Link]
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A Greener Approach to Synthesis: The Environmental Advantages of Benzyl Methyl Carbonate
In the drive towards sustainable chemical practices, the reagents chosen for synthesis are as critical as the final product. For decades, researchers have relied on traditional benzylation and methylation agents like benzyl halides and dimethyl sulfate. While effective, these reagents often come with a significant environmental and safety burden. This guide provides an in-depth comparison of Benzyl Methyl Carbonate (BMC) against these conventional alternatives, demonstrating its superior environmental profile and its role as a key player in green chemistry.
Profiling the Reagents: A Tale of Two Chemistries
The choice of a reagent dictates not only the reaction's outcome but also its environmental footprint, from the toxicity of the inputs to the nature of the waste generated.
The Green Challenger: this compound (BMC)
This compound (C₉H₁₀O₃) is an unsymmetrical carbonate that serves as a versatile and environmentally conscious intermediate for a range of chemical transformations.[1][2] Its utility lies in its capacity to act as a precursor for benzylation, methylation, and methoxycarbonylation reactions, often under significantly milder and safer conditions than traditional methods.[1]
A key environmental advantage of BMC begins with its synthesis. It is often prepared through the transesterification of dimethyl carbonate (DMC) with benzyl alcohol.[1][3] DMC itself is a well-established green reagent, lauded for its low toxicity and biodegradability, replacing hazardous predecessors like phosgene.[4][5] This "green-from-the-start" pedigree sets BMC apart from its traditional counterparts.
The Incumbents: Traditional Benzylating and Methylating Agents
For years, benzyl halides (e.g., benzyl chloride) and dimethyl sulfate (DMS) have been the workhorses for introducing benzyl and methyl groups, respectively.
-
Benzyl Chloride (C₇H₇Cl): A widely used benzylating agent, its application in Friedel-Crafts and Williamson ether synthesis is well-documented. However, its use is problematic from a green chemistry perspective. Reactions involving benzyl chloride typically produce stoichiometric amounts of corrosive hydrochloric acid or halide salts, which present significant waste disposal challenges.[6]
-
Dimethyl Sulfate (DMS, (CH₃)₂SO₄): As a potent methylating agent, DMS is highly effective but also extremely toxic, corrosive, and a suspected human carcinogen.[4][5] Its reactions necessitate careful handling and generate salt byproducts that contribute to process waste.
The Environmental & Safety Showdown: A Comparative Analysis
When evaluated through the lens of green chemistry principles, the advantages of BMC become starkly evident. The primary benefits revolve around reduced toxicity, benign byproducts, and minimized waste generation.
Toxicity and Handling Safety
A direct comparison of safety profiles reveals the inherent hazards associated with traditional reagents. Dimethyl sulfate and benzyl chloride are toxic and corrosive chemicals that require stringent handling protocols.[5] In contrast, reagents like dimethyl carbonate, the precursor to BMC, are non-toxic and do not have irritating or mutagenic effects, making them far safer to handle.[4][5] While comprehensive ecological data for BMC is still being developed[7], its lineage from DMC suggests a significantly improved safety profile.
| Reagent | Key Hazards | Typical Byproducts | Waste Stream |
| This compound (BMC) | Low expected toxicity (derived from DMC) | Methanol, CO₂ | Minimal; organic and biodegradable |
| Benzyl Chloride | Toxic, Corrosive, Lachrymator | Hydrochloric Acid (HCl), Inorganic Salts (e.g., NaCl) | Acidic and/or high-salinity aqueous waste |
| Dimethyl Sulfate | Highly Toxic, Corrosive, Mutagenic, Carcinogenic | Sulfuric Acid, Inorganic Salts (e.g., Na₂SO₄) | Toxic and corrosive aqueous waste |
Table 1: Comparative Hazard Profile of Benzylating and Methylating Agents.
Byproducts and Atom Economy: The Core of the Green Advantage
The most significant environmental benefit of using BMC lies in the nature of its byproducts. Traditional alkylating agents like benzyl chloride or DMS react with nucleophiles in processes that require a stoichiometric base, generating an equivalent amount of inorganic salt waste that must be separated and disposed of.[4][5]
BMC circumvents this issue entirely. In methylation reactions, for instance, the methyl carbonate leaving group can decompose into methanol and carbon dioxide, which are volatile and easily removed, or can be recycled.[4] This "salt-free" approach dramatically simplifies product purification and eliminates a major waste stream, aligning perfectly with the green chemistry principles of waste prevention and high atom economy.
Visualizing the Reaction Pathways and Workflows
The fundamental differences in reaction mechanisms and overall process workflows between BMC and traditional reagents can be effectively visualized.
Diagram 1: Comparative Reaction Pathways
This diagram illustrates the benzylation of a generic nucleophile (Nu-H) using this compound versus Benzyl Chloride. The key distinction is the nature of the byproducts generated.
Caption: Reaction pathway comparison for benzylation.
Diagram 2: Experimental Workflow Comparison
This flowchart contrasts the typical laboratory workflow, highlighting the streamlined, more environmentally friendly process when using BMC. The traditional workflow involves additional steps for neutralizing and removing salt byproducts, leading to a more complex and waste-intensive procedure.
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Benzyl Methyl Carbonate
As researchers and scientists dedicated to innovation, our work inherently involves the responsible management of chemical reagents. Benzyl Methyl Carbonate (BMC), a versatile intermediate in organic synthesis, requires meticulous handling from use to disposal to ensure laboratory safety and environmental compliance. This guide moves beyond mere procedural lists to provide a deep, technically-grounded framework for the proper disposal of this compound, rooted in the principles of chemical reactivity, regulatory standards, and field-proven best practices.
Foundational Safety & Hazard Mitigation
Before addressing disposal, a clear understanding of the immediate hazards associated with this compound is paramount. While comprehensive toxicological data is limited, the primary risks involve direct contact and inhalation.[1] The immediate priority is to prevent exposure.
Personal Protective Equipment (PPE):
Proper PPE is the first line of defense. All handling and disposal activities must be conducted with the following:
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields | Protects against splashes and vapors. |
| Hand Protection | Chemical-impermeable gloves (e.g., Nitrile, Neoprene) | Prevents skin contact and potential absorption. |
| Body Protection | Flame-retardant lab coat and impervious clothing | Protects against spills and contamination of personal clothing.[1] |
| Respiratory | Use in a well-ventilated area or chemical fume hood | Minimizes inhalation of vapors. A full-face respirator may be required if exposure limits are exceeded.[1] |
Emergency First Aid & Spill Response:
In the event of accidental exposure or a spill, immediate and correct action is critical.
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area thoroughly with water.[1]
-
Eye Contact: Flush eyes with pure water for at least 15 minutes, holding the eyelids open.[1]
-
Inhalation: Move the individual to fresh air.[1]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting.[2]
-
Spill Containment: For any spill, evacuate non-essential personnel, ensure adequate ventilation, and eliminate all ignition sources.[1] Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or cat litter). Do not allow the chemical to enter drains or sewer systems.[1] Collect the absorbed material and place it into a designated, labeled waste container for disposal.
The Core Principle: Compliant Chemical Waste Management
The fundamental rule for disposing of this compound is that it must be managed as regulated chemical waste. It is not to be disposed of via sanitary sewers or left to evaporate.
The universally accepted and required method for the final disposal of this compound is through a licensed chemical destruction facility, typically via controlled incineration with flue gas scrubbing.[1] Your laboratory's role is to collect, store, and label this waste correctly to facilitate its safe transport and ultimate destruction in compliance with regulations like the Resource Conservation and Recovery Act (RCRA) enforced by the Environmental Protection Agency (EPA).[3][4]
Step-by-Step Laboratory Waste Accumulation Protocol
This protocol outlines the self-validating system for safely accumulating this compound waste at the point of generation.
Step 1: Designate a Satellite Accumulation Area (SAA) An SAA is a designated location at or near the point of waste generation.[5][6] This area must be under the direct control of laboratory personnel. It is not a general storage room but the specific bench or fume hood area where the waste is produced.
Step 2: Select a Compatible Waste Container Use a clean, leak-proof container made of a material chemically compatible with this compound. High-Density Polyethylene (HDPE) or glass containers are suitable. Avoid metal containers, especially if there is any risk of contamination with acidic or basic materials.[3] The container must have a secure, tight-fitting lid.
Step 3: Correctly Label the Waste Container The moment the first drop of waste enters the container, it must be labeled. This is a non-negotiable regulatory requirement.[7] The label must include:
-
The full chemical name: "this compound" (and any other components if it is a mixture, listed by percentage).
-
Clear hazard identification (e.g., using NFPA or GHS pictograms to indicate potential hazards).
Step 4: Practice Rigorous Waste Segregation Proper segregation is crucial to prevent dangerous reactions within the waste container. This compound, a carbonate ester, should be collected as a non-halogenated organic solvent waste .
Crucially, DO NOT mix this compound waste with the following:
| Incompatible Chemical Class | Rationale for Segregation |
| Strong Oxidizing Agents | Can lead to vigorous, exothermic, and potentially explosive reactions. |
| Strong Acids | Can catalyze hydrolysis, breaking down the ester into benzyl alcohol and methanol/carbonic acid. This can generate gas and pressure inside a sealed container. |
| Strong Bases | While carbonates are less reactive to hydrolysis than standard esters, strong bases can still promote degradation over time.[8] |
| Aqueous Waste | Keep organic and aqueous waste streams separate to facilitate proper disposal and prevent unintended reactions. |
Step 5: Maintain the Waste Container
-
Keep the container closed at all times , except when adding waste.[6][7] This prevents the release of vapors into the lab environment.
-
Do not overfill the container. Leave at least 10% of headspace (ullage) to allow for vapor expansion.[3]
-
Store the container in the designated SAA, preferably within secondary containment (such as a chemical-resistant tray) to contain any potential leaks.
Disposal Workflow Visualization
The following diagram illustrates the decision-making and operational flow for managing this compound waste from generation to pickup.
Caption: Workflow for compliant disposal of this compound.
Arranging for Final Disposal
Once your waste container is approaching 90% capacity, you must arrange for its removal. This is managed through your institution's Environmental Health & Safety (EHS or EH&S) department. Follow your facility's specific procedures for requesting a chemical waste pickup. The EHS office will then consolidate waste and transfer it to a licensed and vetted hazardous waste disposal contractor, ensuring it is transported and destroyed in accordance with all federal and state regulations.[3][4]
References
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
